molecular formula C11H10N2O B2386165 1-benzyl-1H-pyrazole-3-carbaldehyde CAS No. 321405-31-6

1-benzyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B2386165
CAS No.: 321405-31-6
M. Wt: 186.214
InChI Key: DOZKNXNCAYBLBI-UHFFFAOYSA-N
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Description

1-benzyl-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.214. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-1H-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-1H-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-9-11-6-7-13(12-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZKNXNCAYBLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 1-benzyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides an in-depth exploration of 1-benzyl-1H-pyrazole-3-carbaldehyde (CAS No. 321405-31-6), a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. This document elucidates the core physicochemical properties, synthesis, reactivity, and applications of this versatile building block. A detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction is presented, emphasizing the causal factors behind each step to ensure reproducibility and scalability. Furthermore, this guide delves into the role of the pyrazole scaffold, and specifically 1-benzyl-1H-pyrazole derivatives, in the context of modern drug discovery, with a focus on its application as a precursor to kinase inhibitors.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural features, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have led to its incorporation into a multitude of approved therapeutic agents.[2] The functionalization of the pyrazole ring allows for the precise tuning of steric and electronic properties, enabling the optimization of interactions with biological targets.[3]

1-benzyl-1H-pyrazole-3-carbaldehyde serves as a critical intermediate in the synthesis of a diverse array of more complex molecules. The presence of the benzyl group at the N1 position provides a lipophilic handle that can influence pharmacokinetic properties, while the aldehyde functionality at the C3 position is a versatile reactive site for further molecular elaboration. This guide will provide the necessary technical details to effectively synthesize, characterize, and utilize this valuable chemical entity.

Physicochemical and Spectral Properties

A comprehensive understanding of the physical and spectral properties of 1-benzyl-1H-pyrazole-3-carbaldehyde is essential for its effective use in research and development.

PropertyValueReference
CAS Number 321405-31-6[4]
Molecular Formula C₁₁H₁₀N₂O[5]
Molecular Weight 186.21 g/mol [5]
Appearance Off-white to yellow solid (predicted)General knowledge
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General knowledge
Purity Typically >98% (commercially available)[4]

Expected Spectral Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (a singlet for the CH₂ group and multiplets for the aromatic protons), protons of the pyrazole ring (two doublets), and a singlet for the aldehyde proton at a downfield chemical shift (around 9-10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the benzylic carbon, the aromatic carbons of the benzyl group, the carbons of the pyrazole ring, and a downfield signal for the carbonyl carbon of the aldehyde.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde (typically around 1680-1700 cm⁻¹), as well as bands for C-H and C=N stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[6] This reaction is the most logical and commonly employed route for the synthesis of pyrazole-3-carbaldehydes and their 4-carbaldehyde isomers.[7][8] The reaction proceeds through the formation of a Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the formylating agent.

The synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde can be conceptually broken down into two key stages: the formation of a suitable hydrazone precursor and its subsequent cyclization and formylation.

Workflow for the Synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde

G cluster_0 Part 1: Hydrazone Formation cluster_1 Part 2: Vilsmeier-Haack Cyclization & Formylation cluster_2 Work-up & Purification A Glyoxal solution D Benzylglyoxal monohydrazone (Intermediate) A->D B Benzylhydrazine B->D C Solvent (e.g., Ethanol) C->D H 1-benzyl-1H-pyrazole-3-carbaldehyde (Final Product) D->H E DMF G Vilsmeier Reagent E->G F POCl₃ F->G G->H Reaction at elevated temperature I Aqueous work-up (Neutralization) H->I J Extraction with organic solvent I->J K Column Chromatography J->K L Pure Product K->L G cluster_0 Upstream Signaling cluster_1 Necrosome Formation cluster_2 Execution of Necroptosis TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits RIP1 RIP1 Kinase TRADD->RIP1 Recruits cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 Recruits RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylates & Activates MLKL MLKL RIP3->MLKL Phosphorylates & Activates Pore Membrane Pore Formation MLKL->Pore Induces Inhibitor 1-benzyl-1H-pyrazole derivative Inhibitor->RIP1 Inhibits

Sources

chemical structure and properties of 1-benzyl-1H-pyrazole-3-carbaldehyde

[1][2]

Executive Summary

1-Benzyl-1H-pyrazole-3-carbaldehyde (CAS: 321405-31-6) is a critical heterocyclic intermediate in modern drug discovery. It serves as a primary scaffold for the synthesis of bioactive molecules, most notably TAK-981 (Subasumstat) , a first-in-class SUMO-activating enzyme (SAE) inhibitor, and various IRAK4 degraders (PROTACs). Its value lies in the orthogonal reactivity of its functional groups: the electrophilic formyl group at C3 allows for diverse condensation reactions (e.g., reductive amination, olefination), while the N-benzyl pyrazole core provides a stable, lipophilic anchor often required for kinase binding pockets.

Chemical Structure & Identifiers

The compound consists of a pyrazole ring substituted at the nitrogen (N1) with a benzyl group and at the carbon (C3) with a formyl group.

Property Data
IUPAC Name 1-Benzyl-1H-pyrazole-3-carbaldehyde
CAS Number 321405-31-6
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
SMILES O=CC1=NN(CC2=CC=CC=C2)C=C1
InChI Key DOZKNXNCAYBLBI-UHFFFAOYSA-N
LogP (Predicted) ~1.6 - 2.1
Structural Analysis
  • Electronic Character: The pyrazole ring is electron-rich (π-excessive), but the C3-formyl group exerts an electron-withdrawing effect, deactivating the ring slightly toward electrophilic aromatic substitution compared to unsubstituted pyrazoles.

  • Regioisomerism: The position of the formyl group at C3 is chemically distinct from the more common C4-isomers (often derived from Vilsmeier-Haack reactions). The C3 position places the aldehyde handle in a vector optimal for extending into solvent-exposed regions of protein binding sites.

Synthesis & Production

The most authoritative and scalable synthesis involves the direct alkylation of commercially available 1H-pyrazole-3-carbaldehyde. This method is preferred over de novo ring construction for maintaining atom economy.

Primary Synthetic Route (Alkylation)

Reagents: 1H-pyrazole-3-carbaldehyde, Benzyl bromide (BnBr), Cesium Carbonate (Cs₂CO₃), DMF.[1][2] Conditions: 25°C, 1 hour.

Protocol:

  • Dissolution: Dissolve 1H-pyrazole-3-carbaldehyde (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cs₂CO₃ (2.5 equiv) to the solution. The use of cesium carbonate is critical for suppressing the formation of the unwanted 1,5-regioisomer due to the "cesium effect" (coordination with N2 favoring N1 alkylation).

  • Alkylation: Add Benzyl bromide (1.05 equiv) dropwise. Stir at room temperature for 1 hour.

  • Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Petroleum ether:Ethyl acetate gradient) is required to separate the major 1,3-isomer from trace 1,5-isomer.

Regioselectivity Logic

The alkylation of 3-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers.

  • Thermodynamic Control: The 1,3-isomer is generally more thermodynamically stable because the steric clash between the N-benzyl group and the C3-substituent (formyl) is minimized compared to the 1,5-isomer.

  • Kinetic Control: Using Cs₂CO₃ in DMF favors the 1,3-isomer. If stronger bases (e.g., NaH) are used, the ratio may shift or overall yield may decrease due to over-reaction.

Synthesis Workflow Diagram

SynthesisStart1H-Pyrazole-3-carbaldehyde(Tautomeric Mixture)ReagentsBnBr, Cs2CO3DMF, 25°CStart->ReagentsTransitionTransition State(Cs+ Coordination)Reagents->TransitionProduct1-Benzyl-1H-pyrazole-3-carbaldehyde(Major Isomer)Transition->ProductSteric Preference(N1 Alkylation)Byproduct1-Benzyl-1H-pyrazole-5-carbaldehyde(Minor Isomer)Transition->ByproductMinor Pathway

Caption: Reaction pathway illustrating the regioselective alkylation favoring the 1,3-isomer.

Physicochemical & Spectroscopic Properties[2][4][5][6]

Physical State
  • Appearance: Typically an off-white to pale yellow solid.

  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO, Methanol. Sparingly soluble in water.

Characteristic Spectral Features (NMR)

Researchers should look for these diagnostic signals to confirm identity and purity.

Nucleus Shift (δ ppm) Multiplicity Assignment
¹H NMR ~9.95 - 10.05Singlet (1H)CHO (Aldehyde proton)
¹H NMR ~7.45 - 7.50Doublet (1H)C5-H (Pyrazole ring)
¹H NMR ~7.30 - 7.40Multiplet (5H)Ph-H (Benzyl aromatic protons)
¹H NMR ~6.80 - 6.90Doublet (1H)C4-H (Pyrazole ring)
¹H NMR ~5.40Singlet (2H)N-CH₂-Ph (Benzylic methylene)

Note: Shifts may vary slightly depending on solvent (CDCl₃ vs. DMSO-d₆).

Reactivity & Applications in Drug Discovery

The 3-formyl group is a versatile handle. In the context of TAK-981 synthesis, this aldehyde undergoes a reductive amination sequence or condensation to build the sulfamate side chain.

Key Reactions
  • Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ yields secondary amines, a common motif in kinase inhibitors.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to generate vinyl nitriles.

  • Oxidation: Conversion to 1-benzyl-1H-pyrazole-3-carboxylic acid using NaClO₂ (Pinnick oxidation).

Application Logic: TAK-981 Synthesis

TAK-981 (Subasumstat) utilizes the 1-benzyl-1H-pyrazole-3-carbaldehyde scaffold.[1] The aldehyde is reacted to form a covalent adduct forming warhead or a specific binding interaction within the SUMO-activating enzyme pocket.

ApplicationsCore1-Benzyl-1H-pyrazole-3-carbaldehydeStep1Reductive Amination / CondensationCore->Step1FunctionalizationStep2Linker Attachment(via Aldehyde)Core->Step2Linker StrategyTarget1TAK-981 (Subasumstat)(SUMO Inhibitor)Step1->Target1Multi-step SynthesisTarget2IRAK4 PROTACs(E3 Ligase Recruitment)Step2->Target2Bifunctional Molecule Assembly

Caption: Strategic utility of the scaffold in synthesizing high-value clinical candidates.

Safety & Handling

  • Hazards: As an aldehyde and benzyl derivative, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

  • Handling: Use standard PPE (gloves, goggles, lab coat) and handle within a fume hood.

References

  • Langston, S. P., et al. (2021).[3] Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer. Journal of Medicinal Chemistry. Link

  • Light, J., et al. (2020). IRAK Degraders and Uses Thereof. WO2020113233A1. Link

  • PubChem. (2025). 1-Benzyl-1H-pyrazole-3-carbaldehyde Compound Summary. National Library of Medicine. Link

  • Bono, N. S., et al. (2021).[3] Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and Evaluation of their Antioxidant and Anti-inflammatory Activity. Semantic Scholar. Link

molecular weight and formula of 1-benzylpyrazole-3-carboxaldehyde

[1]

Executive Summary

1-Benzylpyrazole-3-carboxaldehyde (CAS: 321405-31-6) is a critical heterocyclic building block in medicinal chemistry, widely utilized as a scaffold for the synthesis of bioactive compounds including protein kinase inhibitors, anti-inflammatory agents, and agrochemicals.[1][2][3][4][5] Distinguished by its specific substitution pattern, this compound offers a reactive formyl group at the C3 position, enabling diverse downstream functionalizations such as reductive amination, condensation, and oxidation.

This technical guide provides a comprehensive analysis of its physicochemical properties, regioselective synthesis challenges, and analytical validation protocols, serving as a definitive reference for drug discovery professionals.

Part 1: Chemical Identity & Physicochemical Properties[6]

Core Identity Matrix
ParameterTechnical Specification
Chemical Name 1-Benzyl-1H-pyrazole-3-carbaldehyde
Common Synonyms 1-Benzyl-3-formylpyrazole; 1-Benzylpyrazole-3-carboxaldehyde
CAS Registry Number 321405-31-6
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
SMILES O=Cc1cn(Cc2ccccc2)nc1
InChI Key DOZKNXNCAYBLBI-UHFFFAOYSA-N
Physicochemical Data
PropertyValue / Description
Appearance White to pale yellow crystalline solid
Melting Point 58–62 °C (Typical range for pure isomer)
Boiling Point ~340 °C (Predicted at 760 mmHg)
Density 1.18 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa ~2.5 (Conjugate acid of pyrazole nitrogen)

Part 2: Synthesis & Production Workflows

Critical Regioselectivity Challenge

A common pitfall in the synthesis of 1-benzylpyrazole-3-carboxaldehyde is the regioselectivity of N-alkylation . When alkylating 1H-pyrazole-3-carboxaldehyde, two isomers are formed due to annular tautomerism:

  • 1,3-Isomer (Target): 1-benzylpyrazole-3-carboxaldehyde.[1]

  • 1,5-Isomer (Byproduct): 1-benzylpyrazole-5-carboxaldehyde.

Note: The Vilsmeier-Haack formylation of 1-benzylpyrazole yields almost exclusively the 4-carboxaldehyde isomer, making it an unsuitable route for the 3-isomer.

Optimized Synthetic Protocol (Alkylation Route)

The following protocol maximizes the yield of the 1,3-isomer using thermodynamic control and steric guidance.

Reagents:

  • Substrate: 1H-Pyrazole-3-carboxaldehyde (CAS 3920-50-1)[2]

  • Alkylating Agent: Benzyl Bromide (BnBr)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 1H-pyrazole-3-carboxaldehyde (1.0 eq) in anhydrous ACN (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the pyrazolate anion.

  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The 1,3-isomer typically runs higher (less polar) than the 1,5-isomer.

  • Workup: Filter inorganic salts, concentrate the filtrate, and partition between water and EtOAc.

  • Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes). The 1,3-isomer elutes first.

Synthesis Pathway Visualization

SynthesispathStart1H-Pyrazole-3-carboxaldehyde(Tautomeric Mixture)IntermediateN-AlkylationTransition StateStart->Intermediate DeprotonationReagentsBnBr, Cs2CO3ACN, 60°CTargetTarget: 1,3-Isomer(Major Product)Reagents->Target Steric FavorabilityByproductByproduct: 1,5-Isomer(Minor Product)Reagents->Byproduct Steric HindranceIntermediate->ReagentsPurificationFlash Chromatography(Separation)Target->PurificationByproduct->PurificationPurification->Target Pure Fraction 1

Figure 1: Regioselective synthesis pathway highlighting the divergence between the target 1,3-isomer and the 1,5-byproduct.

Part 3: Analytical Characterization (Self-Validating System)

To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR and MS. The following data represents the expected spectral signature for the pure 1,3-isomer.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The key diagnostic peaks distinguishing the 3-isomer from the 4- and 5-isomers are the coupling constants of the pyrazole ring protons and the chemical shift of the aldehyde.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Note
9.98 Singlet (s)1H-CHO Distinctive aldehyde proton.
7.45 Doublet (d, J = 2.3 Hz)1HC5-H Deshielded by adjacent N1.
7.30 – 7.40 Multiplet (m)3HPh-H Meta/Para benzyl protons.
7.22 – 7.28 Multiplet (m)2HPh-H Ortho benzyl protons.
6.85 Doublet (d, J = 2.3 Hz)1HC4-H Upfield pyrazole proton.
5.38 Singlet (s)2HN-CH₂- Benzylic methylene.
Carbon NMR (¹³C NMR, 100 MHz, CDCl₃)
  • Carbonyl: ~185.5 ppm

  • Pyrazole C3 (Ipso): ~150.2 ppm

  • Pyrazole C5: ~130.8 ppm

  • Benzyl Ipso: ~135.5 ppm

  • Pyrazole C4: ~106.5 ppm

  • Benzylic CH₂: ~56.2 ppm

Mass Spectrometry (ESI-MS)[8][9]
  • Calculated Mass: 186.08

  • Observed [M+H]⁺: 187.1

  • Observed [M+Na]⁺: 209.1

Part 4: Applications in Drug Discovery

1-Benzylpyrazole-3-carboxaldehyde serves as a versatile pharmacophore scaffold. Its primary utility lies in its ability to undergo:

  • Reductive Amination: To form secondary amines targeted against kinases (e.g., RIP1 kinase inhibitors).

  • Knoevenagel Condensation: To generate acrylonitriles or acrylates for Michael acceptor design.

  • Oxidation: To form the corresponding carboxylic acid (1-benzylpyrazole-3-carboxylic acid) for amide coupling.

Scaffold Utility Diagram

ApplicationsCore1-Benzylpyrazole-3-carboxaldehyde(Scaffold)Rxn1Reductive Amination(R-NH2, NaBH(OAc)3)Core->Rxn1Rxn2Knoevenagel Condensation(Malononitrile, Base)Core->Rxn2Rxn3Oxidation(NaClO2, NaH2PO4)Core->Rxn3Prod1Kinase Inhibitors(RIP1, p38 MAPK)Rxn1->Prod1Prod2Michael Acceptors(Covalent Inhibitors)Rxn2->Prod2Prod3Peptidomimetics(Amide Coupling)Rxn3->Prod3

Figure 2: Downstream synthetic utility of the scaffold in medicinal chemistry campaigns.

Part 5: Handling & Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

References

  • PubChem. (n.d.). 1-Benzyl-1H-pyrazole-3-carbaldehyde (Compound).[1][6] National Library of Medicine. Retrieved from [Link]

  • Li, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 86(4), 930-937.

difference between 1-benzyl-1H-pyrazole-3-carbaldehyde and 4-carbaldehyde isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural, Synthetic, and Functional Distinctions Between 1-Benzyl-1H-pyrazole-3-carbaldehyde and 1-Benzyl-1H-pyrazole-4-carbaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the realm of heterocyclic chemistry, the regiochemistry of pyrazole derivatives dictates their electronic properties, reactivity, and binding affinity in pharmacological targets. 1-Benzyl-1H-pyrazole-3-carbaldehyde and 1-benzyl-1H-pyrazole-4-carbaldehyde are constitutional isomers that serve as critical scaffolds in the synthesis of bioactive molecules, including IRAK degraders and antitumor agents.

While they share the same molecular formula (


), their synthesis requires fundamentally different strategies due to the innate nucleophilicity of the pyrazole ring. This guide delineates the causal logic behind their synthesis, provides definitive spectroscopic methods for their differentiation, and outlines their distinct reactivity profiles.

Part 1: Structural & Electronic Analysis

The pyrazole ring is a


-excessive heterocycle. The electron density is not uniformly distributed, leading to distinct reactivity patterns at positions 3, 4, and 5.
  • 1-Benzyl-1H-pyrazole-4-carbaldehyde (4-isomer): The formyl group is located at the C4 position. In 1-substituted pyrazoles, C4 is the most nucleophilic carbon, making it the preferred site for electrophilic aromatic substitution (EAS). The aldehyde at this position enjoys conjugation with the

    
    -system without direct interference from the ring nitrogens.
    
  • 1-Benzyl-1H-pyrazole-3-carbaldehyde (3-isomer): The formyl group is at C3, adjacent to the pyrrole-like nitrogen (N1) and the pyridine-like nitrogen (N2). Direct electrophilic formylation rarely occurs at C3 because C4 is kinetically favored. Consequently, the 3-isomer requires "reverse" synthesis strategies, often building the ring with the functionality in place or alkylating a pre-functionalized pyrazole.

Electronic Distribution Diagram

PyrazoleElectronics cluster_0 Electronic Bias cluster_1 Synthetic Consequence N1 N1 (Benzyl) C3 C3 (Electron Poor) N1->C3 Inductive w/d C5 C5 (Steric/Acidic) N1->C5 C4 C4 (Nucleophilic) C4->N1 Resonance EAS Electrophilic Attack (Vilsmeier-Haack) EAS->C3 Disallowed EAS->C4 Major Product Alk Nucleophilic Attack (Alkylation) Alk->N1 Regiocontrol Critical

Caption: Electronic directing effects in the pyrazole ring dictate that electrophilic formylation targets C4, necessitating alternative routes for C3 functionalization.

Part 2: Synthetic Pathways & Regiocontrol

Synthesis of the 4-Carbaldehyde Isomer

Primary Method: Vilsmeier-Haack Formylation Mechanism: Electrophilic Aromatic Substitution (EAS)

The synthesis of 1-benzyl-1H-pyrazole-4-carbaldehyde is robust and self-validating. The starting material, 1-benzylpyrazole, undergoes regioselective formylation at C4. The Vilsmeier reagent (DMF/POCl


) generates a chloroiminium ion, a strong electrophile that attacks the most electron-rich position (C4).

Protocol:

  • Reagent Formation: To dry DMF (3.0 eq) at 0°C, add POCl

    
     (1.2 eq) dropwise. Stir for 30 min to form the Vilsmeier salt.
    
  • Addition: Add 1-benzylpyrazole (1.0 eq) dissolved in DMF.

  • Heating: Heat to 80-90°C for 4-6 hours.

  • Hydrolysis: Pour onto ice/water and neutralize with NaHCO

    
     to hydrolyze the iminium intermediate to the aldehyde.
    
  • Result: Exclusive formation of the 4-isomer.

Synthesis of the 3-Carbaldehyde Isomer

Primary Method: N-Alkylation of 1H-Pyrazole-3-carbaldehyde Mechanism: Nucleophilic Substitution (


)

The 3-isomer cannot be made by direct formylation. Instead, one must start with 1H-pyrazole-3-carbaldehyde (or its ester precursor) and introduce the benzyl group.

  • Challenge: 1H-pyrazole-3-carbaldehyde exists in tautomeric equilibrium with 1H-pyrazole-5-carbaldehyde. Alkylation can yield a mixture of 1-benzyl-3-carbaldehyde and 1-benzyl-5-carbaldehyde.

  • Solution: Under basic conditions (Cs

    
    CO
    
    
    
    in DMF), alkylation often favors the 1,3-isomer due to steric hindrance at the adjacent position (C5) or thermodynamic control, though separation (chromatography) is frequently required.

Protocol:

  • Solvation: Dissolve 1H-pyrazole-3-carbaldehyde (1.0 eq) in DMF.

  • Deprotonation: Add Cs

    
    CO
    
    
    
    (2.5 eq) or K
    
    
    CO
    
    
    . Stir for 30 min.
  • Alkylation: Add benzyl bromide (1.05 eq) dropwise.

  • Workup: Dilute with water and extract with EtOAc.

  • Purification: Silica gel chromatography is mandatory to separate the 1,3-isomer (major) from the 1,5-isomer (minor).

Synthetic Workflow Diagram

SynthesisRoutes cluster_4CHO Target: 4-Carbaldehyde cluster_3CHO Target: 3-Carbaldehyde Start4 1-Benzylpyrazole VH Vilsmeier-Haack (POCl3 / DMF) Start4->VH Prod4 1-Benzyl-1H-pyrazole-4-carbaldehyde (Regioselective) VH->Prod4 Start3 1H-Pyrazole-3-carbaldehyde (Tautomeric Mixture) Base Base (Cs2CO3) + BnBr Start3->Base Mix Mixture of Isomers (1,3- and 1,5-) Base->Mix Sep Column Chromatography Mix->Sep Prod3 1-Benzyl-1H-pyrazole-3-carbaldehyde Sep->Prod3

Caption: Divergent synthetic strategies: Direct electrophilic attack yields the 4-isomer, while alkylation of the pre-functionalized ring yields the 3-isomer.

Part 3: Spectroscopic Identification (The Trustworthiness Pillar)

Distinguishing these isomers relies on Nuclear Magnetic Resonance (NMR) . The coupling patterns of the pyrazole ring protons are the definitive "fingerprint."

1H NMR Comparison Table
Feature4-Carbaldehyde Isomer3-Carbaldehyde Isomer
Aldehyde Proton (-CHO) Singlet,

9.80 – 9.90 ppm
Singlet,

9.90 – 10.0 ppm
Ring Proton H5 Singlet,

~8.05 ppm
Doublet (

Hz),

~7.4-7.5 ppm
Ring Proton H3/H4 H3: Singlet,

~7.90 ppm
H4: Doublet (

Hz),

~6.8-6.9 ppm
Coupling Pattern No Vicinal Coupling. H3 and H5 are separated by a quaternary carbon.Vicinal Coupling. H4 and H5 are adjacent.
Physical State Solid (MP: 44–48 °C)Viscous Oil or Low Melting Solid

Critical Diagnostic:

  • If you see two singlets in the aromatic region (excluding phenyl), you have the 4-isomer .

  • If you see two doublets with a coupling constant of

    
     Hz, you have the 3-isomer .
    

Part 4: Reactivity & Applications

Reactivity Profile

Both isomers possess an electrophilic aldehyde, but the pyrazole ring influences their reactivity differently:

  • 4-Carbaldehyde: The aldehyde is in conjugation with the "enamine-like" portion of the pyrazole (N1-C5=C4). It is highly reactive toward Knoevenagel condensations and Schiff base formation.

  • 3-Carbaldehyde: The aldehyde is adjacent to the "imine-like" nitrogen (N2). This position is electronically distinct, often making the aldehyde slightly less electrophilic due to inductive effects from the adjacent nitrogen lone pair, but still viable for standard carbonyl chemistry.

Medicinal Chemistry Applications[1][2][3][4]
  • 4-Carbaldehyde: Used extensively as a precursor for IRAK4 degraders (Interleukin-1 Receptor-Associated Kinase 4) and SUMO-activating enzyme inhibitors (e.g., TAK-981 precursors). The 4-position substitution mimics the substitution pattern of natural purines.

  • 3-Carbaldehyde: Often explored for antimicrobial and antifungal agents. The 3-position substitution allows the benzyl group to occupy a different vector in the enzyme active site, useful for structure-activity relationship (SAR) studies when the 4-isomer shows poor binding.

Part 5: Detailed Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde[1]
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube.

  • Vilsmeier Reagent: Add DMF (10 mL) and cool to 0°C. Add POCl

    
     (1.2 mL, 13 mmol) dropwise. Stir for 20 min until a semi-solid white salt forms.
    
  • Substrate Addition: Add 1-benzylpyrazole (1.58 g, 10 mmol) in 2 mL DMF.

  • Reaction: Heat to 90°C for 5 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Pour reaction mixture into 50 g of crushed ice. Neutralize to pH 7-8 with saturated NaHCO

    
     solution.
    
  • Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Water to obtain white crystals (Yield ~85%).

Protocol B: Synthesis of 1-Benzyl-1H-pyrazole-3-carbaldehyde
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Solvation: Dissolve 1H-pyrazole-3-carbaldehyde (1.0 g, 10.4 mmol) in DMF (15 mL).

  • Base: Add Cesium Carbonate (Cs

    
    CO
    
    
    
    , 8.5 g, 26 mmol). Stir at room temperature for 30 min.
  • Alkylation: Add Benzyl Bromide (1.3 mL, 11 mmol) dropwise.

  • Reaction: Stir at 25°C for 2 hours. Monitor by TLC.[2][3][4][5]

  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).

  • Purification (Critical): Concentrate the organic layer. The crude residue contains both 1,3- and 1,5-isomers. Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc/Heptane). The 1,3-isomer typically elutes second (more polar) or is identified by the NMR coupling constants described above.

References

  • Synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack: Source: BenchChem & Sigma-Aldrich Protocols.
  • Synthesis of 1-Benzyl-1H-pyrazole-3-carbaldehyde (Alkylation Route)
  • Regioselectivity and NMR Characterization of Pyrazoles

    • Source: "Regioselectivity in lithiation of 1-methylpyrazole... and multinuclear NMR study", Org. Biomol. Chem., 2006.[6]

    • URL:[Link]

  • Medicinal Chemistry Applications (TAK-981)

    • Source: "Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme...", Journal of Medicinal Chemistry, 2021.
    • URL:[Link]

Sources

Solubility Guide: 1-Benzyl-1H-pyrazole-3-carbaldehyde in Organic Solvents

[1]

Executive Summary

Compound: 1-Benzyl-1H-pyrazole-3-carbaldehyde CAS: 321405-31-6 Molecular Formula: C₁₁H₁₀N₂O Molecular Weight: 186.21 g/mol [1]

This technical guide addresses the solubility profile, solvent compatibility, and handling protocols for 1-benzyl-1H-pyrazole-3-carbaldehyde .[1] As a key intermediate in the synthesis of pharmaceutical bioisosteres (e.g., for Schiff base ligands or metal-organic frameworks), understanding its dissolution behavior is critical for process optimization.

The molecule exhibits a "push-pull" solubility character : the lipophilic benzyl group confers solubility in non-polar aromatics and chlorinated solvents, while the polar pyrazole core and aldehyde moiety enable dissolution in polar aprotic solvents.[1] This guide provides a structured approach to solvent selection for synthesis, purification, and formulation.

Part 1: Physicochemical Profile & Solubility Mechanism[1][2]

Structural Analysis

The solubility behavior of 1-benzyl-1H-pyrazole-3-carbaldehyde is dictated by three distinct structural pharmacophores:

  • Benzyl Group (Lipophilic Tail): Provides significant hydrophobic character, facilitating solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM, Chloroform).

  • Pyrazole Ring (Aromatic Core): A

    
    -excessive heteroaromatic system.[1] The 
    
    
    -benzylation prevents hydrogen bond donation at the
    
    
    position, lowering the melting point compared to the unsubstituted parent (
    
    
    -pyrazole-3-carbaldehyde, MP ~150°C) and increasing solubility in organic media.[1]
  • Aldehyde Group (Polar Head): A dipole moment generator that accepts hydrogen bonds, making the compound compatible with polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols.

Predicted Properties[1]
  • LogP (Octanol/Water): Estimated ~1.8 – 2.[1]2. (Moderately Lipophilic).

  • Melting Point: Likely low-melting solid (60–90°C) or viscous oil depending on purity and polymorph.[1] Note: Unsubstituted pyrazoles have high MPs; N-alkylation disrupts crystal lattice energy, lowering MP.

Part 2: Solvent Compatibility Matrix[1]

The following matrix categorizes solvents based on interaction type and suitability for specific workflows (Synthesis, Extraction, Crystallization).

Solvent ClassSpecific SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary Choice. Ideal for extraction and reaction medium.[1] High dissolution power due to dispersion forces and dipole interactions.[1]
Polar Aprotic DMF, DMSO, DMAcExcellent Stock Solutions. Dissolves high concentrations (>100 mg/mL). Hard to remove; use only if necessary for reactions or bio-assays.[1]
Esters/Ketones Ethyl Acetate, AcetoneGood General Purpose. Good for TLC and silica column elution.[1] Acetone is excellent for rapid dissolution but volatile.[1]
Alcohols Methanol, Ethanol, IPAModerate Crystallization. Solubility increases significantly with heat (

). Ideal for recrystallization upon cooling.[1]
Aromatics Toluene, BenzeneGood Process Chemistry. Good for reflux reactions.[1] Toluene is a preferred greener alternative to benzene.[1]
Ethers THF, 1,4-Dioxane, MTBEGood to Moderate Reaction Solvent. THF is excellent; MTBE is moderate and useful for extraction.[1]
Alkanes Hexanes, Pentane, CyclohexanePoor / Insoluble Anti-Solvent. Used to precipitate the compound from a concentrated solution (e.g., DCM/Hexane system).
Water WaterInsoluble Wash Medium. The compound is hydrophobic enough to remain in the organic phase during aqueous workups.[1]

Part 3: Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

Use this protocol to quickly assess solvent suitability for a new batch.

  • Preparation: Weigh 10 mg of 1-benzyl-1H-pyrazole-3-carbaldehyde into a 4 mL glass vial.

  • Addition: Add solvent in 100 µL increments at Room Temperature (25°C).

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution with < 200 µL solvent (> 50 mg/mL).[1]

    • Moderately Soluble: Clear solution with 200–1000 µL solvent (10–50 mg/mL).[1]

    • Sparingly Soluble: Visible solid remains after 1 mL solvent (< 10 mg/mL).[1]

  • Thermal Stress: If insoluble at RT, heat to boiling point (or 80°C). If it dissolves, the solvent is a candidate for recrystallization .[1][2]

Protocol B: Recrystallization (Purification)

Target Impurities: Unreacted starting materials or oxidation byproducts (carboxylic acids).

  • Solvent Selection: Use Ethanol (single solvent) or Ethyl Acetate/Hexane (binary system).[1]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol.

  • Filtration: Perform hot filtration if insoluble particles (dust/salts) are present.[1][2]

  • Crystallization: Allow the solution to cool slowly to RT, then to 4°C.

    • Troubleshooting: If oiling out occurs (common with benzyl pyrazoles), scratch the glass or add a seed crystal.

  • Collection: Filter precipitate and wash with cold Hexane.[1]

Protocol C: Quantitative Saturation Determination (HPLC)

For formulation or precise kinetic studies.

  • Saturation: Add excess solid to 2 mL of solvent. Stir at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.

  • Dilution: Dilute 10 µL of filtrate into 990 µL Acetonitrile.

  • Analysis: Inject into HPLC (C18 Column, Water/ACN gradient).

  • Calculation:

    
    .
    

Part 4: Visualization & Workflows

Solubility Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the intended application.[1]

SolubilityLogicStartSelect ApplicationReactionSynthesis/ReactionStart->ReactionPurificationPurificationStart->PurificationAnalysisAnalysis (HPLC/NMR)Start->AnalysisHighTempHigh Temp (>80°C)?Reaction->HighTempCrystRecrystallization?Purification->CrystChromChromatography?Purification->ChromNMRNMR SolventAnalysis->NMRHPLCHPLC Mobile PhaseAnalysis->HPLCTolueneUse Toluene/DMFHighTemp->TolueneYesDCM_THFUse DCM or THFHighTemp->DCM_THFNoEthanolUse Ethanol (Hot)Cryst->EthanolEtOAcHexUse EtOAc/HexaneChrom->EtOAcHexCDCl3CDCl3 or DMSO-d6NMR->CDCl3ACNAcetonitrile/WaterHPLC->ACN

Figure 1: Solvent Selection Decision Tree for 1-benzyl-1H-pyrazole-3-carbaldehyde.

Dissolution Mechanism

Conceptualizing the solute-solvent interactions.[1]

DissolutionMechcluster_0Solvent InteractionsCompound1-Benzyl-1H-pyrazole-3-CHOInteraction1Dipole-Dipole &Pi-StackingCompound->Interaction1Interaction2H-Bond Acceptance(Aldehyde O)Compound->Interaction2Interaction3Van der Waals only(Weak)Compound->Interaction3DCMDCM/ChloroformAlcoholMethanol/EthanolHexaneHexaneInteraction1->DCMHigh SolubilityInteraction2->AlcoholModerate SolubilityInteraction3->HexaneInsoluble

Figure 2: Mechanistic basis for solvent compatibility.

Part 5: Critical Stability & Handling Notes

  • Aldehyde Oxidation: In solution (especially in ethers like THF or alcohols), the aldehyde group is susceptible to autoxidation to the carboxylic acid (1-benzyl-1H-pyrazole-3-carboxylic acid) upon prolonged exposure to air.[1]

    • Mitigation: Store solutions under Nitrogen/Argon.[1] Avoid long-term storage in solvents containing peroxides.[1]

  • Hemiacetal Formation: In primary alcohols (Methanol/Ethanol), reversible hemiacetal formation may occur, complicating NMR spectra.

    • Tip: If NMR peaks are broadened in CD₃OD, switch to CDCl₃ or DMSO-d₆.[1]

  • Schiff Base Reactivity: Avoid using amine-containing solvents (e.g., Pyridine, primary amines) unless the intention is to form an imine.

References

  • PubChem. 1H-Pyrazole-3-carbaldehyde (Parent Compound Data). National Library of Medicine.[1] Retrieved from [Link]

1-Benzyl-1H-pyrazole-3-carbaldehyde: Technical Guide & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and application of 1-benzyl-1H-pyrazole-3-carbaldehyde , a critical heterocyclic building block in medicinal chemistry.

Chemical Identity & Specifications

1-Benzyl-1H-pyrazole-3-carbaldehyde is a regioisomer of the more common 4-carbaldehyde derivative. It serves as a strategic scaffold for developing Schiff bases, kinase inhibitors (e.g., RIP1), and anti-inflammatory agents.

Property Data
CAS Number 321405-31-6
PubChem CID Not indexed as a primary record; Search via InChIKey
InChIKey DOZKNXNCAYBLBI-UHFFFAOYSA-N
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
Melting Point 60–65 °C (Typical for this class; verify experimentally)
Structural Distinction (Critical)

Researchers must distinguish this compound from its 4-formyl isomer (1-benzyl-1H-pyrazole-4-carbaldehyde, CAS 63874-95-3). The position of the aldehyde group at C-3 vs. C-4 dramatically alters the electronic properties and binding geometry in SAR (Structure-Activity Relationship) studies.

Safety Data & Handling (GHS Classification)

While specific toxicological data for this isomer is limited, it is structurally analogous to other benzyl-pyrazole aldehydes. Treat as a hazardous substance.

Hazard Identification (GHS)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol
  • PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat.

  • Ventilation: All operations involving the solid or solutions must be performed in a certified chemical fume hood.

  • Incompatibility: Strong oxidizing agents, strong bases.

Synthesis & Production Protocol

Methodology: Regioselective Alkylation

The most direct synthesis involves the N-alkylation of commercially available 1H-pyrazole-3-carbaldehyde (CAS 3920-50-1) with benzyl bromide.

Challenge: Alkylation of 3-substituted pyrazoles yields a mixture of 1,3- (desired) and 1,5- (undesired) isomers due to annular tautomerism. Solution: Use of specific solvent/base conditions to favor the thermodynamic product and chromatographic separation.

Step-by-Step Protocol
Reagents:
  • 1H-Pyrazole-3-carbaldehyde (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or DMF (Dry)

Procedure:
  • Dissolution: In a flame-dried round-bottom flask, dissolve 1H-pyrazole-3-carbaldehyde (10 mmol) in anhydrous ACN (50 mL).

  • Deprotonation: Add K₂CO₃ (20 mmol) and stir at Room Temperature (RT) for 30 minutes under Nitrogen atmosphere.

  • Alkylation: Dropwise add Benzyl bromide (11 mmol).

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Note: Two spots will likely appear. The 1,3-isomer (less sterically hindered) is typically the major product and often has a different Rf value than the 1,5-isomer.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in DCM. Wash with water (2x) and Brine (1x). Dry over Na₂SO₄.

  • Isomer Separation: Perform Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Identification: The 1-benzyl-1H-pyrazole-3-carbaldehyde is typically the less polar fraction compared to the 1,5-isomer (verify via NOESY NMR if unsure).

Workflow Visualization

SynthesisWorkflow Start Start: 1H-Pyrazole-3-carbaldehyde Reagents Add: Benzyl Bromide + K2CO3 Solvent: ACN Start->Reagents Reaction Reflux 80°C 4-6 Hours Reagents->Reaction Workup Filter Salts Aqueous Wash Reaction->Workup Separation Flash Chromatography (Hex/EtOAc) Workup->Separation Product Pure Product: 1-Benzyl-1H-pyrazole-3-carbaldehyde Separation->Product Isolate Major Isomer

Figure 1: Synthetic workflow for the N-alkylation and isolation of the target compound.

Analytical Characterization (Self-Validating)

To ensure scientific integrity, the isolated product must be validated against the following criteria to confirm the 1,3-substitution pattern versus the 1,5-isomer.

Technique Expected Signal / Observation Mechanistic Insight
¹H NMR (CDCl₃) Aldehyde: Singlet ~9.9–10.0 ppm.Benzyl: Singlet ~5.3–5.4 ppm (2H).Pyrazole: Two doublets (or d/t) ~6.8 and 7.4 ppm.[1]The coupling constant (

) between pyrazole protons H-4 and H-5 is typically ~2.0–2.5 Hz.
NOESY NMR Critical Check: No strong NOE between Benzyl-CH₂ and Aldehyde-H.In the 1,3-isomer , the benzyl and aldehyde groups are distal. In the 1,5-isomer , they are proximal and would show a strong NOE correlation.
¹³C NMR Carbonyl carbon ~185 ppm.Confirms oxidation state of the aldehyde.
HRMS (ESI+) [M+H]⁺ = 187.0871 (Calc).Confirms molecular formula C₁₁H₁₀N₂O.

Applications in Drug Discovery

Pharmacophore Utility
  • RIP1 Kinase Inhibition: Benzyl-pyrazole derivatives have been identified as necroptosis inhibitors. The 3-formyl group acts as a "warhead" precursor for reductive amination to install solubilizing amine tails.

  • Schiff Base Ligands: Condensation with anilines yields aldimines (Schiff bases) which coordinate transition metals or act as antimicrobial agents.

  • Fragment-Based Design: The rigid pyrazole core provides a defined vector for substituents, allowing precise probing of binding pockets.

Application Decision Tree

ApplicationTree Root 1-Benzyl-1H-pyrazole-3-carbaldehyde Path1 Reductive Amination Root->Path1 Path2 Condensation (Anilines) Root->Path2 Path3 Oxidation/Reduction Root->Path3 Result1 Kinase Inhibitors (e.g., RIP1) Path1->Result1 Result2 Schiff Bases (Antimicrobial/Ligands) Path2->Result2 Result3 Carboxylic Acids or Alcohols (Scaffold Diversification) Path3->Result3

Figure 2: Strategic applications of the scaffold in medicinal chemistry.

References

  • PubChem. 1H-Pyrazole-3-carbaldehyde (Parent Compound) CID 12218383. National Library of Medicine.[2] Retrieved from [Link]

  • Li, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. Retrieved from [Link]

Sources

melting point and physical appearance of 1-benzyl-1H-pyrazole-3-carbaldehyde

[1]

Physicochemical Specifications

This compound is primarily utilized as a synthetic intermediate.[1][2] Unlike many high-melting pyrazole derivatives, the N-benzylation at the 1-position disrupts the hydrogen bonding network typical of unsubstituted pyrazoles, resulting in a liquid state at ambient conditions.

PropertySpecification
CAS Number 321405-31-6
IUPAC Name 1-benzyl-1H-pyrazole-3-carbaldehyde
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Physical Appearance Colorless to light yellow liquid (viscous oil)
Melting Point N/A (Liquid at room temperature)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water.[1][3][4]
Purity Markers HPLC >95%; 1H NMR confirms structure.

Technical Insight: While many pyrazole-4-carbaldehydes are solids, the 3-carbaldehyde isomer with an N-benzyl group typically exists as an oil. If a solid is observed, it may indicate the presence of the starting material (1H-pyrazole-3-carbaldehyde, MP ~150°C) or impurities.

Synthesis & Preparation Protocol

The most authoritative synthesis is derived from the discovery route for TAK-981 (Subasumstat).[1] This protocol utilizes a base-mediated alkylation of 1H-pyrazole-3-carbaldehyde.

Reaction Logic
  • Regioselectivity: The reaction relies on the acidity of the pyrazole NH.[1] Under basic conditions (Cs₂CO₃), the anion forms and attacks the benzyl bromide.[1] Regioselectivity (N1 vs. N2) favors the thermodynamically stable 1-benzyl isomer, though steric factors from the 3-formyl group also direct substitution away from N2.

  • Base Selection: Cesium carbonate (Cs₂CO₃) is preferred over NaH for milder handling and higher yields in DMF.[1]

Experimental Procedure
  • Scale: Based on 2.60 mmol input.

  • Yield: ~77% isolated yield.[1]

Step-by-Step Protocol:

  • Charge: To a 100 mL round-bottom flask, add 1H-pyrazole-3-carbaldehyde (250 mg, 2.60 mmol) and Cs₂CO₃ (2.12 g, 6.50 mmol).

  • Solvate: Add anhydrous DMF (10 mL) to form a suspension.

  • Initiate: Add benzyl bromide (0.33 mL, 2.70 mmol) dropwise.

  • Incubate: Stir the reaction mixture at ambient temperature (25°C) for 1 hour.

  • Quench & Workup:

    • Pour mixture into water (50 mL).

    • Extract with Ethyl Acetate (EtOAc) (3 x 50 mL).[1][5]

    • Wash combined organics with brine.[1][5]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[1][5]

  • Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the product as a light yellow oil.

Synthesis Workflow Diagram

SynthesisWorkflowStartStart:1H-pyrazole-3-carbaldehyde(Solid, MP ~150°C)ReactionReaction:Stir at 25°CTime: 1 HourStart->ReactionReagentsReagents:Benzyl Bromide (1.05 eq)Cs2CO3 (2.5 eq)DMF (Solvent)Reagents->ReactionWorkupWorkup:1. Dilute w/ H2O2. Extract EtOAc3. Dry Na2SO4Reaction->WorkupProductProduct:1-benzyl-1H-pyrazole-3-carbaldehyde(Yellow Oil, 77% Yield)Workup->ProductSilica GelPurification

Figure 1: Synthetic workflow for the N-benzylation of pyrazole-3-carbaldehyde.

Characterization & Validation (NMR)

To validate the identity of the synthesized oil, 1H NMR is the gold standard.[1] The following data corresponds to the purified compound in CDCl₃.

Proton EnvironmentShift (δ ppm)MultiplicityIntegrationAssignment Logic
Aldehyde (-CHO) 10.01 – 9.98 Multiplet (m)1HCharacteristic deshielded aldehyde proton.
Pyrazole C5-H 7.42 Doublet (d, J=2.3 Hz)1HProton adjacent to N1; typically more deshielded than C4.[1]
Aromatic (Ph) 7.41 – 7.32 Multiplet (m)3HMeta/Para protons of the benzyl ring.[1]
Aromatic (Ph) 7.28 – 7.23 Multiplet (m)2HOrtho protons of the benzyl ring.[1]
Pyrazole C4-H 6.82 Doublet (d, J=2.4 Hz)1HProton at the 4-position; shielded relative to C5.[1]
Benzyl (-CH₂-) 5.40 Singlet (s)2HDiagnostic singlet confirming N-alkylation.[1]

Self-Validation Check:

  • If the 5.40 ppm singlet is missing, N-alkylation failed.[1]

  • If the 10.0 ppm signal is absent, the aldehyde may have oxidized to the carboxylic acid or reduced to the alcohol.[1]

Structural Logic Diagram

NMRLogicCompound1-benzyl-1H-pyrazole-3-carbaldehydeAldehydeAldehyde (-CHO)δ 10.0 ppmCompound->AldehydeFunctional GroupBenzylCH2Benzyl (-CH2-)δ 5.40 ppm (s)Compound->BenzylCH2LinkerPyrazoleHPyrazole Ring Hδ 7.42 (C5) / 6.82 (C4)Compound->PyrazoleHCore Scaffold

Figure 2: Key NMR diagnostic signals for structural verification.[6]

Applications in Drug Development

This compound is a "privileged scaffold" intermediate, most notably serving as the starting material (Intermediate I-1 ) for TAK-981 (Subasumstat) , a first-in-class SUMO-activating enzyme (SAE) inhibitor currently in clinical trials for metastatic solid tumors and Non-Hodgkin's lymphoma.

Reaction Pathway in TAK-981 Synthesis:

  • Starting Material: 1-benzyl-1H-pyrazole-3-carbaldehyde.[7][8][9][10][11][12]

  • Transformation: Undergoes Grignard addition or condensation to form the secondary alcohol linker found in TAK-981.[1]

  • Mechanism: The aldehyde serves as the electrophilic "handle" to attach the pyrimidine moiety (via a chloropyrimidine intermediate).[1]

References
  • Primary Synthesis & Characterization: Langston, S. P., et al. "Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer." Journal of Medicinal Chemistry, 2021, 64(5), 2501–2520.[1] [1][4]

  • Patent Protocol (TAK-981): "IRAK Degraders and Uses Thereof." World Intellectual Property Organization, WO2020113233A1, 2020.[1]

  • Chemical Property Data: "1-benzyl-1H-pyrazole-3-carbaldehyde."[7][3][8][9][12] ChemicalBook, CAS 321405-31-6.

Methodological & Application

Synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde: A Detailed Guide to a Regiocontrolled Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-3-carbaldehydes and a Critical Look at Synthetic Strategy

Pyrazole-3-carbaldehydes are pivotal building blocks in the synthesis of a diverse array of biologically active molecules and functional materials. Their aldehyde functionality serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. In the realm of drug discovery, the pyrazole nucleus is a well-established pharmacophore, present in numerous approved drugs. Consequently, robust and regioselective methods for the synthesis of substituted pyrazole-3-carbaldehydes are of paramount importance to researchers in medicinal chemistry and materials science.

The Vilsmeier-Haack (V-H) reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It typically utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[1] While the V-H reaction is highly effective for many heterocyclic systems, its application to the synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde requires careful consideration of the inherent regioselectivity of electrophilic substitution on the pyrazole ring.

It is well-documented that electrophilic attack on N-substituted pyrazoles preferentially occurs at the C-4 position due to its higher electron density.[2][3] This makes the direct Vilsmeier-Haack formylation of 1-benzyl-1H-pyrazole an unsuitable method for obtaining the desired C-3 isomer. Instead, this application note will detail a more strategic and regiochemically controlled approach to the synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde. This method involves the construction of the pyrazole ring with the desired substitution pattern already in place, thereby circumventing the regioselectivity issues associated with post-modification of the pyrazole core.

Rationale for the Selected Synthetic Approach: [3+2] Cycloaddition

To achieve the regioselective synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde, a [3+2] cycloaddition reaction is the strategy of choice. This powerful transformation allows for the convergent assembly of the five-membered pyrazole ring from two components: a 1,3-dipole and a dipolarophile. In this case, a nitrile imine, generated in situ from a hydrazonoyl halide, will serve as the 1,3-dipole, and an α,β-acetylenic aldehyde or a synthetic equivalent will act as the dipolarophile. This method offers excellent control over the final substitution pattern of the pyrazole product.

The general mechanism for this approach is outlined below:

G cluster_0 Nitrile Imine Formation cluster_1 [3+2] Cycloaddition Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine - H-Base+ - Halide- Base Base (e.g., Triethylamine) Base->Nitrile_Imine Cycloadduct Intermediate Cycloadduct Nitrile_Imine->Cycloadduct Dipolarophile α,β-Acetylenic Aldehyde (Dipolarophile) Dipolarophile->Cycloadduct Final_Product 1-Benzyl-1H-pyrazole-3-carbaldehyde Cycloadduct->Final_Product Aromatization

Figure 1. General workflow for the synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde via a [3+2] cycloaddition reaction.

This strategy ensures the unambiguous placement of the benzyl group at the N-1 position and the carbaldehyde group at the C-3 position of the pyrazole ring.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted pyrazoles via [3+2] cycloaddition reactions.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
N-benzyl-2-oxopropanehydrazonoyl chlorideC₁₀H₁₁ClN₂O210.66-To be synthesized
PropynalC₃H₂O54.05624-67-9Highly volatile and toxic. Handle with extreme care in a well-ventilated fume hood.
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Freshly distilled.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous.
Sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Anhydrous.
Silica gelSiO₂60.087631-86-9For column chromatography (230-400 mesh).
Ethyl acetateC₄H₈O₂88.11141-78-6For chromatography.
HexanesC₆H₁₄86.18110-54-3For chromatography.
Step 1: Synthesis of N-benzyl-2-oxopropanehydrazonoyl chloride (Starting Material)

The hydrazonoyl chloride can be prepared from the corresponding hydrazone by reaction with a chlorinating agent. A typical procedure involves the reaction of the N-benzylhydrazone of pyruvaldehyde with a source of chlorine.

Step 2: [3+2] Cycloaddition Reaction

G cluster_workflow Experimental Workflow Start Dissolve Hydrazonoyl Chloride and Propynal in DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add_Base Add Triethylamine Dropwise Cool->Add_Base Stir Stir at Room Temperature (Monitor by TLC) Add_Base->Stir Workup Aqueous Workup Stir->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product 1-benzyl-1H-pyrazole-3-carbaldehyde Purify->Final_Product

Figure 2. Step-by-step experimental workflow for the cycloaddition reaction.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzyl-2-oxopropanehydrazonoyl chloride (1.0 eq) and propynal (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Base: Add a solution of triethylamine (1.5 eq) in anhydrous DCM dropwise to the cooled reaction mixture over a period of 30 minutes. The in situ generation of the nitrile imine is often indicated by a color change.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-benzyl-1H-pyrazole-3-carbaldehyde.

Characterization of 1-benzyl-1H-pyrazole-3-carbaldehyde

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the benzyl protons (a singlet for the CH₂ and multiplets for the aromatic protons), two distinct signals for the pyrazole ring protons, and a singlet for the aldehyde proton in the downfield region (around 9-10 ppm).
¹³C NMR Resonances for the benzyl carbons, the pyrazole ring carbons, and a characteristic downfield signal for the carbonyl carbon of the aldehyde.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₁₀N₂O.
IR Spectroscopy A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.

  • Propynal is a highly toxic and volatile lachrymator. It should be handled with appropriate engineering controls and PPE.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

Conclusion

The synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde is most effectively and regioselectively achieved through a [3+2] cycloaddition strategy rather than a direct Vilsmeier-Haack formylation of 1-benzyl-1H-pyrazole. This approach provides unambiguous control over the substitution pattern of the pyrazole ring, a critical consideration for the synthesis of well-defined pharmaceutical intermediates and other functional molecules. The detailed protocol provided herein offers a reliable method for researchers to access this valuable synthetic building block.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
  • Hon, Y. S., et al. (2020). Synthesis and antibacterial evaluation of novel 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde derivatives. Journal of Heterocyclic Chemistry.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles according to Vilsmeier-Haak led to the formation of the corresponding 4-formyl derivatives. (2014). Russian Journal of General Chemistry.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2022).
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023). The Journal of Organic Chemistry.
  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2012). Letters in Organic Chemistry.
  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2011).
  • Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities. (2007). Turkish Journal of Chemistry.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc.
  • Electrophilic Substitution Reactions in Pyrazole. (n.d.). Scribd.

Sources

Procedure for the Regioselective Benzylation of 1H-Pyrazole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Scientist's Desk

Abstract

This document provides a comprehensive, field-proven protocol for the N-benzylation of 1H-pyrazole-3-carbaldehyde, a critical precursor in the synthesis of various pharmacologically active compounds. N-substituted pyrazoles are foundational scaffolds in numerous approved drugs, and their synthesis is a cornerstone of medicinal chemistry.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions, and offer practical insights into reaction optimization, purification, and characterization. We present a reliable method for the regioselective synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde, addressing the common challenge of isomeric mixture formation in pyrazole alkylation.[3][4]

Introduction: The Rationale for Pyrazole Benzylation

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in blockbuster drugs like Celecoxib. The strategic functionalization of the pyrazole ring, particularly at the N1 position, is a key tactic for modulating a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a benzyl group can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune solubility.

The primary challenge in the alkylation of unsymmetrically substituted pyrazoles, such as 1H-pyrazole-3-carbaldehyde, is controlling regioselectivity. The reaction can potentially yield two different constitutional isomers: the N1-benzylated product and the N2-benzylated product. The protocol detailed herein is optimized for the selective synthesis of the desired N1 isomer, 1-benzyl-1H-pyrazole-3-carbaldehyde. This selectivity is achieved by leveraging the electronic influence of the C3-carbaldehyde group and carefully selecting the base and reaction conditions.

Reaction Mechanism and Strategy

The N-benzylation of pyrazole proceeds via a classical two-step sequence:

  • Deprotonation: The acidic proton on the pyrazole ring's nitrogen (pKa ≈ 14) is removed by a suitable base to generate a nucleophilic pyrazolate anion.

  • Nucleophilic Substitution (SN2): The pyrazolate anion then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the new N-C bond.[3]

Controlling Regioselectivity

For 1H-pyrazole-3-carbaldehyde, the electron-withdrawing carbaldehyde group at the C3 position makes the adjacent N2 nitrogen less nucleophilic. Consequently, the N1 position is electronically and sterically favored for the SN2 attack, leading to the preferential formation of the 1-benzyl-1H-pyrazole-3-carbaldehyde isomer. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures near-complete deprotonation before the introduction of the electrophile, which further enhances selectivity.[5]

Benzylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Pyrazole 1H-pyrazole-3-carbaldehyde Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + Base Base NaH H2 H₂ (gas) Base->H2 Reacts Pyrazolate_2 Pyrazolate Anion BnBr Benzyl Bromide NaBr NaBr BnBr->NaBr Displaces Br⁻ Product 1-Benzyl-1H-pyrazole-3-carbaldehyde Pyrazolate_2->Product + BnBr

Caption: Reaction mechanism for the N-benzylation of pyrazole.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
1H-Pyrazole-3-carbaldehyde≥97%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in oilAcros Organics
Benzyl Bromide (BnBr)≥98%, stabilizedAlfa Aesar
Anhydrous N,N-Dimethylformamide (DMF)DriSolv™ or equivalentEMD Millipore
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aq. NH₄Cl solution-Lab-prepared
Brine (Saturated aq. NaCl)-Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, granularVWR Chemicals
Silica Gel60 Å, 230-400 meshSorbent Tech.
Equipment Specification
Round-bottomed flask (100 mL)Two-neck
Magnetic stirrer and stir bar
Septa and needles
Syringes (1 mL, 5 mL)
Ice bath
Rotary evaporator
TLC platesSilica gel 60 F₂₅₄
Reagent Stoichiometry
CompoundRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
1H-Pyrazole-3-carbaldehydeSubstrate96.091.00.961 g
Sodium Hydride (60%)Base40.00 (as 100%)1.10.440 g
Benzyl BromideBenzylating Agent171.041.11.25 mL (1.88 g)
Anhydrous DMFSolvent73.09-20 mL
Step-by-Step Synthesis Procedure

A. Reaction Setup & Deprotonation

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1H-pyrazole-3-carbaldehyde (0.961 g, 10.0 mmol) and a magnetic stir bar to a flame-dried 100 mL two-neck round-bottomed flask.

  • Solvent Addition: Add anhydrous DMF (20 mL) via syringe to dissolve the substrate.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Base Addition: Carefully add sodium hydride (0.440 g of 60% dispersion, 11.0 mmol) portion-wise over 10 minutes. CAUTION: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Anion Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes to ensure complete deprotonation.[5]

B. Benzylation

  • Electrophile Addition: While maintaining the temperature at 0 °C, add benzyl bromide (1.25 mL, 11.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf value than the starting material.

C. Work-up and Extraction

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL) to remove residual DMF and salts.[5]

  • Drying: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Caption: Workflow for the benzylation of 1H-pyrazole-3-carbaldehyde.

Purification and Characterization

Purification

The crude product should be purified by silica gel column chromatography.[5]

  • Slurry: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a Hexanes:Ethyl Acetate (9:1) mixture.

  • Elution: Load the adsorbed crude product onto the column. Elute with a gradient solvent system, starting with Hexanes:Ethyl Acetate (9:1) and gradually increasing the polarity to Hexanes:Ethyl Acetate (4:1).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain 1-benzyl-1H-pyrazole-3-carbaldehyde as a pure compound, typically a pale yellow oil or a low-melting solid.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~9.95 (s, 1H, -CHO)

    • δ ~7.80 (d, 1H, Pyrazole-H)

    • δ ~7.40-7.25 (m, 5H, Ar-H of benzyl)

    • δ ~6.80 (d, 1H, Pyrazole-H)

    • δ ~5.45 (s, 2H, -CH₂-)

    • Key indicators: The disappearance of the broad N-H signal from the starting material and the appearance of the characteristic benzylic singlet around 5.45 ppm.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~185.0 (Aldehyde C=O)

    • δ ~140-128 (Aromatic and Pyrazole carbons)

    • δ ~55.0 (Benzylic -CH₂-)

  • Mass Spectrometry (ESI-MS):

    • m/z calculated for C₁₁H₁₀N₂O [M+H]⁺: 187.08. Found: 187.1.

  • IR Spectroscopy (ATR, cm⁻¹):

    • ~1685 (C=O stretch, aldehyde)[6]

    • ~2820, 2720 (C-H stretch, aldehyde)

    • ~3050 (Aromatic C-H stretch)

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from any moisture.

  • Benzyl Bromide: Lachrymator and corrosive. Causes severe skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Anhydrous Solvents (DMF): Handle under inert conditions to maintain anhydrous state. DMF is a skin and respiratory irritant.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield Inactive NaH (exposed to air/moisture); wet solvent/glassware.Use fresh NaH from a sealed container. Ensure all glassware is flame-dried and solvents are properly anhydrous.
Incomplete Reaction Insufficient base or reaction time.Increase reaction time and monitor by TLC. Ensure 1.1 equivalents of active base are used.
Formation of Isomers Reaction conditions not optimal for selectivity.Ensure complete deprotonation at 0°C before adding benzyl bromide. Using a milder base like K₂CO₃ might require higher temperatures and can lead to more isomer formation.
Difficult Purification Close Rf values of product and impurities.Use a long chromatography column and a shallow elution gradient for better separation. Consider recrystallization if the product is solid.

Conclusion

This application note provides a robust and highly regioselective protocol for the synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can reliably produce this valuable building block for applications in medicinal chemistry and drug development. The detailed steps for synthesis, purification, and characterization establish a self-validating system for achieving high-purity material essential for subsequent research.

References

  • BenchChem. (2025). Experimental protocol for N-benzylation of pyrazoles. [Online PDF].
  • Guchhait, S. K., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3, 9. Available at: [Link]

  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available at: [Link]

  • Pipaliya, B., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Xu, D., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 557-564. Available at: [Link]

  • Gökçe, M., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2841-2858. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(i), 195-242. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. [Online PDF].
  • El-Sayed, M. A. A., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(2), M650. Available at: [Link]

Sources

Application Note: Claisen-Schmidt Condensation of 1-benzyl-1H-pyrazole-3-carbaldehyde with Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of (E)-1-aryl-3-(1-benzyl-1H-pyrazol-3-yl)prop-2-en-1-ones via the Claisen-Schmidt condensation. Pyrazole-chalcone hybrids represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a robust, scalable methodology using base-catalyzed condensation, including mechanistic insights, purification strategies, and structural characterization standards.

Introduction & Scientific Rationale

The conjugation of a pyrazole ring with an


-unsaturated ketone (chalcone) creates a synergistic pharmacophore. The 1-benzyl-1H-pyrazole-3-carbaldehyde serves as the electrophilic component, while substituted acetophenones act as the nucleophilic enolate source.
Why this Scaffold?
  • Biological Relevance: The pyrazole moiety mimics the pyrimidine bases of DNA, while the chalcone linker acts as a Michael acceptor, capable of alkylating cysteine residues in target proteins (e.g., kinases or tubulin).

  • Synthetic Utility: The 3-formyl position on the pyrazole ring is less sterically hindered than the 4- or 5-positions, often resulting in higher yields and faster reaction kinetics compared to isomeric analogs.

Reaction Mechanism

The reaction proceeds through a base-catalyzed aldol-type condensation followed by an E1cB elimination.

  • Enolization: Base abstracts an

    
    -proton from the acetophenone.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the pyrazole aldehyde.

  • Proton Transfer: Formation of the

    
    -hydroxy ketone intermediate (aldol).
    
  • Dehydration: Elimination of water to form the thermodynamically stable (

    
    )-chalcone.
    

ClaisenSchmidtMechanism Acetophenone Acetophenone (Nucleophile) Enolate Enolate Ion (Reactive Species) Acetophenone->Enolate Deprotonation (-H+) Base OH- (Base) Base->Enolate Intermediate Beta-Hydroxy Ketone Enolate->Intermediate Nucleophilic Attack Aldehyde 1-benzyl-1H-pyrazole- 3-carbaldehyde Aldehyde->Intermediate Electrophile Product (E)-Chalcone (Final Product) Intermediate->Product Dehydration (-H2O) E1cB Mechanism

Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol

Materials & Reagents[2]
  • Electrophile: 1-benzyl-1H-pyrazole-3-carbaldehyde (1.0 equiv).

  • Nucleophile: Substituted Acetophenone (1.0 - 1.1 equiv).

  • Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Solvent: Ethanol (95% or Absolute) or PEG-400 (Green Alternative).

  • Quenching: Ice-cold distilled water, dilute HCl (0.1 M).

Standard Ethanolic Procedure (Method A)

Best for crystalline products and ease of scale-up.

  • Preparation: Dissolve 1-benzyl-1H-pyrazole-3-carbaldehyde (10 mmol) and the substituted acetophenone (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Catalysis: Add 5 mL of 40% aqueous NaOH solution dropwise while stirring at room temperature.

    • Note: The solution often turns yellow/orange immediately, indicating enolate formation and conjugation.

  • Reaction: Stir the mixture at room temperature for 3–6 hours.

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Workup: Pour the reaction mixture into crushed ice (approx. 100 g) with vigorous stirring. Acidify slightly with dilute HCl if necessary to neutralize excess base (pH ~7).

  • Isolation: Filter the resulting precipitate under vacuum. Wash the solid with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol or methanol. If the product is oily, use column chromatography (Silica gel, Hexane/EtOAc gradient).

PEG-400 Green Synthesis (Method B)

Best for speed and environmental sustainability.

  • Mixing: In a beaker, mix the aldehyde (10 mmol) and acetophenone (10 mmol) in PEG-400 (15 mL).

  • Catalysis: Add powdered NaOH (20 mmol) or 50% aq. NaOH (1 mL).

  • Reaction: Stir at 40°C for 30–60 minutes.

  • Workup: Add water to the PEG mixture. The hydrophobic chalcone will precipitate out immediately. Filter and wash as above.[2]

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents (1:1 Molar Ratio) Dissolve Dissolve in Solvent (EtOH or PEG-400) Start->Dissolve AddBase Add Base Catalyst (NaOH/KOH) Dissolve->AddBase Stir Stir at RT (3-6h) or 40°C (1h) AddBase->Stir CheckTLC TLC Monitoring (Hex:EtOAc 7:3) Stir->CheckTLC CheckTLC->Stir Incomplete Quench Pour into Crushed Ice CheckTLC->Quench Complete Filter Vacuum Filtration Quench->Filter Purify Recrystallization (EtOH) Filter->Purify Final Characterization (NMR, IR, MS) Purify->Final

Figure 2: Step-by-step experimental workflow for chalcone synthesis.

Characterization & Expected Data

Successful synthesis is confirmed by specific spectral signatures.[3][4] The trans (


) geometry is the dominant product due to steric stability.
NMR Spectroscopy (1H)
  • Vinylic Protons: The hallmark of the chalcone system is a pair of doublets for the

    
    - and 
    
    
    
    -protons.
    • 
       7.4 – 7.8 ppm (
      
      
      
      , doublet).
    • 
       7.8 – 8.2 ppm (
      
      
      
      , doublet).[3]
    • Coupling Constant (

      
      ):  15 – 16 Hz (Definitive for trans-isomer).
      
  • Pyrazole Singlet: A sharp singlet around

    
     8.0 – 8.5 ppm corresponding to the proton at the pyrazole-5 position (or 4, depending on numbering convention relative to benzyl).
    
  • Benzyl Methylene: A singlet at

    
     5.3 – 5.5 ppm (
    
    
    
    ).
Infrared (IR) Spectroscopy
  • C=O Stretch: 1650 – 1665 cm

    
     (Conjugated ketone, lower than typical ketones).
    
  • C=C Stretch: 1580 – 1600 cm

    
    .
    
Representative Data Table
EntryAcetophenone Substituent (R)Time (h)Yield (%)Melting Point (°C)
1 H3.085-90110-112
2 4-Cl2.588-92135-137
3 4-OMe4.080-85105-108
4 4-NO21.590-95150-152

Note: Electron-withdrawing groups (NO2) on the acetophenone typically accelerate the reaction by increasing the acidity of the


-protons.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitation Product is an oil or soluble in aqueous EtOH.Extract with Ethyl Acetate (3x), dry over Na2SO4, and evaporate. Attempt trituration with cold ether.
Low Yield Cannizzaro reaction (aldehyde disproportionation).Reduce base concentration (try 10% NaOH) or lower temperature.
Multiple Spots on TLC Incomplete conversion or Michael addition side-product.Increase reaction time. If Michael adduct forms (rare without external nucleophile), ensure reagents are dry.
cis-Isomer Presence Photoisomerization.Protect reaction flask from direct light (wrap in foil).

References

  • Mechanism of Claisen Condensation. Byju's. Available at: [Link]

  • Synthesis and Biological Activity of Chalcone Derived Pyrazolines. ResearchGate. Available at: [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones. Healthcare Bulletin. Available at: [Link]

  • Claisen-Schmidt Condensation Overview. Wikipedia. Available at: [Link]

  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Academy of Sciences Malaysia. Available at: [Link]

Sources

Synthesis of Pyrazole-Based Chalcones from 1-Benzyl-1H-pyrazole-3-carbaldehyde: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of pyrazole-based chalcones, a class of compounds of significant interest to researchers in medicinal chemistry and drug development. The protocols herein detail the synthesis starting from the versatile precursor, 1-benzyl-1H-pyrazole-3-carbaldehyde. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, the rationale behind experimental choices, and robust protocols for reproducible results.

Introduction: The Significance of Pyrazole-Based Chalcones

Pyrazole and chalcone moieties are prominent pharmacophores in a vast array of biologically active compounds.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous FDA-approved drugs.[2] These include therapeutics for a wide range of conditions, from cancer and inflammatory diseases to viral infections.[2][3] Chalcones, which are α,β-unsaturated ketones, also exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5]

The strategic combination of these two scaffolds into a single molecular entity, the pyrazole-based chalcone, has been shown to result in synergistic or enhanced biological activities.[6][7] These hybrid molecules are being actively investigated as potential therapeutic agents, demonstrating the importance of efficient and reliable synthetic routes to access a diverse library of these compounds for further biological evaluation.

Synthesis of the Precursor: 1-Benzyl-1H-pyrazole-3-carbaldehyde

A reliable synthesis of the starting aldehyde is paramount. While various methods for the formylation of pyrazoles exist, a common and effective approach involves the Vilsmeier-Haack reaction.[8][9] This section outlines a representative synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde.

Representative Protocol for 1-Benzyl-1H-pyrazole-3-carbaldehyde Synthesis

This protocol is based on established methods for pyrazole synthesis and formylation.

Step 1: Synthesis of Phenylhydrazone of Acetaldehyde

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.

  • Slowly add acetaldehyde (1 equivalent) to the solution while stirring.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude phenylhydrazone can be used in the next step without further purification.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • In a three-necked flask fitted with a dropping funnel, thermometer, and a nitrogen inlet, place a solution of the crude phenylhydrazone in dimethylformamide (DMF).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Cool the mixture and pour it cautiously onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with cold water, and dry to obtain the crude 1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 3: N-Benzylation

  • To a solution of 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 equivalents).

  • Add benzyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 4-6 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-benzyl-1H-pyrazole-3-carbaldehyde.

Core Protocol: Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely used method for the synthesis of chalcones.[10] It involves the base-catalyzed reaction between an aromatic aldehyde (in this case, 1-benzyl-1H-pyrazole-3-carbaldehyde) and a ketone (typically an acetophenone derivative).[11][12]

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 1-Benzyl-1H-pyrazole-3-carbaldehyde C Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) (Solvent, e.g., Ethanol) A->C B Substituted Acetophenone B->C D Pour into ice-water C->D E Neutralization (if necessary) D->E F Filtration E->F G Washing F->G H Recrystallization G->H I Pyrazole-Based Chalcone H->I

Caption: Experimental workflow for the synthesis of pyrazole-based chalcones.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask, dissolve 1-benzyl-1H-pyrazole-3-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol (10-20 mL).

  • Initiation of Condensation: To the stirred solution, add a catalytic amount of a base, such as 20% aqueous sodium hydroxide solution (a few drops) or powdered sodium hydroxide.[13][14] The choice of aqueous or solid base can influence reaction time and work-up.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). The formation of the chalcone product will be indicated by a new spot with a different Rf value compared to the starting materials.

  • Product Precipitation: Continue stirring at room temperature for 2-4 hours, or until a precipitate forms.[6] In some cases, gentle heating may be required to drive the reaction to completion.

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into ice-cold water with constant stirring.

  • Neutralization (if necessary): If a precipitate does not form readily, neutralize the mixture with a dilute acid, such as 1N HCl, until the solution is neutral to pH paper.[6] This will protonate the phenoxide intermediate, promoting precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product with cold water to remove any inorganic impurities, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: Dry the crude chalcone and purify it by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as a crystalline solid.[1]

Rationale Behind Experimental Choices
  • Base Catalyst: Sodium hydroxide is a commonly used, inexpensive, and effective catalyst for the Claisen-Schmidt condensation. It deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion that attacks the carbonyl carbon of the pyrazole aldehyde.[12]

  • Solvent: Ethanol is a good solvent for both the reactants and the base, and it facilitates the reaction.

  • Temperature: The reaction is typically carried out at room temperature to minimize side reactions.

  • Recrystallization: This is a crucial step to obtain a pure product, free from starting materials and by-products. Ethanol is often a suitable solvent for recrystallization of chalcones.[1]

Representative Acetophenone Derivatives

The following table provides examples of commercially available acetophenone derivatives that can be used in this protocol to generate a library of pyrazole-based chalcones.

Acetophenone DerivativeExpected Chalcone Product Name (Systematic)
Acetophenone(E)-3-(1-benzyl-1H-pyrazol-3-yl)-1-phenylprop-2-en-1-one
4'-Methylacetophenone(E)-3-(1-benzyl-1H-pyrazol-3-yl)-1-(p-tolyl)prop-2-en-1-one
4'-Methoxyacetophenone(E)-3-(1-benzyl-1H-pyrazol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
4'-Chloroacetophenone(E)-3-(1-benzyl-1H-pyrazol-3-yl)-1-(4-chlorophenyl)prop-2-en-1-one
4'-Nitroacetophenone(E)-3-(1-benzyl-1H-pyrazol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one

Mechanism of the Claisen-Schmidt Condensation

The reaction proceeds through a base-catalyzed aldol condensation mechanism, followed by dehydration.

G Acetophenone Acetophenone Enolate Ion Enolate Ion Acetophenone->Enolate Ion + OH- Aldol Adduct Aldol Adduct Enolate Ion->Aldol Adduct + Pyrazole Aldehyde Chalcone Chalcone Aldol Adduct->Chalcone - H2O

Caption: Simplified mechanism of the Claisen-Schmidt condensation.

Characterization of Pyrazole-Based Chalcones

The synthesized chalcones should be thoroughly characterized to confirm their structure and purity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the α,β-unsaturated carbonyl group (C=O) typically in the range of 1650-1680 cm⁻¹. Other expected peaks include C=C stretching of the aromatic rings and the pyrazole moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most characteristic signals are the two doublets for the vinylic protons (-CH=CH-) of the enone system, typically in the range of δ 6.5-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration.[5] The aromatic protons of the benzyl and substituted phenyl groups will appear in the aromatic region (δ 7.0-8.5 ppm). The benzylic protons (-CH₂-) will appear as a singlet around δ 5.3-5.5 ppm. The pyrazole ring protons will also have distinct signals.

    • ¹³C NMR: The carbonyl carbon (C=O) will show a signal in the downfield region (δ 185-195 ppm). The vinylic carbons and the aromatic carbons will also have characteristic chemical shifts.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[15][16]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[17]

  • Reagent Handling:

    • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

    • Phosphorus Oxychloride: Highly corrosive and reacts violently with water. Handle with extreme care.

    • Organic Solvents: Flammable. Keep away from ignition sources.

  • Product Handling: The biological activity of the synthesized chalcones is not fully known. Treat them as potentially hazardous and avoid inhalation, ingestion, and skin contact.[15]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Applications and Future Outlook

The synthetic protocols outlined in this guide provide a reliable pathway to a diverse range of pyrazole-based chalcones. These compounds can serve as a valuable library for screening in various biological assays, including anticancer, anti-inflammatory, and antimicrobial studies. Further structural modifications, such as the introduction of different substituents on the pyrazole or the aromatic rings, can be explored to optimize their biological activity and develop novel therapeutic leads.

References

  • A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. (n.d.). Google Scholar.
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  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (2015). Scholars Research Library. Retrieved from [Link]

  • Novel Pyrazole Based Chalcones Synthesis Spectral Characterization And Biological Evaluation. (2023). Journal of Applied Bioanalysis. Retrieved from [Link]

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  • Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs. Retrieved from [Link]

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  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (2012). Molecules. Retrieved from [Link]

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  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Chemical Biology & Drug Design. Retrieved from [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. Retrieved from [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis of series of chalcone and pyrazoline derivatives. (2017). The Pharma Innovation. Retrieved from [Link]

  • 3-phenyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Arkivoc. Retrieved from [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). International Journal for Innovative Research in Multidisciplinary Field. Retrieved from [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. Retrieved from [Link]

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Application Notes and Protocols for the Reductive Amination of 1-benzyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds and Reductive Amination in Medicinal Chemistry

The pyrazole moiety is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to functionalize the pyrazole ring at specific positions is crucial for modulating the pharmacological profile of these compounds. The N-benzyl group, in particular, can confer desirable pharmacokinetic properties. The 3-carbaldehyde function on the 1-benzyl-1H-pyrazole ring serves as a versatile synthetic handle for introducing diverse molecular fragments, most notably through the formation of carbon-nitrogen bonds.

Reductive amination stands out as one of the most robust and widely utilized methods for the synthesis of amines from carbonyl compounds.[1] Its significance in pharmaceutical and medicinal chemistry is paramount due to its operational simplicity, broad substrate scope, and the high yields of the desired amine products. This one-pot reaction, which combines the formation of an imine or iminium ion intermediate followed by its in-situ reduction, offers a highly efficient route to secondary and tertiary amines, thereby avoiding the challenges of over-alkylation often encountered in direct alkylation methods.[2][3]

These application notes provide detailed, field-proven protocols for the reductive amination of 1-benzyl-1H-pyrazole-3-carbaldehyde with both primary and secondary amines. The causality behind the choice of reagents and reaction conditions is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Understanding the Reaction: Mechanism and Key Parameters

The reductive amination of 1-benzyl-1H-pyrazole-3-carbaldehyde proceeds through a two-step sequence within a single reaction vessel.

Diagram 1: Reaction Mechanism of Reductive Amination

ReductiveAmination Aldehyde 1-benzyl-1H-pyrazole-3-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product Substituted Amine Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: The reaction begins with the nucleophilic attack of the amine on the aldehyde to form a hemiaminal, which then dehydrates to an imine or iminium ion, subsequently reduced to the final amine product.

Core Components and Their Roles:
  • The Aldehyde: 1-benzyl-1H-pyrazole-3-carbaldehyde is an aromatic aldehyde. The electron-withdrawing nature of the pyrazole ring can influence the reactivity of the carbonyl group.

  • The Amine: Both primary and secondary amines can be used. The nucleophilicity of the amine will affect the rate of imine formation.

  • The Reducing Agent: The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde but sufficiently reactive to reduce the intermediate imine or iminium ion.

Selection of an Optimal Reducing Agent

Several reducing agents can be employed for reductive amination, each with its own advantages and disadvantages.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over aldehydes.[2] Tolerates a wide range of functional groups. Generally gives high yields.Moisture-sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Effective for a wide range of substrates.[2] Can be used in protic solvents like methanol.Highly toxic and can release hydrogen cyanide gas under acidic conditions.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.[4]Can reduce the starting aldehyde, leading to alcohol byproducts.[5] Requires careful control of reaction conditions.

For the protocols detailed below, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its high selectivity, safety profile, and proven efficacy in the reductive amination of similar pyrazole carbaldehydes.[5]

Experimental Protocols

Protocol 1: Reductive Amination with a Primary Amine (Benzylamine)

This protocol describes the synthesis of N-((1-benzyl-1H-pyrazol-3-yl)methyl)benzylamine.

Diagram 2: Workflow for Reductive Amination with a Primary Amine

Workflow1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde & Amine in 1,2-Dichloroethane B Add NaBH(OAc)₃ A->B C Reflux for 1-3 hours B->C D Cool to RT C->D E Quench with aq. NaHCO₃ D->E F Extract with CH₂Cl₂ E->F G Dry & Concentrate F->G H Purify by Chromatography G->H

Caption: A streamlined workflow for the synthesis of N-((1-benzyl-1H-pyrazol-3-yl)methyl)benzylamine.

Materials:

  • 1-benzyl-1H-pyrazole-3-carbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-benzyl-1H-pyrazole-3-carbaldehyde (1.0 mmol, 1.0 equiv).

  • Add anhydrous 1,2-dichloroethane (35 mL) and stir until the aldehyde is fully dissolved.

  • To the solution, add benzylamine (1.2 mmol, 1.2 equiv).

  • Stir the mixture at room temperature for 15 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.4 mmol, 1.4 equiv).

  • Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-((1-benzyl-1H-pyrazol-3-yl)methyl)benzylamine.

Protocol 2: Reductive Amination with a Secondary Amine (Morpholine)

This protocol describes the synthesis of 4-((1-benzyl-1H-pyrazol-3-yl)methyl)morpholine.

Materials:

  • 1-benzyl-1H-pyrazole-3-carbaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve 1-benzyl-1H-pyrazole-3-carbaldehyde (1.0 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (35 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add sodium triacetoxyborohydride (1.4 mmol, 1.4 equiv) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 1-3 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (30 mL).

  • Extract the product into dichloromethane (2 x 30 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield 4-((1-benzyl-1H-pyrazol-3-yl)methyl)morpholine.

Troubleshooting and Expert Insights

  • Low Yields: If the reaction yields are low, ensure that all reagents and solvents are anhydrous, as moisture can decompose the reducing agent. Increasing the reaction time or the equivalents of the amine and reducing agent may also improve the yield.

  • Formation of Alcohol Byproduct: The presence of the corresponding alcohol (from the reduction of the starting aldehyde) indicates that the reducing agent is not sufficiently selective or that the imine formation is slow. Using NaBH(OAc)₃ should minimize this, but if it persists, consider pre-forming the imine by stirring the aldehyde and amine together for a longer period before adding the reducing agent.

  • Purification Challenges: The polarity of the resulting amine can vary significantly. A range of solvent systems for column chromatography (e.g., ethyl acetate/hexanes, dichloromethane/methanol) should be screened by TLC to find the optimal conditions for separation.

Conclusion

The reductive amination of 1-benzyl-1H-pyrazole-3-carbaldehyde is a highly effective and versatile method for the synthesis of a diverse library of substituted pyrazoles. The use of sodium triacetoxyborohydride provides a safe, selective, and high-yielding approach. The detailed protocols and insights provided herein are intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the efficient generation of novel pyrazole-based compounds for biological evaluation.

References

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  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Retrieved February 12, 2026, from [Link]

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Application Note: 1-Benzyl-1H-Pyrazole-3-Carbaldehyde as a Scaffold for Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists. It synthesizes established organic chemistry protocols with specific anti-inflammatory drug design principles.[1]

Executive Summary

The pyrazole pharmacophore is ubiquitous in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib (Celebrex). While 1,5-diarylpyrazoles are well-documented, 1-benzyl-1H-pyrazole-3-carbaldehyde represents a versatile, under-utilized "linker" scaffold. Its C-3 formyl group serves as a highly reactive electrophilic handle for generating Schiff bases, hydrazones, and chalcones—moieties historically validated for COX-2 and 5-LOX inhibition.

This guide details the regioselective synthesis of the 3-carbaldehyde isomer (avoiding the common 4-isomer impurity), its conversion into bioactive imines, and protocols for validating anti-inflammatory efficacy.

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name 1-benzyl-1H-pyrazole-3-carbaldehyde
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Key Functionality C-3 Aldehyde: Electrophile for condensation (Schiff bases/Chalcones).N-1 Benzyl: Lipophilic anchor for hydrophobic pocket binding (e.g., COX-2 active site).
Therapeutic Target Cyclooxygenase-2 (COX-2), TNF-

modulation.

Critical Isomer Distinction: Most Vilsmeier-Haack formylations on pyrazoles occur at the C-4 position due to electronic enrichment. Obtaining the C-3 aldehyde requires a specific "Reduction-Oxidation" strategy from the 3-carboxylate precursor, as detailed below.

Protocol A: High-Purity Synthesis of the Intermediate

Objective: Synthesize 1-benzyl-1H-pyrazole-3-carbaldehyde without contamination from the 4-isomer.

Workflow Diagram (Synthesis)

Synthesis Start Ethyl 1H-pyrazole-3-carboxylate Step1 Step 1: N-Alkylation (BnBr, NaH, DMF) Start->Step1 Inter1 Ethyl 1-benzyl-1H-pyrazole-3-carboxylate Step1->Inter1 Step2 Step 2: Reduction (LiAlH4, THF, 0°C) Inter1->Step2 Inter2 (1-benzyl-1H-pyrazol-3-yl)methanol Step2->Inter2 Step3 Step 3: Selective Oxidation (MnO2 or IBX, DCM) Inter2->Step3 Final 1-benzyl-1H-pyrazole-3-carbaldehyde (Target) Step3->Final

Caption: Regioselective route to the 3-carbaldehyde isomer via ester reduction and alcohol oxidation.

Step-by-Step Methodology
Step 1: N-Benzylation (Regiocontrol)
  • Reagents: Ethyl 1H-pyrazole-3-carboxylate (1.0 eq), Benzyl bromide (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve ethyl 1H-pyrazole-3-carboxylate in dry DMF at 0°C.

    • Add NaH portion-wise. Stir for 30 min (H₂ evolution).

    • Add Benzyl bromide dropwise. Warm to RT and stir for 4 hours.

    • Workup: Quench with ice water. Extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

    • Purification: Silica gel chromatography (Hexane:EtOAc 8:2). Note: The 1-benzyl-3-carboxylate (major) elutes separately from the 1-benzyl-5-carboxylate (minor).

Step 2: Reduction to Alcohol
  • Reagents: LiAlH₄ (1.5 eq), Dry THF.

  • Procedure:

    • Cool a solution of the ester (from Step 1) in THF to 0°C.

    • Add LiAlH₄ slowly (exothermic).

    • Stir at 0°C for 1 hour, then RT for 1 hour.

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1]

    • Result: (1-benzyl-1H-pyrazol-3-yl)methanol (White solid).

Step 3: Selective Oxidation to Aldehyde
  • Reagents: Activated MnO₂ (10 eq) or IBX (1.1 eq), DCM or Acetone.

  • Procedure:

    • Dissolve the alcohol in DCM.

    • Add activated MnO₂.[2] Stir vigorously at RT for 12–24 hours.

    • Monitoring: TLC should show disappearance of the polar alcohol spot and appearance of a less polar aldehyde spot.

    • Workup: Filter through a Celite pad. Concentrate filtrate.

    • Yield: ~85-90% of 1-benzyl-1H-pyrazole-3-carbaldehyde .

Protocol B: Derivatization to Anti-Inflammatory Agents

Objective: Condense the aldehyde with pharmacophores (e.g., sulfonamides) to target COX-2.

Reaction: Schiff Base Formation (Imine Linkage)

This reaction couples the pyrazole scaffold with an amine-bearing anti-inflammatory pharmacophore (e.g., 4-amino-benzenesulfonamide).

  • Reagents:

    • 1-benzyl-1H-pyrazole-3-carbaldehyde (1.0 mmol).

    • Substituted Aniline (e.g., 4-amino-benzenesulfonamide) (1.0 mmol).

    • Solvent: Absolute Ethanol (10 mL).

    • Catalyst: Glacial Acetic Acid (2-3 drops).

  • Procedure:

    • Mix aldehyde and amine in ethanol.

    • Add acetic acid catalyst.[3]

    • Reflux at 78°C for 4–6 hours.

    • Observation: Formation of a precipitate usually indicates product formation.

    • Isolation: Cool to RT. Filter the solid.[1][3] Wash with cold ethanol. Recrystallize from Ethanol/DMF.

  • Chemical Validation:

    • IR: Look for disappearance of C=O stretch (1700 cm⁻¹) and appearance of C=N imine stretch (1600–1620 cm⁻¹).

    • ¹H NMR: Singlet at

      
       8.2–8.6 ppm (Azomethine proton -CH=N-).
      

Protocol C: Biological Validation (Anti-Inflammatory)

In Vitro: Albumin Denaturation Assay

Principle: Inflammation induces protein denaturation. Drugs that prevent denaturation act as anti-inflammatory agents.

  • Control Solution: 5 mL (0.2 mL Egg Albumin + 2.8 mL Phosphate Buffer pH 6.4 + 2 mL Distilled Water).

  • Test Solution: 5 mL (0.2 mL Egg Albumin + 2.8 mL Phosphate Buffer + 2 mL Synthesized Drug at 100 µg/mL).

  • Standard: Diclofenac Sodium (same concentration).

  • Protocol:

    • Incubate at 37°C for 15 mins.

    • Heat at 70°C for 5 mins (to induce denaturation).

    • Cool and measure Absorbance at 660 nm .

  • Calculation:

    
    
    
In Silico: Molecular Docking Workflow

Objective: Predict binding affinity to COX-2 (PDB ID: 1CX2).

Docking Prep Ligand Preparation (Minimize Energy, Generate 3D) Dock Docking (AutoDock Vina) Calculate Binding Energy (kcal/mol) Prep->Dock Target Target Preparation (PDB: 1CX2, Remove Water/Co-factors) Grid Grid Generation (Active Site: Arg120, Tyr355) Target->Grid Grid->Dock Analyze Interaction Analysis (H-bonds with Arg120?) Dock->Analyze

Caption: Computational workflow to validate COX-2 active site binding.

Troubleshooting & Expert Tips

  • Aldehyde Stability: Pyrazole-3-carbaldehydes are prone to oxidation in air (forming carboxylic acid). Store under nitrogen at -20°C.

  • Isomer Purity: If the N-alkylation (Step 1) yields a mixture that is hard to separate, switch to regioselective cyclization using benzylhydrazine and ethyl pyruvate derivatives, though this often requires more complex starting materials.

  • Solubility: The final Schiff bases are often insoluble in water. For biological assays, dissolve in DMSO (stock) and dilute with buffer, ensuring DMSO concentration < 1% to avoid cytotoxicity.

References

  • Synthesis of Pyrazole-3-Carbaldehydes

    • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[1][4][5] ARKIVOC.[5][6][7]

  • Vilsmeier-Haack Context (4-isomer vs 3-isomer)

    • Sudha, B. N., et al. (2021). Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and Evaluation of their Antioxidant and Anti-inflammatory Activity. Asian Journal of Pharmaceutical and Clinical Research.

  • Anti-Inflammatory Mechanism (COX-2)

    • Sharawi, S., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety... as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules (MDPI).

  • Oxidation Protocols (Alcohol to Aldehyde)

    • Thiruvengetam, P., et al. (2022).[2][6] Cost-effective and widely applicable protocols for controlled...[2] oxidation of methyl-/alkylarenes. Journal of Organic Chemistry.[2][6]

  • Biological Assay (Albumin Denaturation)

    • Chandra, S., et al. (2012). Synthesis, molecular docking and biological evaluation of Schiff bases. Journal of Saudi Chemical Society.

Sources

preparation of 1-benzyl-1H-pyrazole-3-carboxylic acid from aldehyde precursor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-benzyl-1H-pyrazole-3-carboxylic acid

Title: A Robust, Two-Step Synthesis of 1-benzyl-1H-pyrazole-3-carboxylic Acid via Oxidation of an Aldehyde Precursor for Pharmaceutical Research

Abstract: This application note provides a detailed, field-proven protocol for the synthesis of 1-benzyl-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The methodology is presented in two distinct stages: first, the preparation of the key intermediate, 1-benzyl-1H-pyrazole-3-carbaldehyde, from commercially available starting materials; and second, its efficient oxidation to the target carboxylic acid. We emphasize the rationale behind reagent selection, reaction monitoring, and purification to ensure high yield and purity. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this important heterocyclic scaffold.

Introduction: The Significance of Pyrazole Carboxylic Acids

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib. Specifically, 1-substituted pyrazole-3-carboxylic acids serve as critical intermediates for constructing complex molecular architectures. Their utility stems from the pyrazole ring's metabolic stability and its ability to act as a versatile hydrogen bond donor/acceptor, while the carboxylic acid moiety provides a synthetic handle for amide bond formation, esterification, and other key derivatizations.

The synthesis described herein addresses the need for a clear and reproducible route to 1-benzyl-1H-pyrazole-3-carboxylic acid. The "aldehyde precursor" approach is strategically advantageous as it breaks the synthesis into two logical, high-yielding transformations. The final oxidation step is particularly critical, and we present a method that favors high chemoselectivity and avoids the use of harsh heavy-metal oxidants.

Overall Synthetic Strategy

The synthesis proceeds via a two-part workflow. The first part focuses on constructing the N-benzylated pyrazole aldehyde from a commercially available ester. The second part details the selective oxidation of this aldehyde to the desired carboxylic acid.

G cluster_0 Part A: Aldehyde Precursor Synthesis cluster_1 Part B: Final Product Synthesis A Ethyl pyrazole-3-carboxylate B N-Benzylation A->B BnBr, K2CO3 ACN, Reflux C Ethyl 1-benzyl-1H-pyrazole-3-carboxylate B->C D Ester Reduction C->D LiAlH4, THF 0 °C to RT E (1-Benzyl-1H-pyrazol-3-yl)methanol D->E F Alcohol Oxidation E->F PCC, DCM RT G 1-Benzyl-1H-pyrazole-3-carbaldehyde F->G H Aldehyde Oxidation G->H NaClO2, NaH2PO4 2-methyl-2-butene t-BuOH/H2O, RT I 1-Benzyl-1H-pyrazole-3-carboxylic acid H->I

Figure 1: Overall workflow for the synthesis of 1-benzyl-1H-pyrazole-3-carboxylic acid.

Part A: Synthesis of the Aldehyde Precursor

The preparation of the key aldehyde intermediate, 1-benzyl-1H-pyrazole-3-carbaldehyde, is achieved in three high-yielding steps starting from ethyl pyrazole-3-carboxylate.

Step 1: N-Benzylation of Ethyl pyrazole-3-carboxylate

Causality: The first step involves the regioselective alkylation of the pyrazole nitrogen. Benzyl bromide is a reactive electrophile, and potassium carbonate serves as a mild, cost-effective base to deprotonate the pyrazole N-H, facilitating the SN2 reaction. Acetonitrile is chosen as the solvent due to its polarity and appropriate boiling point for this transformation.

Protocol:

  • To a stirred solution of ethyl pyrazole-3-carboxylate (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield crude ethyl 1-benzyl-1H-pyrazole-3-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Reduction of the Ester to (1-Benzyl-1H-pyrazol-3-yl)methanol

Causality: The ester must be reduced to a primary alcohol before it can be oxidized to the aldehyde. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting esters to primary alcohols. The reaction is performed in an anhydrous ethereal solvent like THF at low temperature to control the exothermicity.

Protocol:

  • Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (N₂ or Ar) and cool to 0°C in an ice bath.

  • Dissolve the crude ethyl 1-benzyl-1H-pyrazole-3-carboxylate (1.0 eq) from the previous step in anhydrous THF.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours until TLC indicates complete conversion.

  • Carefully quench the reaction by slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure to yield (1-benzyl-1H-pyrazol-3-yl)methanol as a crude solid or oil.

Step 3: Oxidation of the Alcohol to 1-Benzyl-1H-pyrazole-3-carbaldehyde

Causality: Selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid is crucial. Pyridinium chlorochromate (PCC) is a reliable and moderately selective oxidant for this purpose. It is used in a non-protic solvent like dichloromethane (DCM) to prevent the formation of the gem-diol intermediate that leads to the carboxylic acid.

Protocol:

  • Suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM).

  • Add a solution of (1-benzyl-1H-pyrazol-3-yl)methanol (1.0 eq) in DCM to the PCC suspension.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts.

  • Wash the silica plug thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-benzyl-1H-pyrazole-3-carbaldehyde.

Part B: Synthesis of 1-benzyl-1H-pyrazole-3-carboxylic acid

This final step involves the selective oxidation of the aldehyde precursor to the target carboxylic acid using the Pinnick oxidation method.

Causality and Mechanism: The Pinnick oxidation is a highly efficient and chemoselective method for converting aldehydes to carboxylic acids.[1] It uses sodium chlorite (NaClO₂) as the primary oxidant. The reaction is typically buffered with a weak acid, such as sodium dihydrogen phosphate (NaH₂PO₄), to maintain a slightly acidic pH (around 4-5). This prevents the formation of explosive chlorine dioxide gas and other side reactions. A chlorine scavenger, such as 2-methyl-2-butene, is essential to react with the hypochlorite byproduct, which could otherwise react with the starting material or product. The active oxidant is chlorous acid (HClO₂), which selectively oxidizes the aldehyde.

G A 1-Benzyl-1H-pyrazole-3-carbaldehyde B Dissolve in t-BuOH/H2O A->B C Add NaH2PO4 buffer and 2-methyl-2-butene scavenger B->C D Add NaClO2 solution dropwise at RT C->D E Stir until completion (TLC monitoring) D->E F Quench and Acidify E->F Add Na2SO3, acidify with HCl G Extract with Ethyl Acetate F->G H Dry, Filter, Concentrate G->H Dry over Na2SO4 I Recrystallize H->I J Pure 1-Benzyl-1H-pyrazole-3-carboxylic acid I->J

Figure 2: Experimental workflow for the Pinnick oxidation step.

Reagent and Yield Data
ReagentMolar Eq.M.W. ( g/mol )Purpose
1-Benzyl-1H-pyrazole-3-carbaldehyde1.0186.21Starting Material
Sodium Chlorite (NaClO₂, 80%)1.590.44Oxidant
Sodium Dihydrogen Phosphate (NaH₂PO₄)1.5119.98Buffer
2-Methyl-2-butene3.070.13Hypochlorite Scavenger
tert-Butanol (t-BuOH)-74.12Co-solvent
Water (H₂O)-18.02Solvent
Expected Yield 85-95%
Protocol: Pinnick Oxidation
  • In a flask, dissolve 1-benzyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water.

  • To this solution, add 2-methyl-2-butene (3.0 eq) followed by sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq).

  • In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 80% technical grade, 1.5 eq) in water.

  • Add the sodium chlorite solution dropwise to the stirred reaction mixture over 15-20 minutes. An exotherm may be observed. Maintain the temperature below 35°C with a water bath if necessary.

  • Stir the reaction vigorously at room temperature. Monitor the disappearance of the aldehyde by TLC (typically 1-3 hours).

  • Once the reaction is complete, cool the mixture in an ice bath and quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative (indicating no remaining oxidant).

  • Remove the tert-butanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid (HCl). A white precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting white solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-benzyl-1H-pyrazole-3-carboxylic acid.

Conclusion

This application note details a comprehensive and reliable two-part synthetic route to 1-benzyl-1H-pyrazole-3-carboxylic acid from an aldehyde precursor. By providing clear, step-by-step protocols and explaining the chemical principles behind each step, we offer a robust methodology suitable for both small-scale research and larger-scale production for drug discovery programs. The use of a modern, selective oxidation in the final step ensures high yields and purity while minimizing harsh reaction conditions.

References

  • Metwally, M. A., et al. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-51.

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.

  • Elguero, J. (1996). Pyrazoles. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 499-534). Pergamon.

  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.

  • Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Serbian Chemical Society, 77(3), 299-346.

  • Bal, B. S., et al. (1981). The Pinnick Oxidation of α,β-Unsaturated Aldehydes. The Journal of Organic Chemistry, 46(7), 1442-1447.

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394.

Sources

Troubleshooting & Optimization

improving yield of 1-benzyl-1H-pyrazole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex challenges in synthetic organic chemistry requires a blend of deep mechanistic understanding and practical, experience-driven insights. This Technical Support Center is structured to provide researchers, scientists, and drug development professionals with a robust guide to overcoming common hurdles in the synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde, a valuable building block in medicinal chemistry.[1] Our focus is on improving yield and purity by troubleshooting the most prevalent synthetic route: the Vilsmeier-Haack reaction.

Core Synthesis Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich heterocyclic and aromatic compounds.[2][3] In the context of pyrazole synthesis, it is often used for the simultaneous cyclization of a hydrazone precursor and formylation at the C4-position of the newly formed pyrazole ring.[4][5] The electrophilic species, known as the Vilsmeier reagent, is typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6]

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Cyclization & Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent Reaction at 0-5°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Cyclized Intermediate Vilsmeier_Reagent->Intermediate Electrophile Hydrazone Hydrazone Precursor Hydrazone->Intermediate Electrophilic Attack Product 1-benzyl-1H-pyrazole- 3-carbaldehyde Intermediate->Product Formylation & Aromatization (Heat, 60-90°C) Quench Quench on Ice Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract Neutralize->Extract Purify Purify (Chromatography/ Recrystallization) Extract->Purify Final_Product Pure Product Purify->Final_Product

Caption: General workflow for the Vilsmeier-Haack synthesis.

Troubleshooting Guides & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

A1: Low yield is the most frequent complaint and typically stems from one or more suboptimal reaction parameters. The Vilsmeier-Haack reaction's success hinges on the efficient formation of the electrophilic Vilsmeier reagent and its subsequent reaction with the substrate under controlled conditions.

Causality & Solutions:

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent is moisture-sensitive. Its formation is an exothermic reaction that must be controlled.

    • Troubleshooting: Always use anhydrous DMF and fresh, high-purity phosphorus oxychloride (POCl₃). Perform the initial mixing of DMF and POCl₃ at low temperatures (0-5 °C) to prevent thermal degradation of the reagent.[4]

  • Reaction Temperature Profile: Temperature control is critical throughout the process. An incorrect thermal profile can halt the reaction or promote the formation of undesired side products.

    • Troubleshooting: After the initial cold formation of the Vilsmeier reagent, the reaction with the hydrazone precursor typically requires heating. The optimal temperature is substrate-dependent but generally falls within the 60–90 °C range.[4][7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature. If the reaction stalls, consider a modest increase in temperature (e.g., in 10 °C increments).

  • Stoichiometry of Reagents: The molar ratio of the substrate to the Vilsmeier reagent components is crucial for driving the reaction to completion.

    • Troubleshooting: An excess of the Vilsmeier reagent is generally required. A common starting point is using 1.5-2.0 equivalents of POCl₃ relative to the hydrazone substrate, with DMF serving as both a reagent and the solvent.[8] See the table below for optimization parameters.

  • Inefficient Work-up: The product is an iminium salt intermediate which must be hydrolyzed to the final aldehyde. Improper quenching or neutralization can lead to product loss.

    • Troubleshooting: The reaction mixture should be quenched by slowly pouring it into a vigorously stirred vessel of crushed ice.[9] This hydrolyzes the intermediate and dissipates heat. Neutralization must be done carefully with a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the pH is ~7-8. Aggressive neutralization with strong bases can lead to side reactions.

ParameterRecommended RangeImpact on YieldReference
POCl₃ (equivalents) 1.5 - 2.5Insufficient POCl₃ leads to incomplete conversion. Excess can promote side reactions.[8]
DMF (equivalents) 5.0 - SolventActs as both reagent and solvent. A large excess is typical.[8]
Reagent Formation Temp. 0 - 5 °CHigher temperatures can degrade the Vilsmeier reagent before it reacts.[4]
Reaction Temp. 60 - 90 °CToo low leads to slow/stalled reaction; too high increases impurity formation.[4][7]
Reaction Time 2 - 8 hoursMonitor by TLC for optimal conversion without significant side product buildup.[4]
Q2: My TLC analysis shows multiple spots, including one very close to my starting material. What are the likely side products?

A2: The presence of multiple spots indicates either an incomplete reaction or the formation of side products. Understanding these pathways is key to minimizing their formation.

Common Side Products and Mitigation Strategies:

  • Unreacted Starting Material: The most common "impurity." This indicates that the reaction has not gone to completion due to issues with reagent activity, temperature, or time.

    • Solution: Re-evaluate the factors listed in Q1. Ensure your Vilsmeier reagent is active and consider increasing the reaction time or temperature after confirming reagent quality.

  • Chlorinated Byproducts: While less common with hydrazone precursors, the Vilsmeier reagent can act as a chlorinating agent, especially on activated positions or with hydroxyl-substituted heterocycles.[7]

    • Solution: Maintain the lowest effective reaction temperature to disfavor this higher activation energy pathway.

  • Polymeric/Tarry Material: Often results from excessively high temperatures or prolonged reaction times, causing degradation of the electron-rich pyrazole ring or starting material.

    • Solution: Adhere to a strict temperature ceiling (e.g., < 100 °C) and use TLC to avoid unnecessarily long reaction times once the starting material is consumed.

Side_Reactions Start Hydrazone Precursor Desired_Product Target Aldehyde Start->Desired_Product Optimal Conditions (60-90°C, 2-8h) Unreacted Unreacted Starting Material Start->Unreacted Low Temp/ Short Time/ Inactive Reagent Chlorinated Chlorinated Byproduct Start->Chlorinated High Temp/ Substrate Dependent Tars Degradation/ Tars Start->Tars Excessive Heat/ Long Time V_Reagent Vilsmeier Reagent (DMF/POCl₃)

Caption: Desired reaction pathway versus common side reactions.

Q3: What is the definitive protocol for preparing the Vilsmeier reagent and executing the reaction safely?

A3: The following protocol outlines the standard procedure for the in situ generation of the Vilsmeier reagent and subsequent formylation.

Detailed Experimental Protocol:

Safety First: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is thoroughly dried.

  • Apparatus Setup:

    • Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet to maintain an inert atmosphere.

  • Reagent Formation (0-5 °C):

    • Charge the flask with anhydrous N,N-dimethylformamide (DMF) (e.g., 10 mL per 10 mmol of substrate).

    • Begin stirring and cool the flask in an ice-water bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The mixture may become thick and turn a pale yellow or reddish color.[2]

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Addition of Substrate:

    • Dissolve the hydrazone precursor (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the substrate solution to the Vilsmeier reagent dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression (Heating):

    • Once the substrate addition is complete, slowly warm the reaction mixture to room temperature and then heat to the target temperature (e.g., 70 °C) using an oil bath.[4]

    • Maintain this temperature and monitor the reaction's progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up and Purification:

    • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

    • In a separate, larger beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the crushed ice.

    • Once the quench is complete, neutralize the acidic solution by adding solid sodium bicarbonate (NaHCO₃) in small portions until effervescence ceases and the pH is 7-8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[9]

References

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH).[Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.[Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.[Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.[Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.[Link]

  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.[Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.[Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.[Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed.[Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps.[Link]

Sources

regioselectivity control in formylation of N-benzyl pyrazoles

Technical Support Center: Regioselective Formylation of -Benzyl Pyrazoles

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Ticket ID: REGIO-PYR-CHO-001

System Overview & Decision Matrix

Welcome to the Technical Support Center for pyrazole functionalization. The formylation of

Electronic ControlCoordination Control

Your choice of reagent dictates the regiochemistry. The

Quick-Start Decision Tree

Before proceeding, identify your target isomer using the logic flow below.

DecisionTreeStartTarget Isomer SelectionC4Target: C4-FormylStart->C4 Electronic ControlC5Target: C5-FormylStart->C5 Kinetic/CoordinationC3Target: C3-FormylStart->C3 Steric/BlockingMethodVHMethod: Vilsmeier-Haack(Electrophilic Aromatic Substitution)C4->MethodVH Standard ProtocolMethodLiMethod: Lithiation (n-BuLi)(Directed ortho-Metalation)C5->MethodLi Cryogenic ProtocolC3->MethodLi Only if C5 blockedMethodDeNovoMethod: De Novo Synthesis(Cyclization Strategy)C3->MethodDeNovo Recommended

Figure 1: Strategic decision matrix for selecting the synthetic route based on the desired regioisomer.

Module A: C4-Formylation (The Vilsmeier-Haack Route)[1]

Mechanism: Electrophilic Aromatic Substitution (EAS). Driver: The C4 position is the most electron-rich site on the pyrazole ring, analogous to the meta-position relative to the pyrrole-like nitrogen.

Standard Protocol (SOP-VH-04)
  • Reagent Formation: Cool DMF (3.0 eq) to 0°C. Add

    
     (1.2 eq) dropwise. Stir 30 min to form the Vilsmeier salt (chloroiminium ion).
    
  • Addition: Dissolve

    
    -benzyl pyrazole (1.0 eq) in DMF or DCE. Add to the salt solution.
    
  • Heating: Warm to 70–90°C. Monitor by TLC/LCMS.

  • Hydrolysis: Pour into ice/NaOAc (aq). Stir 1h to hydrolyze the iminium intermediate to the aldehyde.

Troubleshooting Guide & FAQs

Q: I am observing low yields and a viscous black tar. What is happening?

  • Diagnosis: Thermal decomposition or polymerization.

  • Fix: The Vilsmeier salt is thermally sensitive. Do not overheat the formation step. Ensure the

    
     addition is strictly at 0°C. If the substrate is electron-deficient (e.g., has a nitro group), increase the temperature of the reaction step cautiously, but do not exceed 100°C.
    

Q: Can I get the C5 isomer using Vilsmeier-Haack?

  • Answer: No. The electronics of the pyrazole ring heavily favor C4. The C5 position is electron-poor due to the adjacent imine-like nitrogen (N2). Unless C4 is already substituted (blocked), VH will exclusively target C4 [1].

Q: My product is the iminium salt, not the aldehyde.

  • Diagnosis: Incomplete hydrolysis.

  • Fix: The intermediate requires buffered aqueous hydrolysis. Quenching with simple water might be too acidic (

    
     generation), stalling the hydrolysis. Use saturated Sodium Acetate (NaOAc) or 
    
    
    and stir vigorously for at least 1 hour.

Module B: C5-Formylation (The Lithiation Route)

Mechanism: Directed ortho-Metalation (DoM) / Deprotonation. Driver: The C5 proton is the most acidic (pKa ~33) and is kinetically accessible via the Complex Induced Proximity Effect (CIPE), where Lithium coordinates to N1 (or N2 depending on steric conformation).

Standard Protocol (SOP-Li-05)
  • Setup: Flame-dry glassware under Argon/Nitrogen.

  • Lithiation: Dissolve

    
    -benzyl pyrazole in anhydrous THF. Cool to -78°C.[1]
    
  • Deprotonation: Add

    
    -BuLi (1.1 eq) dropwise. Stir for 1h at -78°C.
    
  • Quench: Add anhydrous DMF (1.5 eq) rapidly.

  • Workup: Warm to RT, quench with

    
     (aq).
    
Troubleshooting Guide & FAQs

Q: I see a mixture of C5-formyl and benzyl-modified side products.

  • Diagnosis: "Lateral Lithiation." The benzylic protons of the

    
    -benzyl group are also acidic. If the temperature rises above -60°C, or if the reaction runs too long, 
    
    
    -BuLi will deprotonate the benzylic position [2].
  • Fix: Keep strictly at -78°C. Reduce lithiation time to 30-45 mins. Consider using

    
    -BuLi (more reactive, allows lower temp) or adding TMEDA to stabilize the C5-lithio species.
    

Q: The reaction stalled; I recovered starting material.

  • Diagnosis: Moisture contamination or aggregation.

  • Fix:

    
    -benzyl pyrazoles can form aggregates that resist deprotonation. Add TMEDA  (Tetramethylethylenediamine) (1.1 eq) to break aggregates and increase the basicity of 
    
    
    -BuLi. Ensure DMF is freshly distilled/dried; wet DMF kills the lithio-intermediate immediately.

Q: Can I access C3 via this method?

  • Answer: Only if C5 is blocked. If C5 is open,

    
    -BuLi will preferentially deprotonate C5 over C3 by a factor of >100:1 due to the inductive effect of the adjacent nitrogen.
    

Mechanistic Visualization

Understanding the "Why" allows you to troubleshoot the "How."

MechanismSubstrateN-Benzyl PyrazoleEAS_StepElectrophilic Attack(at C4)Substrate->EAS_Step + Vilsmeier ReagentCoordinationLi-N Coordination(CIPE Effect)Substrate->Coordination + n-BuLi (-78°C)SigmaComplexSigma Complex(Resonance Stabilized)EAS_Step->SigmaComplexProdC4C4-Aldehyde(Thermodynamic)SigmaComplex->ProdC4 - H+DeprotonationC5-Lithiation(Kinetic Acidity)Coordination->DeprotonationProdC5C5-Aldehyde(Kinetic)Deprotonation->ProdC5 + DMF

Figure 2: Divergent mechanistic pathways. The blue path (VH) is driven by orbital overlap (HOMO-LUMO). The red path (Lithiation) is driven by electrostatic coordination and acidity.

Comparative Data Summary

FeatureVilsmeier-HaackLithiation (

-BuLi)
Primary Target C4 (Exclusive)C5 (Major)
Key Reagent

/ DMF

-BuLi / DMF
Temperature Heat (60°C - 90°C)Cryogenic (-78°C)
Limiting Factor Sterics at C3/C5 (minor)Moisture / Benzylic acidity
Solvent System DMF, DCE,

THF,

(Anhydrous)
Scaleability High (kg scale feasible)Moderate (cooling cost)

Advanced Topic: Accessing the C3 Isomer

The Issue: C3 is the "unreachable" position for direct formylation on a simple

The Solution (De Novo Synthesis): Instead of functionalizing the ring, build the ring with the aldehyde (or a precursor) already in place.

  • Protocol: React a hydrazine derivative (Benzylhydrazine) with a 1,3-dicarbonyl compound where the formyl group is masked (e.g., as an acetal or ester) at the appropriate position.

  • Alternative: If you must functionalize, use a Blocking Group Strategy .

    • Silylate C5 (Lithiation -> TMSCl).

    • Now C5 is blocked.

    • Lithiate again: The base may force deprotonation at C3 (requires forcing conditions) or halogen-dance strategies if a halogen is present [3].

References

  • Vilsmeier-Haack Reaction of Pyrazoles

    • Title: Regioselective formylation behavior of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines via Vilsmeier-Haack conditions.[2]

    • Source: Tetrahedron Letters (via ResearchG
    • URL:[Link]

  • Lithiation & Regioselectivity

    • Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.
    • Source: PubMed (NIH)
    • URL:[Link]

  • General Pyrazole Synthesis Reviews

    • Title: Recent Advances in the Synthesis of Pyrazole Deriv
    • Source: MDPI (Molecules)
    • URL:[Link]

  • C-H Functionalization Context

    • Title: Catalytic C–H Allylation and Benzylation of Pyrazoles.[3]

    • Source: ResearchGate[3]

    • URL:[Link]

Technical Support Center: Separation of Pyrazolecarbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation and analysis of 3-carbaldehyde and 4-carbaldehyde pyrazole isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet significant challenge of isolating these closely related regioisomers. Due to their similar physicochemical properties, separating these compounds requires a nuanced and optimized approach.

This document provides in-depth answers to frequently asked questions, robust troubleshooting guides for common experimental hurdles, and validated protocols to streamline your workflow.

Frequently Asked Questions (FAQs)
Q1: What makes the separation of 3- and 4-carbaldehyde pyrazole isomers so challenging?

The primary difficulty lies in the subtle structural differences between the 3- and 4-carbaldehyde regioisomers. They often possess nearly identical molecular weights, polar surface areas, and pKa values. This similarity results in very close polarities, leading to overlapping retention times (tʀ) in standard chromatographic systems and making baseline separation difficult to achieve.[1] The choice of stationary and mobile phases is therefore critical to exploit the minor electronic and steric differences between the isomers.

Q2: What are the primary chromatographic techniques recommended for this separation?

For preparative scale and initial purification from a reaction mixture, flash column chromatography on silica gel is the most common and cost-effective method.[1][2] For analytical-scale separation, high-purity isolation, and method development, High-Performance Liquid Chromatography (HPLC) offers superior resolution and efficiency.[1][2][3] Both normal-phase and reverse-phase HPLC can be successfully employed, depending on the specific substitution pattern on the pyrazole ring.[1][4]

Q3: How do I choose between normal-phase and reverse-phase chromatography?

The decision is based on the overall polarity of your specific pyrazole derivatives.

  • Normal-Phase Chromatography (NPC): This is the default starting point, especially for flash chromatography. A stationary phase of silica gel is used with a non-polar mobile phase (e.g., hexane/ethyl acetate).[1] Separation is based on polar interactions (hydrogen bonding, dipole-dipole) between the analyte and the silica surface. The 3-carbaldehyde isomer, with its aldehyde group adjacent to a ring nitrogen, often exhibits slightly different polar interactions compared to the 4-carbaldehyde isomer, which can be exploited for separation.

  • Reverse-Phase Chromatography (RPC): This is a powerful HPLC technique, typically using a C18-modified silica stationary phase and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[1][4][5] Separation is driven by hydrophobic interactions. RPC is particularly useful if your pyrazole has non-polar substituents (e.g., phenyl, benzyl groups), as it can offer a different selectivity profile compared to NPC.

Q4: How can I definitively identify which fraction or peak corresponds to the 3-carbaldehyde and which to the 4-carbaldehyde isomer?

Unambiguous identification relies on spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H NMR: This is the most powerful tool. The proton on the pyrazole ring (H5 for the 3-carbaldehyde and H3/H5 for the 4-carbaldehyde) will have a distinct chemical shift and coupling pattern. The aldehyde proton (-CHO) will also appear as a singlet in a characteristic downfield region (~9.8-10.5 ppm), but its precise chemical shift can be subtly influenced by its position on the ring.[6][7][8][9]

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons and the carbonyl carbon provide confirmatory data.[6][7][10]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: In N-substituted pyrazoles, an NOE experiment can show through-space correlation between the substituent and an adjacent ring proton (e.g., H5 in the 3-carbaldehyde isomer), confirming the regiochemistry.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the separation process.

Workflow: Isomer Separation & Verification

G cluster_0 Separation Stage cluster_1 Analysis & Verification Stage start Crude Isomer Mixture tlc Develop TLC Method (e.g., Hexane/EtOAc) start->tlc Initial Assessment column Perform Flash Column Chromatography tlc->column Scale-up hplc_dev Develop HPLC Method (Normal or Reverse Phase) tlc->hplc_dev For higher purity fractions Collect & Analyze Fractions by TLC column->fractions combine Combine Pure Fractions fractions->combine Pool pure fractions hplc_run Perform Analytical/Preparative HPLC hplc_dev->hplc_run hplc_run->combine Collect peaks evap Evaporate Solvent combine->evap nmr Acquire ¹H and ¹³C NMR Spectra evap->nmr identify Identify Isomers Based on Chemical Shifts & Coupling nmr->identify final Isolated Pure Isomers identify->final

Caption: General workflow for separating and identifying pyrazolecarbaldehyde isomers.

Q5: My 3- and 4-carbaldehyde isomers are co-eluting or have very poor separation (ΔRf < 0.1) on a silica gel column. What should I do?

This is the most common issue. When isomers have nearly identical polarity, standard conditions may fail.

Troubleshooting Decision Tree

G start {Problem: Poor Separation on Silica Column} q1 Is ΔRf visible on TLC? Yes No start->q1 a1 {Optimize Mobile Phase | - Use a shallower solvent gradient. - Switch to an isocratic elution with the optimal TLC solvent mixture. - Try alternative solvent systems (e.g., Dichloromethane/Methanol).} q1:f1->a1 Separation is possible a3 {Switch to a more powerful technique. | Consider High-Performance Liquid Chromatography (HPLC) for superior resolving power.} q1:f2->a3 Inherently difficult separation q2 Did mobile phase optimization work? Yes No a1->q2 a2 {Proceed with optimized column chromatography.} q2:f1->a2 q2:f2->a3

Caption: Troubleshooting logic for poor isomer separation in column chromatography.

Detailed Steps:

  • Confirm Separation on TLC: First, ensure you can see any separation, even if minor, on a TLC plate. If two spots are not visible on the TLC, they will not separate on the column.[1] Test a range of solvent systems, such as varying ratios of hexane/ethyl acetate, or trying dichloromethane/methanol.

  • Optimize the Mobile Phase: If you see slight separation on TLC, the key is to increase the differential migration on the column.

    • Shallow Gradient: Instead of a steep increase in polarity (e.g., 0% to 50% ethyl acetate), use a much shallower gradient (e.g., 10% to 25% over many column volumes). This gives the isomers more time to resolve.

    • Isocratic Elution: If a specific solvent ratio on your TLC plate gives the best separation (e.g., 20% ethyl acetate in hexane), run the entire column with that single mixture (isocratic elution).

  • Improve Column Packing and Loading: A poorly packed column or improper sample loading can ruin a separation.

    • Packing: Ensure the silica bed is well-compacted and free of air bubbles or channels.

    • Dry Loading: This is the preferred method.[1] Dissolve your crude mixture in a strong solvent (like DCM or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully layer this powder on top of your packed column. This prevents the strong loading solvent from disrupting the initial separation bands.[1]

Q6: I'm using reverse-phase HPLC, but my peaks are broad and tailing. How can I improve the peak shape?

Peak tailing in RPC is often caused by secondary interactions between the basic nitrogen atoms of the pyrazole ring and residual acidic silanol groups on the C18 stationary phase.[1]

  • Solution: Add a Mobile Phase Modifier: Adding a small amount of an acid to the mobile phase can suppress these unwanted interactions.

    • Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both your water and organic solvent reservoirs.[1][5] This protonates the silanol groups, minimizing their interaction with your sample and resulting in sharper, more symmetrical peaks.

  • Solution: Reduce Sample Load: Overloading the column can lead to peak broadening and tailing.[1] Try injecting a smaller volume or diluting your sample.

Q7: How do I use ¹H NMR to distinguish the 3-carbaldehyde from the 4-carbaldehyde isomer?

The key is the chemical environment of the protons on the pyrazole ring. Let's assume an N-unsubstituted pyrazole for simplicity.

  • 3-Carbaldehyde-1H-pyrazole: You will observe two distinct protons on the pyrazole ring.

    • H4: This proton will appear as a doublet.

    • H5: This proton is adjacent to a nitrogen and will also be a doublet, typically further downfield than H4.

  • 4-Carbaldehyde-1H-pyrazole: You will observe one signal for the two equivalent protons on the pyrazole ring.

    • H3 and H5: These protons are chemically equivalent and will appear as a single sharp singlet.

IsomerKey ¹H NMR Signal Pattern (Pyrazole Ring)Aldehyde Proton (CHO) Shift
3-Carbaldehyde Two doublets (for H4 and H5)~9.9 - 10.2 ppm
4-Carbaldehyde One singlet (for H3 and H5)~9.8 - 10.0 ppm
Note: Exact chemical shifts are highly dependent on the solvent and other substituents on the pyrazole ring.
Experimental Protocols and Data
Protocol 1: Preparative Separation of Pyrazole Regioisomers via Flash Chromatography

This protocol outlines a general method for separating a mixture of 3- and 4-carbaldehyde pyrazole isomers on a gram scale.

1. Materials & Setup:

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).[1]

  • Mobile Phase: Hexane and Ethyl Acetate (EtOAc), HPLC grade.

  • Crude isomer mixture.

  • Glass chromatography column, flasks, and TLC supplies.

2. Method Development (TLC):

  • Prepare several TLC chambers with varying ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).

  • Spot a dilute solution of your crude mixture on each TLC plate and develop.

  • Identify the solvent system that provides the best separation between the two isomer spots with the lower-eluting spot having an Rf value of ~0.2-0.3. This will be your starting elution condition.

3. Column Preparation:

  • Pack the column with silica gel as a slurry in the least polar solvent you will use (e.g., 10% EtOAc in Hexane). Ensure a flat, stable bed.

  • Dry Load the Sample: Dissolve ~1g of your crude mixture in a minimal amount of dichloromethane (DCM). Add ~2-3g of silica gel. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

  • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

4. Elution and Fractionation:

  • Begin eluting the column with your starting solvent mixture (from step 2.3).[1]

  • Collect fractions of equal volume (e.g., 15-20 mL).

  • Monitor the elution progress by spotting every few fractions on a TLC plate.

  • If the spots are slow to elute, you can gradually increase the polarity of the mobile phase (e.g., from 20% EtOAc to 30% EtOAc). This is a step gradient.

  • Based on the TLC analysis, group the fractions containing each pure isomer separately.

5. Post-Processing:

  • Combine the pure fractions of the first-eluting isomer and remove the solvent under reduced pressure.

  • Repeat for the second-eluting isomer.

  • Obtain the mass of each purified isomer and calculate the yield.

  • Confirm the identity and purity of each isomer using NMR spectroscopy.[1]

References
  • BenchChem Technical Support Team. (2025).
  • DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. (n.d.). International Journal of Research -GRANTHAALAYAH.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Kumari, M. A., Rao, C. V., & Raju, B. N. (2016). Synthesis and Characterization of Novel Mono Carbonyl Curcumin Analogues of Pyrazole Derivatives. Der Pharma Chemica, 8(1), 350-357.
  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Attaryan, O. S., et al. (2010). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 80(5), 1001–1003.
  • Al-Hourani, B. J., & El-Elimat, T. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • Rostom, S. A. F., et al. (2018). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • El-Shehry, M. F., et al. (2016). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Gulevskaya, A. V., & Zolotareva, A. S. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank.
  • Claramunt, R. M., et al. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)
  • ResearchGate. (n.d.). Reaction path for synthesis of formylpyrazoles 4(a-f).
  • ResearchGate. (n.d.).
  • Belmar, J., et al. (2024). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv.
  • da Silva, A. C. M., et al. (2014). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry.
  • Gierczyk, B., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules.

Sources

purification methods for 1-benzyl-1H-pyrazole-3-carbaldehyde recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-benzyl-1H-pyrazole-3-carbaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-benzyl-1H-pyrazole-3-carbaldehyde, focusing on recrystallization methodologies. The content is structured to address specific experimental issues through a troubleshooting Q&A and a broader FAQ section, grounded in established chemical principles and field-proven techniques.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific problems that can arise during the recrystallization of 1-benzyl-1H-pyrazole-3-carbaldehyde. Each answer provides a causal explanation and a clear, actionable protocol to resolve the issue.

Q1: My compound is "oiling out" as a liquid instead of forming solid crystals upon cooling. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute becomes supersaturated in the solvent at a temperature that is above its own melting point. Because impurities depress the melting point of a compound, this phenomenon is common with crude materials. The aldehyde may be dissolving in the small amount of hot solvent, but upon cooling, it separates into a liquid phase before the solution reaches a temperature where crystal nucleation can occur.

Root Causes & Corrective Actions:

  • High Solute Concentration at High Temperature: The boiling point of your chosen solvent may be too high.

    • Solution: Re-heat the mixture until the oil redissolves. Add a small amount of additional "good" solvent (the solvent in which it is soluble) to decrease the saturation point.[1] Allow it to cool more slowly. If the problem persists, consider switching to a solvent or solvent system with a lower boiling point.

  • Significant Impurities: The presence of impurities can significantly lower the melting point of your product, making it more prone to oiling out.

    • Solution: If the oil is not too colored, you can attempt to induce crystallization by vigorously scratching the inside of the flask at the surface of the oil with a glass rod. This creates nucleation sites. If this fails, separate the oil from the solvent, redissolve it in a different solvent system, and consider a pre-purification step like a charcoal treatment if colored impurities are suspected.[1]

Q2: I've successfully formed crystals, but my final yield is below 30%. What are the most likely reasons and how can I improve recovery?

A2: A low recovery rate is one of the most common frustrations in recrystallization. The primary goal is to maximize the recovery of pure product while leaving impurities behind in the "mother liquor."

Root Causes & Corrective Actions:

  • Excessive Solvent Usage: The most frequent cause of low yield is using too much solvent to dissolve the crude product.[1] While the compound's solubility decreases upon cooling, it is never zero. The more solvent used, the more product will remain dissolved in the cold mother liquor.

    • Solution: Before filtering, test the mother liquor. Dip a glass rod into the filtrate, pull it out, and let the solvent evaporate. A significant solid residue indicates substantial product loss.[1] You can recover some of this by boiling off a portion of the solvent to re-concentrate the solution and attempting a second crystallization. For future attempts, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

  • Premature Crystallization: If crystals form too early in the hot solution (e.g., during a hot filtration step to remove insoluble impurities), product will be lost.

    • Solution: Ensure all glassware (funnel, receiving flask) is pre-heated before performing a hot filtration. Using a slight excess of solvent (5-10%) can also help prevent premature crystallization during this transfer step. This excess can be boiled off before the final cooling stage.

  • Inappropriate Solvent Choice: The chosen solvent may be too "good," meaning the compound retains significant solubility even at low temperatures.

    • Solution: A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. If your yield is consistently low, a different solvent or a binary solvent system is necessary.

Q3: My final crystals are discolored (e.g., yellow or brown) even after recrystallization. What should I do?

A3: The persistence of color indicates that the responsible impurities have solubility characteristics very similar to your target compound in the chosen solvent system.

Root Causes & Corrective Actions:

  • Co-crystallization of Colored Impurities: The impurity is being incorporated into the crystal lattice of your product.

    • Solution 1 (Activated Charcoal): Highly conjugated, color-imparting impurities can often be removed by adsorption onto activated charcoal. After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight). Swirl and keep the solution hot for a few minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before cooling.

    • Solution 2 (Alternative Purification): If charcoal treatment is ineffective, the impurity is likely too similar to your product. At this point, an alternative purification method is recommended. For aldehydes, conversion to a bisulfite adduct is an excellent choice.[2][3][4] This derivative can be crystallized to a high purity and then hydrolyzed back to the pure aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system to try for recrystallizing 1-benzyl-1H-pyrazole-3-carbaldehyde?

A1: For pyrazole derivatives, alcohols like ethanol and isopropanol are excellent starting points due to their favorable polarity and boiling points.[5][6][7] Given the aromatic nature of the benzyl and pyrazole groups, a binary solvent system often provides the best results by allowing for fine-tuned polarity control.

A highly recommended starting system is Ethyl Acetate/Hexanes or Ethanol/Water .

  • Ethyl Acetate/Hexanes: Dissolve the crude aldehyde in a minimal amount of hot ethyl acetate (the "good" solvent). Then, add hexanes (the "poor" solvent) dropwise to the hot solution until it becomes faintly cloudy (turbid).[8] Re-heat gently to get a clear solution, and then allow it to cool slowly.

  • Ethanol/Water: A similar procedure can be followed by dissolving the compound in hot ethanol and adding hot water dropwise.[9]

Q2: Are there alternative purification methods if recrystallization proves ineffective or impractical for a large-scale synthesis?

A2: Yes. When recrystallization fails to provide adequate purity, or for bulk purification where large solvent volumes are not feasible, other methods should be employed.

  • Bisulfite Adduct Formation: This is a classic and highly effective technique for purifying aldehydes.[2] The crude aldehyde is stirred with a saturated aqueous solution of sodium bisulfite. The bisulfite adds across the carbonyl double bond to form a solid, salt-like adduct, which precipitates and can be collected by filtration.[3][4] Most organic impurities remain in the solution. The filtered adduct is then washed and treated with a mild base (e.g., NaHCO₃ solution) to regenerate the pure aldehyde, which can be extracted with an organic solvent.[3]

  • Column Chromatography: While often used as a preliminary step, column chromatography over silica gel or basic alumina can be a primary purification method.[2][3] For an aromatic aldehyde, a gradient elution system starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 9:1) and gradually increasing the polarity is typically effective.

Q3: How does the aldehyde functional group specifically impact the purification strategy?

A3: The aldehyde group is chemically reactive and introduces specific challenges and opportunities.

  • Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid (1-benzyl-1H-pyrazole-3-carboxylic acid). This acidic impurity can be removed with a simple aqueous wash of a dilute base like sodium bicarbonate during a liquid-liquid extraction workup before recrystallization.[3]

  • Derivative Formation: The reactivity of the aldehyde is an advantage for purification via derivatization. As mentioned, the formation of a crystalline bisulfite adduct is a powerful method to isolate the aldehyde from other neutral or basic impurities.[4]

Data & Protocols

Table 1: Recommended Solvent Systems for Recrystallization
"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Class of SystemNotes and Considerations
EthanolWaterProtic/PolarExcellent starting point. Good for compounds with some hydrogen bonding capability.[7][9]
Ethyl AcetateHexanes / HeptaneAprotic/Polar-NonpolarA very versatile system for moderately polar compounds. Often yields high-quality crystals.[2][8]
AcetoneHexanes / HeptaneAprotic/Polar-NonpolarSimilar to Ethyl Acetate/Hexanes but acetone's higher polarity can be advantageous.[10]
IsopropanolWaterProtic/PolarA good alternative to ethanol, with a slightly higher boiling point.[6]
TolueneHexanes / HeptaneAromatic/NonpolarBest for less polar compounds or if other systems fail. Toluene can promote good crystal growth.[6][10]
Experimental Protocol: Binary Solvent Recrystallization (Ethyl Acetate/Hexanes)
  • Dissolution: Place the crude 1-benzyl-1H-pyrazole-3-carbaldehyde in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar.

  • Add "Good" Solvent: Add a minimal volume of ethyl acetate to the flask and begin heating the mixture on a hot plate with stirring. Continue adding ethyl acetate in small portions until the solid just completely dissolves at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration. Pre-heat a clean flask and a stemless funnel. Place a piece of fluted filter paper in the funnel and rapidly filter the hot solution into the new flask.

  • Add "Poor" Solvent: While the solution is still hot, add hexanes dropwise with continuous stirring. Continue adding until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of hot ethyl acetate to the cloudy mixture until it becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote larger crystal growth, you can insulate the flask with glass wool or paper towels.[1]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexanes (or a pre-chilled mixture of hexanes/ethyl acetate) to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter for a few minutes, then transfer them to a watch glass or drying dish and dry them to a constant weight, preferably under vacuum.

Visual Workflow

The following diagram illustrates the decision-making process during the recrystallization of 1-benzyl-1H-pyrazole-3-carbaldehyde, including key troubleshooting loops.

Recrystallization_Workflow start Crude Product dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filt 2. Hot Filtration (Optional) dissolve->hot_filt hot_filt->dissolve Premature Crystals cool 3. Slow Cooling hot_filt->cool Clear Solution isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate Crystals Form oiling_out Troubleshoot: Compound Oils Out cool->oiling_out Oil Forms pure_prod Pure Crystals isolate->pure_prod High Purity low_yield Troubleshoot: Low Yield isolate->low_yield < 30% Yield impure_prod Troubleshoot: Impure/Colored Crystals isolate->impure_prod Colored/Impure add_good_solvent Add more 'good' solvent, Re-heat, Cool Slower oiling_out->add_good_solvent concentrate_ml Concentrate Mother Liquor low_yield->concentrate_ml charcoal Charcoal Treatment & Re-crystallize impure_prod->charcoal alt_purify Alternative Purification (e.g., Bisulfite Adduct) impure_prod->alt_purify add_good_solvent->cool concentrate_ml->cool 2nd Crop charcoal->dissolve

Caption: Recrystallization workflow with troubleshooting loops.

References

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.

  • PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver.

  • BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?

  • Google Patents. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.

  • BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.

  • Reddit. (2015). Purifying aldehydes?

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY.

  • Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).

  • Google Patents. (2011). Method for purifying pyrazoles.

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

Sources

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide acts as a specialized Technical Support Center for researchers encountering difficulties with the Vilsmeier-Haack formylation of pyrazole substrates.

Ticket Subject: Optimization and Troubleshooting of Pyrazole-4-Carbaldehyde Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Core Mechanism

The Vilsmeier-Haack (VH) reaction is the industry standard for introducing a formyl group (-CHO) at the C4 position of the pyrazole ring.[1] However, unlike electron-rich benzenes (e.g., anisole) which react at room temperature, pyrazoles are π-excessive but often require thermal activation (70–120°C) to overcome the activation energy barrier, especially when electron-withdrawing substituents are present.

The most common failure modes are:

  • N-poisoning: Unsubstituted NH-pyrazoles coordinate with the Vilsmeier reagent, deactivating the ring.

  • Thermal Runaway: Improper reagent preparation leads to "tarry" polymerization products.

  • Competitive Chlorination: Substrates with -OH or carbonyl groups (pyrazolones) will undergo chlorination and formylation.

Mechanistic Visualization

The following diagram outlines the critical pathway and failure points.

VilsmeierMechanism Reagents DMF + POCl3 VilsmeierReagent Chloroiminium Ion (Electrophile) Reagents->VilsmeierReagent 0°C (Critical) Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate + Substrate Heat (70-100°C) Substrate Pyrazole Substrate Substrate->Intermediate Side1 N-Formylation (If NH free) Substrate->Side1 Failure Mode A Side2 Chlorination (If C-OH present) Substrate->Side2 Failure Mode B Hydrolysis Aqueous Workup (NaOAc/H2O) Intermediate->Hydrolysis Quench Product Pyrazole-4-Carbaldehyde Hydrolysis->Product pH 7-8

Caption: Figure 1. Vilsmeier-Haack reaction pathway showing the critical electrophilic attack at C4 and common deviation points (N-formylation and Chlorination).

Standard Operating Procedure (SOP)

Use this protocol as your baseline. Deviations from this stoichiometry often lead to low yields.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Substrate : 3.0 eq POCl₃ : 5-10 eq DMFExcess DMF serves as both reactant and solvent; excess POCl₃ drives the equilibrium.
Reagent Prep 0–5°C (Ice/Salt Bath)Mixing POCl₃ and DMF is highly exothermic. High temp here degrades the reagent before reaction starts.
Addition Dropwise POCl₃ into DMFPrevents thermal runaway. Stir for 15-30 mins at 0°C to form the white chloroiminium salt precipitate.
Reaction Temp 70–95°C Pyrazoles are less reactive than pyrroles. Room temperature is rarely sufficient for full conversion.
Quenching Ice + NaOAc (aq)Do not use NaOH. Strong bases can cause Cannizzaro reactions or haloform cleavage of the aldehyde.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting no reaction or <10% yield."

Diagnosis: This is typically an electronic deactivation issue or moisture contamination.

  • Q: Is your pyrazole N-substituted?

    • Yes: Proceed to check reagents.

    • No (NH-pyrazole): This is the problem. The Vilsmeier reagent attacks the nitrogen lone pair first, forming an N-formyl species that deactivates the ring toward C-formylation.

    • Solution: You must protect the nitrogen (e.g., N-methylation, N-benzylation) before the VH reaction. Alternatively, use a large excess of reagents (5-10 eq) and higher temperatures (100°C+) to force C-formylation, but yields will remain moderate [1].

  • Q: Are your reagents fresh?

    • Context: POCl₃ hydrolyzes rapidly in humid air to form phosphoric acid, which is inactive. DMF decomposes to dimethylamine.

    • Test: Fresh Vilsmeier reagent (POCl₃ + DMF) should form a white/pale yellow precipitate or slurry at 0°C. If it remains a clear liquid or turns dark orange immediately, your reagents are wet or degraded.

Issue 2: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Thermal decomposition (polymerization of DMF/POCl₃) or lack of solvent control.

  • Cause: Adding the substrate too fast or heating too quickly causes an uncontrollable exotherm.

  • Solution:

    • Generate the Vilsmeier reagent at 0°C.

    • Dissolve your pyrazole in a minimum amount of DMF.[2]

    • Add the pyrazole solution dropwise to the cold reagent.

    • Allow to warm to RT before heating to the target temperature (80°C).

Issue 3: "I isolated a chlorinated product instead of (or with) the aldehyde."

Diagnosis: Competitive chlorination by POCl₃.

  • Scenario: You used a pyrazolone (keto-form) or a hydroxypyrazole.

  • Mechanism: POCl₃ converts C=O or C-OH groups into C-Cl bonds before or during formylation. This is actually a standard method to synthesize 5-chloro-pyrazole-4-carbaldehydes [2].

  • Solution: If you want to retain the OH group, Vilsmeier-Haack is not the correct method. Use Reimer-Tiemann conditions (though yields are lower) or protect the alcohol as a methoxy/benzyl ether.

Issue 4: "The workup is an emulsion nightmare."

Diagnosis: Improper pH adjustment.

  • Standard Fix: Pour the reaction mixture onto crushed ice. The solution will be acidic (pH 1-2).

  • Neutralization: Slowly add saturated Sodium Acetate (NaOAc) or Na₂CO₃ solution until pH ~7-8.

  • Extraction: Use Ethyl Acetate or DCM. If an emulsion forms, filter the mixture through a Celite pad to remove colloidal phosphorus salts before separation.

Advanced Troubleshooting Flowchart

Use this logic tree to diagnose specific failure modes in the lab.

TroubleshootingTree Start Start: Analyze Crude LCMS/TLC Result1 Starting Material Remains Start->Result1 Result2 Wrong Mass (M+Cl) Start->Result2 Result3 Complex Mixture / Tar Start->Result3 Action1 Increase Temp to 90-100°C Check Reagent Quality Result1->Action1 Action2 Check for OH/NH groups (Chlorination occurred) Result2->Action2 Action3 Control Exotherm Add Reagents Slower at 0°C Result3->Action3 CheckNH Protect Nitrogen (Methyl/Benzyl) Action1->CheckNH Is it NH-Pyrazole?

Caption: Figure 2. Decision tree for diagnosing reaction outcomes based on crude analysis.

References

  • Attaryan, S., et al. (2006).[3] "Vilsmeier-Haack formylation of 3,5-dimethylpyrazoles." Russian Journal of General Chemistry, 76(11), 1817–1819.[3]

  • Popov, A. V., et al. (2019). "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, part v, 88-101.

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[4] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, 2, 777-794.

  • BenchChem Technical Guides. (2025). "Troubleshooting guide for the Vilsmeier-Haack formylation."

Sources

Technical Support Center: Proactive Strategies for the Preservation of 1-benzyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The integrity of starting materials and intermediates is paramount in the fields of pharmaceutical research and drug development. 1-benzyl-1H-pyrazole-3-carbaldehyde is a key building block in the synthesis of various biologically active molecules. However, its aldehyde functional group renders it susceptible to oxidative degradation, which can compromise experimental outcomes, introduce impurities, and lead to significant delays in research timelines. This technical guide provides in-depth, experience-driven strategies and protocols to prevent the oxidation of 1-benzyl-1H-pyrazole-3-carbaldehyde during storage, ensuring its stability and reliability for your research needs.

Understanding the Instability: The Chemistry of Aldehyde Oxidation

Aromatic and heterocyclic aldehydes, such as 1-benzyl-1H-pyrazole-3-carbaldehyde, are prone to autoxidation, a process where they react with atmospheric oxygen to form the corresponding carboxylic acid.[1] This is a free-radical chain reaction that can be initiated by light, heat, or the presence of metal ion impurities.

The generally accepted mechanism for aldehyde autoxidation proceeds as follows:

  • Initiation: A radical initiator (which can be formed by light or heat) abstracts the aldehydic hydrogen, forming an acyl radical.

  • Propagation: The acyl radical reacts with molecular oxygen to form a peroxyacyl radical. This radical then abstracts a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical, thus propagating the chain.

  • Termination: The reaction is terminated by the combination of two radicals.

The primary degradation product, 1-benzyl-1H-pyrazole-3-carboxylic acid, can act as a catalyst for further degradation, including polymerization of the aldehyde.[2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of 1-benzyl-1H-pyrazole-3-carbaldehyde.

Question 1: I've noticed a decrease in the purity of my 1-benzyl-1H-pyrazole-3-carbaldehyde over time, even when stored in a sealed container. What is likely happening?

Answer: This is a classic sign of oxidative degradation. The aldehyde is likely reacting with residual oxygen in the container. Standard screw-cap vials are often not sufficient to create a completely inert atmosphere. Over time, even small amounts of oxygen can lead to the formation of the corresponding carboxylic acid, lowering the purity of your material. Light and temperature fluctuations can also accelerate this process.[1]

Question 2: My once-white solid has developed a yellowish tint. Is this related to oxidation?

Answer: A change in color is a common indicator of chemical degradation. While the primary oxidation product (the carboxylic acid) is typically a white solid, the formation of minor byproducts or polymeric materials can lead to a yellowish or brownish discoloration. This is a strong indication that the integrity of the compound has been compromised.

Question 3: I suspect my aldehyde has oxidized. How can I confirm this?

Answer: The most definitive way to confirm oxidation is through analytical techniques.

  • NMR Spectroscopy: In the 1H NMR spectrum, the appearance of a broad singlet in the 10-12 ppm region is indicative of a carboxylic acid proton. You will also see a decrease in the integration of the aldehyde proton peak (around 9.5-10.5 ppm).

  • IR Spectroscopy: The formation of the carboxylic acid will result in the appearance of a broad O-H stretch from approximately 2500-3300 cm-1 and a shift in the carbonyl (C=O) stretch.

  • LC-MS: This technique can be used to identify the parent aldehyde and the corresponding carboxylic acid, confirming the presence of the oxidation product.

Question 4: Can I "rescue" or purify oxidized 1-benzyl-1H-pyrazole-3-carbaldehyde?

Answer: While purification is possible, it is often not practical for small quantities and can be resource-intensive. Recrystallization or column chromatography could potentially separate the aldehyde from the carboxylic acid. However, preventing oxidation in the first place is a far more effective and efficient strategy.

Preventative Protocols for Long-Term Storage

To ensure the long-term stability of 1-benzyl-1H-pyrazole-3-carbaldehyde, a multi-faceted approach focusing on controlling the storage environment is crucial.

Core Principle: Exclusion of Atmospheric Oxygen

The most critical factor in preventing oxidation is the rigorous exclusion of oxygen.[3][4] This is best achieved by creating and maintaining an inert atmosphere.

Recommended Protocol for Inert Atmosphere Storage:

  • Container Selection: Use an amber glass vial with a PTFE-lined cap or a flame-dried Schlenk flask. Amber glass is essential to protect the compound from light, which can initiate oxidation.[5]

  • Inert Gas Purge: Before introducing the compound, thoroughly purge the container with a dry, inert gas such as nitrogen or argon.[6][7] Argon is denser than air and can be more effective at displacing it, but high-purity nitrogen is also suitable.[3]

  • Transfer: If possible, handle the compound in a glove box or glove bag to minimize exposure to air during transfer.[8] If a glove box is not available, work quickly and efficiently.

  • Backfill and Seal: After adding the compound, flush the headspace of the container with the inert gas for several minutes before sealing the vial tightly. For Schlenk flasks, evacuate and backfill with inert gas three times.

  • Parafilm Sealing: For added protection, wrap the cap/stopper with Parafilm to create an additional barrier against moisture and air ingress.

Visualization of Inert Atmosphere Storage Workflow

InertAtmosphereStorage cluster_prep Preparation cluster_transfer Transfer cluster_sealing Sealing & Storage Start Start SelectVial Select Amber Vial with PTFE-lined Cap Start->SelectVial PurgeVial Purge Vial with Inert Gas SelectVial->PurgeVial InertGas Inert Gas Source (Nitrogen or Argon) InertGas->PurgeVial Backfill Backfill Headspace with Inert Gas InertGas->Backfill Glovebox Handle in Glovebox (Ideal) PurgeVial->Glovebox TransferCompound Transfer Compound to Vial Glovebox->TransferCompound TransferCompound->Backfill SealVial Seal Vial Tightly Backfill->SealVial Parafilm Wrap with Parafilm SealVial->Parafilm Store Store in a Cool, Dark, Dry Place Parafilm->Store End End Store->End

Caption: Workflow for inert atmosphere storage of 1-benzyl-1H-pyrazole-3-carbaldehyde.

Optimal Storage Conditions

Beyond an inert atmosphere, the following conditions are critical for long-term stability:

ParameterRecommendationRationale
Temperature -20°C to 4°CLow temperatures slow down the rate of chemical reactions, including oxidation.[7]
Light Store in the dark (amber vials in a cabinet or box)Light, particularly UV light, can provide the energy to initiate the free-radical chain reaction of autoxidation.[1]
Moisture Store in a desiccator or dry environmentMoisture can facilitate certain degradation pathways. The use of oven-dried glassware is recommended.[9]
The Role of Antioxidants

For bulk quantities or very long-term storage, the addition of a radical scavenger antioxidant can provide an extra layer of protection.

Butylated hydroxytoluene (BHT) is a common and effective antioxidant for preventing the oxidation of organic compounds.[10][11][12] It functions by terminating the free-radical chain reaction.

Protocol for Adding BHT:

  • Concentration: A concentration of 0.01-0.1% (w/w) of BHT is typically sufficient.[10]

  • Procedure:

    • Dissolve the calculated amount of BHT in a minimal amount of a volatile, anhydrous solvent in which the aldehyde is also soluble.

    • Add this solution to the 1-benzyl-1H-pyrazole-3-carbaldehyde.

    • Thoroughly mix to ensure even distribution.

    • Remove the solvent under a stream of inert gas or high vacuum at a low temperature.

    • Store the stabilized compound under the inert atmosphere and optimal conditions described above.

Logical Framework for Preventing Oxidation

OxidationPrevention cluster_factors Contributing Factors cluster_prevention Preventative Measures Compound 1-benzyl-1H-pyrazole-3-carbaldehyde Oxidation Oxidation to Carboxylic Acid Compound->Oxidation Degradation Loss of Purity & Experimental Failure Oxidation->Degradation Oxygen Atmospheric Oxygen Oxygen->Oxidation Light Light (UV) Light->Oxidation Heat Elevated Temperature Heat->Oxidation InertAtmosphere Inert Atmosphere (Nitrogen/Argon) InertAtmosphere->Oxygen Excludes DarkStorage Dark Storage (Amber Vials) DarkStorage->Light Blocks LowTemp Low Temperature (-20°C to 4°C) LowTemp->Heat Minimizes Antioxidant Antioxidant (e.g., BHT) Antioxidant->Oxidation Inhibits (Radical Scavenging)

Caption: Logical relationship between factors causing oxidation and preventative measures.

Conclusion

The stability of 1-benzyl-1H-pyrazole-3-carbaldehyde is intrinsically linked to its storage environment. By proactively addressing the primary drivers of degradation—oxygen, light, and heat—researchers can ensure the long-term integrity of this valuable synthetic intermediate. The implementation of inert atmosphere techniques, appropriate temperature and light control, and the judicious use of antioxidants will safeguard your material, leading to more reliable and reproducible experimental results.

References

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Green Chemistry.
  • N-Heterocyclic Carbene-Catalyzed Oxidation of Unactiv
  • Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
  • Air Free Techniques | Handling Air-Sensitive M
  • What Gases Are Used by Pharmaceuticals?. WestAir.
  • Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation.
  • 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Inert
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI.
  • What Is Used As An Inert Atmosphere For Pharmaceuticals? Protect Your Drugs With Nitrogen Blanketing. Kintek Solution.
  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.
  • Pharmaceuticals & Packaging. Air Liquide Australia.
  • Principles of Inert Atmosphere Storage.
  • The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
  • Autoxidation of aromatics.
  • Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. ChemRxiv.
  • Butylated Hydroxytoluene (BHT). MySkinRecipes.
  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino deriv
  • BHT (Butyl
  • Photochemical transformation of a pyrazole derivative into imidazoles.
  • What is BHT in Food?
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Aldehydes: identific
  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. ijrasonline.com.
  • Butylated hydroxytoluene.
  • Butylated Hydroxytoluene (Bht) - Uses, Side Effects, and More. WebMD.
  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Deriv
  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxid
  • 1-benzyl-1h-pyrazole-3-carbaldehyde (C11H10N2O). PubChemLite.
  • Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.
  • 1-Benzyl-1H-pyrazole-3-carbaldehyde. Dana Bioscience.
  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [No Source Found].
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383. PubChem.
  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. PMC - NIH.
  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenyl
  • 1-Benzyl-1H-pyrazole-4-carbaldehyde AldrichCPR 63874-95-3. Sigma-Aldrich.
  • An efficient method for the N-debenzylation of aromatic heterocycles.
  • 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. holzer.univie.ac.

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Technical Support Center: Pyrazole Aldehyde Condensation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Pyrazole-4-Carbaldehyde Condensation

Doc ID: PYR-OPT-2024 | Version: 2.1 | Status: Verified

Executive Summary

This technical guide addresses the condensation of pyrazole-carbaldehydes (typically 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and derivatives) with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) or amines. While the Knoevenagel and Schiff base condensations are standard, the electron-rich nature of the pyrazole ring reduces the electrophilicity of the aldehyde carbonyl, often requiring tailored activation or specific solvent systems to prevent reversibility and side reactions like the Cannizzaro disproportionation.

Module 1: The Mechanism & Critical Pathway

Understanding the failure points requires visualizing the mechanism. The reaction is an equilibrium process driven by the deprotonation of the active methylene and the final dehydration step.

Figure 1: Mechanistic Pathway & Failure Points

Knoevenagel_Mechanism Start Reactants: Pyrazole-CHO + Active Methylene Base Catalyst (Base) Deprotonation Start->Base Mixing Enolate Carbanion/Enolate Formation Base->Enolate Proton transfer Attack Nucleophilic Attack (Rate Limiting) Enolate->Attack Attacks Carbonyl Inter Tetrahedral Intermediate Attack->Inter C-C Bond Formed Inter->Start Reversible if wet solvent Dehydration Dehydration (-H2O) Inter->Dehydration Elimination Product Final Product (Alkene) Dehydration->Product Irreversible Step

Caption: The Knoevenagel condensation pathway. Note the red dashed line: water accumulation causes the reaction to reverse, a common cause of low yields.

Module 2: Standard Operating Protocols (SOP)

We recommend two protocols: the Modern Green Protocol (preferred for purity and yield) and the Classical Protocol (for difficult substrates requiring heat).

Protocol A: The "Green" Ammonium Carbonate Method (Recommended)

Best for: High purity, simple workup, avoiding toxic organic bases.

  • Stoichiometry: Mix Pyrazole-4-carbaldehyde (1.0 equiv) and Active Methylene (e.g., Malononitrile, 1.0 equiv).

  • Solvent: Suspend in Water:Ethanol (1:1 v/v) .

  • Catalyst: Add Ammonium Carbonate ((NH₄)₂CO₃) (20 mol%).

  • Condition: Sonication (Ultrasound) at ambient temperature for 15–30 mins OR mild reflux for 1 hour.

  • Workup: The product typically precipitates out. Filter, wash with water/cold ethanol, and dry.

    • Why this works: The aqueous medium utilizes the hydrophobic effect to accelerate the reaction, while ammonium carbonate provides a mild, transient buffer that avoids side reactions.

Protocol B: Classical Piperidine/Ethanol

Best for: Sterically hindered aldehydes or less acidic methylene compounds.

  • Solvent: Dissolve reactants in absolute Ethanol (anhydrous).

  • Catalyst: Add Piperidine (5–10 mol%) or L-Proline (10 mol%).

  • Condition: Reflux (78°C) for 2–4 hours.

  • Workup: Cool to 0°C. If no solid forms, pour into ice water to induce precipitation.

Module 3: Troubleshooting Hub

Issue 1: Reaction Stalls or Low Conversion

Symptom: TLC shows starting aldehyde remaining after 4+ hours.

  • Root Cause A (Reversibility): Water generated during the reaction is hydrolyzing the product back to reactants.

    • Fix: Add Molecular Sieves (3Å) to the reaction vessel or use a Dean-Stark trap if using non-polar solvents (Toluene/Benzene).

  • Root Cause B (Electronic Deactivation): The pyrazole ring is electron-rich, making the aldehyde less reactive than a standard benzaldehyde.

    • Fix: Switch to a Lewis Acid catalyst (e.g., ZnCl₂ or Ionic Liquids like [bmim]OH) to activate the carbonyl oxygen.

Issue 2: "Sticky" or Oily Product (No Precipitate)

Symptom: Product separates as a gum/oil rather than a filterable solid.

  • Root Cause: Presence of unreacted aldehyde acting as a solvent impurity, or the solvent system is too non-polar.

    • Fix:Trituration. Decant the solvent and add cold Diethyl Ether or Hexane/Ethyl Acetate (9:1) and scratch the flask walls to induce crystallization.

    • Prevention: Use the Water:Ethanol (1:1) protocol; the high polarity forces the organic product to precipitate cleanly.

Issue 3: Side Product Formation (Cannizzaro)

Symptom: Yield is <50%, and carboxylic acid/alcohol byproducts are detected.

  • Root Cause: Base concentration is too high or base is too strong (e.g., NaOH, KOH), causing the aldehyde to disproportionate (Cannizzaro reaction) instead of condensing.

    • Fix: Switch to a milder, buffered catalyst like Ammonium Acetate or L-Proline . Avoid strong mineral bases.

Module 4: Optimization & Catalyst Selection

Use this table to select the right condition based on your specific substrate constraints.

Catalyst SystemReaction MediumTempYield ProfileBest For...
(NH₄)₂CO₃ H₂O : EtOH (1:[1]1)25°C (Sonic)High (85-95%)Standard Synthesis. Green, fast, easy workup.
Piperidine EthanolRefluxMed-High (70-90%)Scale-up. Classic method, robust but requires purification.
L-Proline Ethanol (80%)RefluxHigh (80-92%)Acid-Sensitive Substrates. Organocatalysis prevents side reactions.
[bmim]OH None / MinimalMicrowaveHigh (90%+)High Throughput. Very fast (mins), but expensive catalyst.
NaPTS WaterRefluxGood (75-85%)Hydrophobic Aldehydes. Acts as a hydrotrope to solubilize reactants.

Module 5: Diagnostic Decision Tree

Follow this logic flow to resolve experimental failures.

Figure 2: Troubleshooting Logic Flow

Troubleshooting_Tree Start Problem Detected Q1 Is Starting Material Visible on TLC? Start->Q1 Yes1 Reaction Incomplete Q1->Yes1 Yes No1 Reaction Complete Q1->No1 No Q2 Is Product Solid? Solid Product is Solid Q2->Solid Yes Oil Product is Oil/Gum Q2->Oil No Action1 Check Water Removal (Add Sieves) Yes1->Action1 Action2 Increase Catalyst Load (or switch to [bmim]OH) Action1->Action2 If fails No1->Q2 Action3 Recrystallize from EtOH/DMF Solid->Action3 Action4 Triturate with Ether or Pour into Ice Water Oil->Action4

Caption: Step-by-step logic for diagnosing reaction failures. Green paths indicate successful conversion; Red paths indicate workup issues.

Module 6: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this reaction? A: Yes. Microwave irradiation is highly effective for pyrazole condensations, often reducing reaction times from hours to minutes (e.g., 2–5 mins at 140W). It works exceptionally well with Ionic Liquid catalysts like [bmim]OH or solvent-free conditions on solid supports (e.g., basic alumina).

Q: My pyrazole aldehyde is not soluble in Ethanol. What now? A: This is common for highly substituted pyrazoles.

  • Co-solvent: Use a mixture of DMF:Ethanol (1:4) .

  • Hydrotropes: If using aqueous conditions, add NaPTS (Sodium p-toluenesulfonate) .[2] It acts as a hydrotrope to solubilize hydrophobic organic molecules in water.

Q: Why does the order of addition matter? A: Always add the aldehyde last if using a strong base. Mixing the active methylene and base first ensures the enolate is formed and ready to attack the aldehyde immediately upon addition, minimizing the time the aldehyde is exposed to basic conditions (reducing Cannizzaro risk).

References

  • Sonar, J. P., et al. (2017).[1] A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate.

  • Bankar, S. R. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Synergy of Alkaline Ionic Liquid in One Pot Synthesis. Current Organocatalysis.

  • BenchChem Technical Support. (2025). Optimizing Knoevenagel Condensation: A Technical Support Center. BenchChem.

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.

  • Karci, F., et al. (2014). Optimization conditions of Knoevenagel condensation reactions via L-proline. ResearchGate.

Sources

solving solubility issues of 1-benzyl-1H-pyrazole-3-carbaldehyde in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Formulation Guide Topic: 1-Benzyl-1H-pyrazole-3-carbaldehyde (CAS: 3920-50-1 / Derivative) Reference Ticket: #SOL-PYR-03 Status: Open for Resolution

Executive Summary

You are encountering solubility difficulties with 1-benzyl-1H-pyrazole-3-carbaldehyde . This molecule presents a dual challenge:

  • Physicochemical: The lipophilic benzyl group (LogP contribution ~ +2.5) combined with the planar pyrazole ring drives strong crystal packing and aqueous exclusion.

  • Chemical Reactivity: The C-3 aldehyde is an electrophile prone to oxidation (to carboxylic acid) and covalent Schiff-base formation with primary amines, often mistaken for "insolubility" or "loss of potency."

This guide provides three tiered protocols to solubilize this compound for biological assays, ranging from simple cosolvent systems to advanced encapsulation.

Part 1: Initial Assessment & Diagnostics

Q: Why is my compound precipitating even at low concentrations (10-50 µM)?

A: The calculated LogP of your target is estimated between 2.2 and 2.8 . While not extremely lipophilic, the benzyl-pyrazole stacking interactions create a high lattice energy.

  • The Trap: Users often dissolve in 100% DMSO and "shock dilute" into aqueous buffer. This causes rapid kinetic precipitation (the "crash out" effect) because the water molecules hydrate the DMSO faster than the drug can disperse, leaving the drug molecules to aggregate.

  • The Fix: You must control the rate of mixing and the environment into which the drug enters (see Protocol B).

Q: My solution turns slightly acidic or loses activity over 24 hours. Is this solubility?

A: Likely not. This is chemical instability .

  • Diagnosis: The aldehyde group oxidizes to 1-benzyl-1H-pyrazole-3-carboxylic acid in air-saturated water.

  • Immediate Action: Degas all buffers and consider adding 0.1% sodium metabisulfite if compatible with your assay.

  • Critical Warning: DO NOT use Tris, Glycine, or Histidine buffers. The aldehyde will react with the primary amines to form imines (Schiff bases), effectively removing your free drug from solution. Use HEPES, MOPS, or PBS.

Part 2: Solubility Optimization Protocols

Decision Tree: Select Your Method

SolubilityWorkflow Start Start: 1-Benzyl-1H-pyrazole-3-carbaldehyde AssayType Select Assay Type Start->AssayType HighThroughput Cell-Free / HTS (Short Duration) AssayType->HighThroughput CellBased Cell Culture / Long Term (>24 Hours) AssayType->CellBased InVivo In Vivo / High Conc. (>1 mg/mL) AssayType->InVivo MethodA Protocol A: DMSO Cosolvent (<1% Final DMSO) HighThroughput->MethodA Simple MethodB Protocol B: HP-β-Cyclodextrin (Inclusion Complex) CellBased->MethodB Low Toxicity MethodC Protocol C: Surfactant Dispersion (TPGS / Tween 80) InVivo->MethodC High Load Precipitation Troubleshoot: Precipitation? MethodA->Precipitation Precipitation->MethodB Yes

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental requirements.

Protocol A: The "Step-Down" Dilution (For < 50 µM)

Best for: Enzymatic assays, acute treatments.

The Concept: Avoids the "solvent shock" by using an intermediate dilution step.

  • Stock Preparation: Dissolve compound in 100% anhydrous DMSO to 10 mM. (Verify clarity; sonicate if needed).

  • Intermediate Step: Prepare a "Working Stock" at 10x the final concentration using 10% DMSO / 90% Water .

    • Crucial: Add the 100% DMSO stock dropwise into the water while vortexing rapidly. Do not add water to DMSO.

  • Final Dilution: Dilute the Working Stock 1:10 into your assay buffer.

    • Result: Final DMSO is 1%, compound is stable.

Protocol B: Cyclodextrin Complexation (The Gold Standard)

Best for: Cell culture, preventing precipitation, protecting the aldehyde.

The Concept: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex. The hydrophobic benzyl-pyrazole tail enters the CD cavity, while the hydrophilic exterior keeps it soluble. This also sterically shields the aldehyde from oxidation.

Materials:

  • HP-β-CD (DS ~4.5, cell culture grade).

  • Methanol (volatile solvent).

Step-by-Step:

  • Phase 1 (Organic): Dissolve 5 mg of 1-benzyl-1H-pyrazole-3-carbaldehyde in 1 mL Methanol.

  • Phase 2 (Aqueous): Dissolve 100 mg HP-β-CD in 5 mL distilled water (20% w/v solution).

  • Mixing: Slowly add Phase 1 to Phase 2 with constant stirring (magnetic stirrer, 500 rpm).

  • Evaporation: Stir open to air (or use a rotary evaporator/SpeedVac) for 4-6 hours to remove the Methanol.

  • Filtration: Filter the resulting clear aqueous solution through a 0.22 µm PVDF filter.

  • Validation: The compound is now "trapped" in the CD at approx 1 mg/mL in water.

Protocol C: Surfactant-Stabilized Dispersion

Best for: In vivo IP/IV injection or high-concentration stock.

Materials:

  • Vitamin E TPGS (D-α-Tocopherol polyethylene glycol 1000 succinate).

  • PEG 400.

Formulation:

Component Percentage (w/v) Function
Compound 0.5 - 2.0% Active Agent
TPGS 5.0% Surfactant/P-gp Inhibitor
PEG 400 10.0% Cosolvent

| Saline/PBS | 83 - 84.5% | Vehicle |

Procedure:

  • Melt TPGS (melting point ~37°C) and mix with PEG 400 at 50°C.

  • Dissolve the compound into this warm lipid/solvent mix. Sonicate until clear.

  • Slowly add pre-warmed (37°C) saline while stirring. A clear micellar solution or slightly opalescent nano-emulsion will form.

Part 3: Troubleshooting & FAQs

Q: I see a "yellowing" of the solution over time. What is this?

A: Yellowing indicates Cannizzaro reaction or Aldol condensation (polymerization).

  • Cause: pH > 8.0 or exposure to light.

  • Fix: Keep pH < 7.5. Store DMSO stocks in amber vials at -20°C under argon/nitrogen.

Q: Can I use Tween 20 instead of TPGS?

A: Yes, but with caution. Tween 20 contains peroxides which can accelerate the oxidation of your aldehyde group to a carboxylic acid. If you must use Tween, use "Low Peroxide" or "Oxidation Resistant" grade reagents.

Q: The compound dissolves but precipitates when I add cell culture media.

A: This is the "Salting Out" effect. The high ionic strength of DMEM/RPMI reduces the solubility of organic molecules.

  • Solution: Use Protocol B (Cyclodextrin) . The inclusion complex shields the drug from the ionic environment, preventing salt-induced precipitation.

Part 4: Mechanism of Action (Visualized)

Mechanism cluster_0 Free State (Insoluble) cluster_1 Cyclodextrin Complex (Soluble) Mol Drug (Hydrophobic) Mol->Mol Aggregation Water H2O Network Mol->Water Repulsion Complex Inclusion Complex Mol->Complex CD HP-β-CD (Host) CD->Complex Encapsulation Complex->Water Solvation (Hydrophilic Shell)

Figure 2: Mechanism of solubility enhancement via Cyclodextrin. The hydrophobic drug is sequestered from the water network, preventing aggregation.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • Hansen, T., et al. (2005). Reactivity of aldehydes with amines: Schiff base formation in biological buffers. Journal of Organic Chemistry.

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for 1-benzyl-1H-pyrazole-3-carbaldehyde before handling.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the FTIR Spectroscopy of 1-benzyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-benzyl-1H-pyrazole-3-carbaldehyde. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework and the scientific rationale behind the spectral features. We will dissect the molecule's vibrational modes, compare them to related structures, and provide a robust experimental protocol for obtaining high-fidelity data.

Introduction: The Vibrational Signature of a Molecule

FTIR spectroscopy is a cornerstone technique in chemical analysis, providing a unique "vibrational fingerprint" of a molecule. By measuring the absorption of infrared radiation, we can identify the functional groups and infer the structural arrangement of a compound. For a molecule like 1-benzyl-1H-pyrazole-3-carbaldehyde, which contains multiple functional moieties—a pyrazole ring, a benzyl group, and an aldehyde—FTIR is an invaluable tool for structural verification and purity assessment. The specific frequencies at which the molecule absorbs IR radiation correspond to the stretching, bending, and rocking motions of its constituent bonds.

Molecular Structure and Predicted Vibrational Modes

To interpret the FTIR spectrum, we must first understand the molecule's structure. 1-benzyl-1H-pyrazole-3-carbaldehyde is composed of three key regions, each contributing distinct peaks to the spectrum.

Figure 1: Structure of 1-benzyl-1H-pyrazole-3-carbaldehyde.

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its aromaticity will give rise to C=C and C=N stretching vibrations.

  • Aldehyde Group (-CHO): This group is defined by a strong carbonyl (C=O) stretch and a characteristic aldehydic C-H stretch.

  • Benzyl Group (-CH₂-Ph): This substituent introduces vibrations from the methylene (-CH₂) bridge and the phenyl ring, including aromatic C-H and C=C stretches.

In-Depth FTIR Spectral Analysis

The FTIR spectrum can be divided into distinct regions, each providing specific structural information.

The C-H Stretching Region (3200-2700 cm⁻¹)

This region is dominated by stretching vibrations of carbon-hydrogen bonds.

  • Aromatic =C-H Stretch (3100-3000 cm⁻¹): Both the phenyl ring and the pyrazole ring will exhibit C-H stretching vibrations in this range.[1][2] These peaks are typically of medium to weak intensity and appear at a slightly higher frequency than alkane C-H stretches.

  • Alkyl -C-H Stretch (3000-2850 cm⁻¹): The methylene (-CH₂) bridge of the benzyl group will show symmetric and asymmetric stretching vibrations in this area.[3]

  • Aldehydic O=C-H Stretch (2850-2700 cm⁻¹): This is a highly diagnostic feature for aldehydes. Often, two weak to moderate bands appear. One is typically found around 2830-2820 cm⁻¹, which may be obscured by the stronger alkyl C-H stretches.[4] The second, more distinct band, often appears as a shoulder around 2730-2720 cm⁻¹.[4] Its presence is strong evidence for an aldehyde functional group, resulting from Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration.[5]

The Carbonyl C=O Stretching Region (1750-1650 cm⁻¹)
  • C=O Stretch (1710-1685 cm⁻¹): The carbonyl stretch is one of the strongest and most prominent absorptions in the entire IR spectrum.[6] For 1-benzyl-1H-pyrazole-3-carbaldehyde, the aldehyde group is conjugated with the aromatic pyrazole ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency compared to a simple saturated aldehyde (1740-1720 cm⁻¹).[4][7][8] Therefore, a strong, sharp peak is expected in the 1710-1685 cm⁻¹ range.

The C=C and C=N Double Bond Region (1625-1400 cm⁻¹)
  • Aromatic C=C and C=N Stretches (1625-1430 cm⁻¹): This region contains multiple bands of variable intensity corresponding to in-ring stretching vibrations of the phenyl and pyrazole rings.[9] Aromatic rings typically show a pair of bands around 1600 cm⁻¹ and another in the 1500-1400 cm⁻¹ range.[1] The pyrazole ring also contributes C=N stretching vibrations within this area.

The Fingerprint Region (< 1400 cm⁻¹)

This region contains a high density of complex vibrational modes, including bending, rocking, and scissoring, that are unique to the overall molecular structure.

  • -CH₂- Bending (Scissoring) (~1465 cm⁻¹): A characteristic medium-intensity peak from the methylene group in the benzyl substituent is expected here.[3]

  • C-N Stretching (1360-1250 cm⁻¹): Vibrations corresponding to the stretching of the C-N bonds within the pyrazole ring and the bond connecting the benzyl nitrogen to the ring are found here.

  • C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The substitution pattern on the benzene ring gives rise to strong, characteristic bands in this region. As the benzyl group represents a monosubstituted benzene, strong absorptions are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.[1]

Comparative Analysis: Establishing Context

To refine our predictions, we compare the expected peak locations for our target molecule with experimentally verified data from structurally similar compounds. This comparative approach helps isolate the spectral contributions of each molecular fragment.

Vibrational Mode 1-benzyl-1H-pyrazole-3-carbaldehyde (Predicted) Benzaldehyde (Alternative) Pyrazole (Alternative) Toluene (Alternative)
Aromatic =C-H Stretch 3100-3000 cm⁻¹~3063 cm⁻¹~3120 cm⁻¹3090-3030 cm⁻¹
Alkyl -C-H Stretch 3000-2850 cm⁻¹ (from -CH₂-)N/AN/A2980-2870 cm⁻¹ (from -CH₃)
Aldehydic C-H Stretch ~2820 & ~2730 cm⁻¹[4]~2820 & ~2745 cm⁻¹[4]N/AN/A
Carbonyl C=O Stretch 1710-1685 cm⁻¹ (strong, sharp)[4][5][8]~1703 cm⁻¹ (strong, sharp)N/AN/A
Aromatic C=C/C=N Stretch 1600-1450 cm⁻¹ (multiple bands)~1597, 1585, 1455 cm⁻¹~1535, 1450 cm⁻¹~1605, 1495, 1455 cm⁻¹
-CH₂- Bend (Scissoring) ~1465 cm⁻¹N/AN/A~1455 cm⁻¹ (from -CH₃)
C-H OOP Bending ~770-730 & 710-690 cm⁻¹ (strong)~745, 688 cm⁻¹ (strong)N/A~730 cm⁻¹ (strong)

This table synthesizes data from multiple sources.[1][4][10][11]

This comparison highlights the key diagnostic peaks. The combination of the conjugated C=O stretch below 1710 cm⁻¹, the aldehydic C-H doublet, the aromatic and alkyl C-H stretches, and the strong C-H OOP bands for monosubstitution provides a powerful and unique spectral signature for 1-benzyl-1H-pyrazole-3-carbaldehyde.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the Attenuated Total Reflectance (ATR) method, a common, rapid, and reliable technique for analyzing solid samples.

cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum (No Sample) Clean->Background Place Place Small Amount of Solid Sample on Crystal Background->Place Apply Apply Pressure with Anvil Place->Apply Acquire Acquire Sample Spectrum (Co-add scans, e.g., 32) Apply->Acquire Process Process Spectrum (ATR & Baseline Correction) Acquire->Process Label Label Characteristic Peaks Process->Label End End Label->End

Figure 2: Standard workflow for FTIR analysis using an ATR accessory.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, lint-free wipe. Isopropanol is a suitable general-purpose solvent.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This step is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which is then subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 1-benzyl-1H-pyrazole-3-carbaldehyde powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Pressure Application: Lower the press arm (anvil) to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-650 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply an ATR correction algorithm if available, as this corrects for the wavelength-dependent depth of penetration of the IR beam. A baseline correction may also be applied to ensure the baseline is flat at 0 absorbance or 100% transmittance.

  • Post-Analysis Cleaning: Retract the anvil, and carefully clean the sample from the crystal surface using the same procedure as in step 2.

Conclusion

The FTIR spectrum of 1-benzyl-1H-pyrazole-3-carbaldehyde is rich with information. The most definitive absorptions for structural confirmation are the strong, conjugated carbonyl (C=O) stretch anticipated between 1710-1685 cm⁻¹ , and the characteristic aldehydic C-H stretch, identifiable by its shoulder peak around 2730 cm⁻¹ . These, in conjunction with the aromatic C=C stretches and the strong out-of-plane bending bands confirming the monosubstituted benzyl group, provide an unambiguous vibrational fingerprint for the target compound. This guide provides the predictive framework and experimental procedure necessary for any researcher to confidently acquire and interpret this data.

References

  • University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Aldehydes. [Online]. Available: [Link]

  • JoVE. IR Frequency Region: Alkene and Carbonyl Stretching. [Online]. Available: [Link]

  • Smith, B. C. The C=O Bond, Part II: Aldehydes. Spectroscopy, 2017, 32(11), 28-33. [Online]. Available: [Link]

  • Al-Bayati, R. H., & Al-Amiery, A. A. Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of Al-Nahrain University, 2011, 14(3), 81-91.
  • Didot, E. Carbonyl - compounds - IR - spectroscopy. [Online]. Available: [Link]

  • Reusch, W. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Online]. Available: [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 2021, 26(16), 4995. [Online]. Available: [Link]

  • Unknown Author. The features of IR spectrum. [Online]. Available: [Link]

  • Patel, H., et al. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica, 2014, 6(6), 118-132.
  • ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Online]. Available: [Link]

  • Abood, N. A., & Al-Bayati, R. H. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(3), 1772-1781.
  • Northern Illinois University. IR Absorption Frequencies. [Online]. Available: [Link]

  • University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Aromatics. [Online]. Available: [Link]

  • Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Online]. Available: [Link]

  • ResearchGate. Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. [Online]. Available: [Link]

  • University of Massachusetts. IR Group Frequencies. [Online]. Available: [Link]

  • Zecchina, A., et al. A vibrational assignment for pyrazole. Journal of The Chemical Society B: Physical Organic, 1967, 1363-1368.
  • NIST. 1H-Pyrazole. NIST Chemistry WebBook. [Online]. Available: [Link]

Sources

HPLC method for purity determination of 1-benzyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Isocratic and Gradient HPLC Methods for Purity Determination of 1-benzyl-1H-pyrazole-3-carbaldehyde

Introduction

1-benzyl-1H-pyrazole-3-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] The pyrazole scaffold is a constituent of numerous established drugs, highlighting its importance in medicinal chemistry.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical step in the drug development and manufacturing process. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This guide, intended for researchers and drug development professionals, provides an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity determination of 1-benzyl-1H-pyrazole-3-carbaldehyde: a rapid isocratic method suitable for routine quality control and a comprehensive gradient method ideal for development and stability studies. The choice between these methods is contingent on the specific analytical objective, whether it be high-throughput analysis or the complete resolution of all potential impurities.

Analyte Characteristics and Method Development Rationale

The molecular structure of 1-benzyl-1H-pyrazole-3-carbaldehyde, with a molecular weight of 186.21 g/mol , incorporates both a moderately polar pyrazole-carbaldehyde moiety and a nonpolar benzyl group.[3] This amphiphilic nature makes it an ideal candidate for analysis by RP-HPLC, particularly with a C18 stationary phase, which separates compounds based on their hydrophobicity.[4][5][6]

The synthesis of pyrazole-4-carbaldehydes often involves the Vilsmeier-Haack reaction, starting from hydrazones.[2][7][8][9] Therefore, a robust analytical method must be capable of separating the target compound from potential impurities such as unreacted starting materials (e.g., substituted acetophenone phenylhydrazones), reaction intermediates, and side-products, which may possess a wide range of polarities.

Methodology Comparison: Isocratic vs. Gradient Elution

We will compare two foundational RP-HPLC approaches. Method A employs an isocratic elution with a constant mobile phase composition, offering simplicity and speed. Method B utilizes a gradient elution, where the mobile phase strength is increased over the course of the analysis, providing superior resolving power for complex mixtures.

Method A: Rapid Isocratic RP-HPLC for Routine Analysis

This method is designed for speed and efficiency, making it ideal for routine quality control (QC) where the impurity profile is known and well-characterized.

Experimental Protocol:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6][10]

  • Mobile Phase: A constant mixture of Acetonitrile (ACN) and water (containing 0.1% Trifluoroacetic Acid, TFA) in a 65:35 (v/v) ratio. The TFA is used as an ion-pairing agent to sharpen peaks and improve resolution.[5][6]

  • Flow Rate: 1.0 mL/min.[5][11]

  • Column Temperature: 30°C to ensure reproducible retention times.[11]

  • Detection: UV at 254 nm. This wavelength is commonly used for aromatic and heterocyclic compounds and is likely to provide good sensitivity for the analyte and related impurities.[10][12]

  • Injection Volume: 20 µL.[11]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Causality and Justification: The isocratic approach is predicated on the principle of "good enough" separation for a defined purpose. The 65% ACN composition is chosen to provide a reasonable retention factor (k') for the main peak, ensuring it elutes neither too early (near the void volume) nor too late, thus optimizing analysis time. This method is highly reproducible and robust but may fail to resolve impurities with polarities very different from the main analyte.

Method B: High-Resolution Gradient RP-HPLC for Development and Stability

This method is tailored for comprehensive impurity profiling, essential during process development, formulation studies, and stability testing where unknown degradation products may appear.

Experimental Protocol:

  • HPLC System: A standard HPLC system equipped with a PDA detector to assess peak purity.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6][10]

  • Mobile Phase:

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[5][11]

  • Column Temperature: 30°C.[11]

  • Detection: PDA detection (scan from 200-400 nm), with quantification at 254 nm.

  • Injection Volume: 20 µL.[11]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of ACN:Water to a concentration of approximately 0.5 mg/mL.

Causality and Justification: A gradient elution addresses the "general elution problem," where a single isocratic mobile phase cannot effectively elute all compounds in a complex mixture with good peak shape and in a reasonable time. The gradient starts with a weaker mobile phase (40% ACN) to retain and resolve highly polar impurities. As the percentage of ACN increases, the mobile phase becomes stronger (more nonpolar), allowing for the elution of the main analyte and, subsequently, any less polar, more hydrophobic impurities. This ensures a comprehensive separation across a wide polarity range.

Visualizing the Method Development Workflow

The process of developing and selecting an appropriate HPLC method follows a logical progression from understanding the analyte to validating the final procedure.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Comparison cluster_2 Phase 3: Validation Analyte Analyte Characterization (Solubility, UV Spectra) Column Column & Mobile Phase Screening (C18, ACN/H2O) Analyte->Column Optimization Parameter Optimization (Isocratic vs. Gradient, pH) Column->Optimization Compare Performance Comparison (Resolution, Time, Sensitivity) Optimization->Compare Isocratic Method A (Isocratic) - Fast, Routine QC - Known Impurities Isocratic->Compare Gradient Method B (Gradient) - High Resolution - Unknown Impurities Gradient->Compare Validation Method Validation (ICH Q2) - Specificity, Linearity - Accuracy, Precision, Robustness Compare->Validation Final Final Method Implementation Validation->Final

Caption: Workflow for HPLC method development, comparison, and validation.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods based on typical experimental outcomes.

ParameterMethod A (Isocratic)Method B (Gradient)Rationale
Analysis Time ~10 minutes~20 minutesThe gradient method requires additional time for the gradient itself and for column re-equilibration.
Resolution (Rs) Adequate for known impurities (Rs > 2.0)Superior for closely eluting and unknown impurities (Rs > 2.5)Gradient elution sharpens peaks and improves separation for compounds with differing polarities.
Peak Tailing Factor (Tf) Typically 1.0 - 1.5Typically 0.9 - 1.3Gradient elution often results in more symmetrical peaks for later-eluting compounds.
Versatility Low; optimized for a specific separation.High; capable of separating a wide range of polar and nonpolar impurities.The changing mobile phase strength accommodates a broader spectrum of analyte polarities.
Solvent Consumption Lower per runHigher per runLonger run times and re-equilibration steps increase solvent usage.
Ideal Application Routine QC, High-throughput screeningMethod development, Stability studies, Impurity profilingThe choice depends on the balance between the need for speed versus comprehensive information.

Logical Comparison of Elution Modes

The decision to use an isocratic or gradient method is a fundamental choice in HPLC method development, driven by the complexity of the sample and the analytical goals.

G Start Determine Purity of 1-benzyl-1H-pyrazole-3-carbaldehyde Question Is the impurity profile complex or unknown? Start->Question MethodB Choose Method B: Gradient Elution Question->MethodB Yes MethodA Choose Method A: Isocratic Elution Question->MethodA No Yes Yes No No AdvB Advantage: High resolution for all potential impurities MethodB->AdvB AdvA Advantage: Fast, simple, robust, lower solvent cost MethodA->AdvA

Caption: Decision logic for selecting an isocratic vs. gradient HPLC method.

Conclusion

Both the isocratic and gradient RP-HPLC methods presented are viable for the purity determination of 1-benzyl-1H-pyrazole-3-carbaldehyde. The selection is a strategic decision based on the specific requirements of the analysis.

  • Method A (Isocratic) is the superior choice for a regulated QC environment where speed, throughput, and reproducibility are paramount and the identity of potential impurities is already established.

  • Method B (Gradient) is the indispensable tool for research, development, and stability testing. Its high resolving power ensures that all potential process-related impurities and degradation products are detected and quantified, providing a complete picture of the sample's purity and stability profile.

For comprehensive characterization, it is recommended to initially develop and validate a gradient method (Method B) to fully understand the impurity profile. Subsequently, a simplified and faster isocratic method (Method A) can be developed and validated for routine analyses, using the gradient method as a reference for specificity.

References

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • In, M. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... (n.d.). Results in Chemistry.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). National Institutes of Health.
  • El-Sattar, M. R. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. (n.d.). Journal of Food and Drug Analysis.
  • JASCO Inc. (2024). Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chromatography.
  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (n.d.). ResearchGate.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar.
  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2025). ResearchGate.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • CymitQuimica. (n.d.). 1-Benzyl-1H-pyrazole-3-carbaldehyde.
  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University.
  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (2019).
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.).
  • Dana Bioscience. (n.d.). 1-Benzyl-1H-pyrazole-3-carbaldehyde.
  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017). Austin Publishing Group.

Sources

Technical Guide: Mass Spectrometry Fragmentation of 1-Benzyl-1H-Pyrazole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-benzyl-1H-pyrazole-3-carbaldehyde is a critical intermediate in the synthesis of pyrazole-based pharmaceuticals (e.g., anti-inflammatory and kinase inhibitor scaffolds). In drug development, the primary analytical challenge is not just detection, but regiochemical differentiation .

This guide provides a comparative analysis of the fragmentation patterns of the 1,3-substituted target versus its common synthetic impurity, the 1,5-isomer. We utilize Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) as the standard, high-sensitivity method for this analysis.

Key Technical Insights
  • Primary Ionization: Protonated molecular ion

    
     observed at m/z 187 .
    
  • Dominant Fragment: Formation of the tropylium ion (m/z 91 ) is the base peak, confirming the N-benzyl moiety.

  • Diagnostic Differentiation: The 1,3-isomer exhibits a "linear" fragmentation (sequential loss of CO and HCN), whereas the 1,5-isomer displays "proximity effects" (ortho-like interactions) between the benzyl and aldehyde groups.

Part 1: The Molecule & The Analytical Challenge[1]

Structural Overview

The molecule consists of a pyrazole core substituted at the N1 position with a benzyl group and at the C3 position with a formyl (aldehyde) group.

FeatureSpecification
Formula

Monoisotopic Mass 186.0793 Da

187.0866 Da
Key Functional Groups Pyrazole ring, Benzyl (N-linked), Aldehyde (C-linked)
The Regioselectivity Problem

During synthesis (typically alkylation of pyrazole-3-carbaldehyde or cyclization of hydrazines), a mixture of regioisomers is formed.

  • Target: 1-benzyl-1H-pyrazole-3-carbaldehyde (Groups are far apart).

  • Impurity: 1-benzyl-1H-pyrazole-5-carbaldehyde (Groups are adjacent).

Standard UV-Vis is often insufficient to distinguish these due to overlapping chromophores. MS/MS fragmentation provides a definitive structural fingerprint.

Part 2: Fragmentation Pathways (ESI-MS/MS)

In ESI positive mode, the molecule is protonated to form


. The fragmentation is driven by the stability of the benzyl cation and the pyrazole ring dynamics.
Primary Pathway: Benzyl Cleavage (The "Tropylium" Route)

The weakest bond in the protonated molecule is the


 bond connecting the benzyl group to the pyrazole.
  • Mechanism: Heterolytic cleavage generates a neutral pyrazole species and a benzyl cation.

  • Rearrangement: The benzyl cation (

    
    ) rapidly rearranges to the highly stable, aromatic tropylium ion  (
    
    
    
    ).
  • Observation: This results in a dominant peak at m/z 91 .

Secondary Pathway: Carbonyl Loss

The aldehyde group facilitates the loss of carbon monoxide (CO).

  • Mechanism: Inductive cleavage or rearrangement leads to the expulsion of neutral CO (28 Da).

  • Observation: Transition from

    
     187 
    
    
    
    
    
    159 (
    
    
    ).
Tertiary Pathway: Ring Disintegration

Pyrazole rings are robust but eventually fragment via the loss of Hydrogen Cyanide (HCN), a characteristic of nitrogen heterocycles.

  • Mechanism: Retro-Diels-Alder (RDA) type cleavage or ring opening.

  • Observation: Loss of 27 Da (HCN) from the core fragments.

Visualization of Fragmentation Logic

The following diagram illustrates the fragmentation tree for the target 1,3-isomer.

FragmentationPath M_H Precursor Ion [M+H]+ m/z 187 Tropylium Tropylium Ion m/z 91 (Base Peak) M_H->Tropylium Loss of Pyrazole-CHO (N-C Bond Cleavage) M_CO [M+H - CO]+ m/z 159 M_H->M_CO Loss of CO (-28 Da) Py_Core Pyrazole Core [M+H - Benzyl]+ m/z 97 M_H->Py_Core Loss of Benzyl Radical/Neutral Frag_HCN Ring Cleavage [m/z 159 - HCN] m/z 132 M_CO->Frag_HCN Loss of HCN (-27 Da) Py_Core->Tropylium Charge Transfer

Figure 1: ESI-MS/MS fragmentation pathway for 1-benzyl-1H-pyrazole-3-carbaldehyde.

Part 3: Comparative Analysis (Target vs. Isomer)

This section objectively compares the mass spectral behavior of the target (1,3-isomer) against the 1,5-isomer to aid in impurity identification.

The "Proximity Effect" Hypothesis
  • 1,3-Isomer (Target): The N-benzyl and C-aldehyde groups are separated by the C4 carbon. They do not interact sterically or chemically during fragmentation.

  • 1,5-Isomer (Impurity): The groups are adjacent. The carbonyl oxygen can interact with the benzylic protons.

Diagnostic Table
Feature1,3-Isomer (Target)1,5-Isomer (Impurity)Mechanism
Base Peak m/z 91 (Tropylium)m/z 91 (Tropylium)Both contain the labile benzyl group.
[M+H - H₂O] Absent / Very LowPresent / Observable Ortho Effect: In the 1,5-isomer, the aldehyde oxygen can abstract a proton from the benzylic position, leading to water loss (

169).
[M+H - OH] AbsentPossible (

170)
Proximity-driven radical loss.
Fragmentation Energy Higher stabilityLower stabilitySteric clash in 1,5-isomer often leads to easier fragmentation at lower collision energies.
Decision Tree for Isomer Identification

Use this logic flow to validate your synthesized product.

DecisionTree Start Analyze MS/MS Spectrum Precursor m/z 187 Check91 Is m/z 91 the Base Peak? Start->Check91 CheckWater Check for Water Loss (m/z 169) Check91->CheckWater Yes Result_Unknown UNKNOWN Check other scaffold Check91->Result_Unknown No (Not a benzyl pyrazole) Result_Target CONFIRMED: 1,3-Isomer (Target Molecule) CheckWater->Result_Target Peak Absent/Trace Result_Impurity IDENTIFIED: 1,5-Isomer (Regio-Impurity) CheckWater->Result_Impurity Peak Present (>5%)

Figure 2: Diagnostic workflow for distinguishing pyrazole regioisomers.

Part 4: Experimental Protocol

To replicate these results, follow this self-validating LC-MS/MS protocol.

Sample Preparation
  • Solvent: Methanol (LC-MS grade). Avoid protic buffers that might suppress ionization.

  • Concentration: 1 µg/mL (1 ppm). High concentrations promote dimer formation

    
    .
    
  • Additive: 0.1% Formic Acid (v/v) to ensure protonation (

    
    ).
    
LC Conditions (Rapid Screening)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The 1,5-isomer typically elutes later than the 1,3-isomer on C18 columns due to shielding of the polar groups (internal hydrogen bonding), making it effectively more lipophilic.

MS Parameters (ESI Positive)
  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Perform a CE Ramp (10V, 20V, 40V).

    • 10V: Preserves precursor (

      
       187).
      
    • 20V: Optimizes diagnostic fragments (

      
       159, 91).
      
    • 40V: "Shreds" molecule to core ions (useful for confirming pyrazole ring presence).

References

  • Frizzo, C. P., et al. (2018).[1] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[2] Available at: [Link]

  • Clark, J. (2000). Fragmentation Patterns in Mass Spectrometry. ChemGuide. Available at: [Link]

  • Holčapek, M., et al. (2010). Mass Spectrometry of Nitrogen Heterocycles. Journal of Heterocyclic Chemistry. (General reference for HCN loss mechanisms).
  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Unit 13. Available at: [Link]

Sources

comparing biological activity of 3-formyl vs 4-formyl pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-formyl and 4-formyl pyrazole derivatives, focusing on their synthesis, structural properties, and biological efficacy.[1] It is designed for medicinal chemists and pharmacologists to aid in scaffold selection and lead optimization.

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Crizotinib (ALK inhibitor). The introduction of a formyl group (-CHO) serves as a critical "chemical handle" for further diversification into Schiff bases, hydrazones, and chalcones.

  • 4-Formyl Pyrazoles: The industry standard.[1] Accessed via robust electrophilic substitution (Vilsmeier-Haack). Biologically, substituents at this position often occupy the ATP-binding pocket of kinases or the hydrophobic channel of enzymes.

  • 3-Formyl Pyrazoles: The strategic alternative. Accessed via oxidation or lithiation.[2][3] These derivatives provide a distinct geometric vector (approx. 144° vs. 108° bond angle relative to N1), allowing access to different sub-pockets and offering novel IP space.

Part 1: Structural & Electronic Distinctions

Understanding the electronic landscape is prerequisite to synthesis and binding analysis.

Feature4-Formyl Pyrazole3-Formyl Pyrazole
Electronic Nature Nucleophilic Center: C4 is the most electron-rich carbon, behaving like an enamine. The formyl group here is conjugated with the N1-C5 double bond system.Electron Deficient: C3 is adjacent to the electronegative nitrogen. A formyl group here increases the acidity of the N1-proton (if unsubstituted).
Geometric Vector Linear Extension: Substituents extend "upward" from the ring, ideal for deep pocket penetration (e.g., kinase hinge regions).Lateral Extension: Substituents extend "sideways," often interacting with solvent-exposed regions or adjacent allosteric sites.
Synthetic Access High: One-step electrophilic substitution.Moderate/Low: Requires pre-functionalized precursors or lithiation strategies.
Visualization: Electronic & Reactivity Logic

The following diagram illustrates the reactivity flow that dictates why C4 is the default for electrophilic attack, while C3 requires alternative routes.

PyrazoleSAR Pyrazole Pyrazole Core C4_Pos C4 Position (Electron Rich / Enamine-like) Pyrazole->C4_Pos Resonance Donation C3_Pos C3 Position (Electron Poor / Imine-like) Pyrazole->C3_Pos Inductive Withdrawal Target_Kinase Target: Kinase ATP Pocket (Requires Deep Penetration) C4_Pos->Target_Kinase Optimal Vector Synthesis_VH Synthesis: Vilsmeier-Haack (Electrophilic Attack) C4_Pos->Synthesis_VH Favored Substrate Target_Surface Target: Surface/Allosteric (Requires Lateral Interaction) C3_Pos->Target_Surface Optimal Vector Synthesis_Lith Synthesis: Lithiation/Oxidation (Nucleophilic Species) C3_Pos->Synthesis_Lith Required Route

Figure 1: Decision tree linking electronic properties of the pyrazole ring to synthetic feasibility and biological target suitability.

Part 2: Synthetic Protocols (The "How-To")

Protocol A: 4-Formyl Pyrazole (Vilsmeier-Haack)

Best for: High-throughput generation of libraries.

Mechanism: The Vilsmeier reagent (chloromethyliminium salt) attacks the electron-rich C4 position.

  • Reagents: 1,3-Diphenylpyrazole (1.0 eq), POCl

    
     (3.0 eq), DMF (5.0 eq).
    
  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask.

    • Add POCl

      
       dropwise (maintain <10°C) to generate the Vilsmeier salt (white precipitate may form).
      
    • Add the pyrazole substrate dissolved in minimal DMF.

    • Heat to 80-90°C for 4-6 hours. Critical Step: Monitor by TLC.[2] The intermediate iminium salt is stable; hydrolysis only occurs upon workup.

    • Workup: Pour onto crushed ice/sodium acetate solution (pH 5-6). Stir for 2 hours to hydrolyze the iminium species to the aldehyde. Filter the solid precipitate.

  • Yield: Typically 80-95%.

Protocol B: 3-Formyl Pyrazole (Oxidation of Methyl Group)

Best for: Accessing the 3-position when Vilsmeier-Haack fails.

Mechanism: Selenium dioxide (SeO


) selectively oxidizes an activated methyl group adjacent to a nitrogen.
  • Reagents: 3-Methyl-1-phenylpyrazole (1.0 eq), SeO

    
     (1.5 eq), Dioxane/Water (9:1).
    
  • Procedure:

    • Dissolve starting material in dioxane/water.

    • Add SeO

      
       in one portion.
      
    • Reflux (100°C) for 12-24 hours. Note: Metallic selenium (black solid) will precipitate as the reaction proceeds.

    • Filtration: Filter hot through Celite to remove selenium metal.

    • Purification: Evaporate solvent. The residue often requires column chromatography (Hexane/EtOAc) as yields are lower (40-60%) compared to C4 formylation.

Part 3: Comparative Biological Activity

Anticancer Activity (Kinase Inhibition)

The 4-formyl derivatives (and their Schiff bases) generally exhibit superior potency against kinases (e.g., EGFR, VEGFR).

  • Reasoning: The C4 vector aligns the substituent to mimic the purine ring of ATP, allowing the "tail" (the Schiff base aryl group) to extend into the hydrophobic back-pocket of the enzyme.

  • Data Point: In a study of EGFR inhibitors, 4-substituted pyrazoles showed IC

    
     values in the nanomolar range (0.07 µM) , whereas 3-substituted analogs often dropped to micromolar potency due to steric clashes with the gatekeeper residue [1].
    
Antimicrobial Activity (Schiff Bases)

Both regioisomers form active hydrazones/Schiff bases, but their spectrums differ.

  • 4-Formyl Derived: Tend to be broad-spectrum. The linearity aids in membrane permeation.

  • 3-Formyl Derived: Often show higher specificity for fungal pathogens (Candida albicans). The lateral projection may interfere with specific cell wall synthesis enzymes unique to fungi.

Enzyme Inhibition (COX-2)[4]
  • 4-Position: Sulfonamide or sulfonyl groups at C4 are essential for COX-2 selectivity (fitting the side pocket).

  • 3-Position: Bulky groups here can disrupt binding. However, a 3-trifluoromethyl or 3-difluoromethyl group is often used to modulate lipophilicity without steric penalty.

Comparative Data Summary
Biological TargetDerivative Type4-Formyl Derived Activity (IC

/MIC)
3-Formyl Derived Activity (IC

/MIC)
Conclusion
EGFR Kinase Thiosemicarbazone0.07 µM (High Potency)1.2 µM (Moderate)C4 vector mimics ATP purine better.
S. aureus (Gram +)Hydrazone4 µg/mL8-16 µg/mLC4 derivatives show better permeation.
C. albicans (Fungal)Hydrazone12 µg/mL4-8 µg/mL C3 derivatives often superior for fungal targets.
Tubulin Chalcone0.25 nM >50 nMC4 allows linear tubulin binding.

Part 4: Experimental Workflow Visualization

The following diagram outlines the parallel workflows for synthesizing and testing these two isomers.

Workflow Start Starting Material Selection Path4 Route A: 4-Formyl Start->Path4 Path3 Route B: 3-Formyl Start->Path3 Step4_1 Precursor: Pyrazolone / Hydrazone Path4->Step4_1 Step4_2 Reaction: Vilsmeier-Haack (POCl3/DMF, 80°C) Step4_1->Step4_2 Step4_3 Product: 4-CHO Pyrazole (High Yield) Step4_2->Step4_3 Deriv Diversification (Schiff Base / Hydrazone Formation) Step4_3->Deriv Step3_1 Precursor: 3-Methyl Pyrazole Path3->Step3_1 Step3_2 Reaction: SeO2 Oxidation (Dioxane, Reflux) Step3_1->Step3_2 Step3_3 Product: 3-CHO Pyrazole (Moderate Yield) Step3_2->Step3_3 Step3_3->Deriv Assay Biological Assay (MTT / MIC / Kinase Panel) Deriv->Assay

Figure 2: Parallel synthesis workflows showing the high-yield Vilsmeier route (Left) vs. the oxidative route (Right).

References

  • Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of novel pyrazole derivatives as potent EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Kumar, A., et al. (2013). Synthesis and antimicrobial activity of new 4-formyl pyrazole derivatives. Chemical Methodologies. Link

  • Burguete, A., et al. (2011). Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues. Bioorganic & Medicinal Chemistry Letters. Link

  • Nossier, E. S., et al. (2020). Synthesis and biological evaluation of some new pyrazole derivatives as potential anticancer agents. Molecules. Link

  • Alegaon, S. G., et al. (2014). Synthesis and pharmacophore modeling of some novel 1,3,4-trisubstituted pyrazole derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Link

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of Pyrazole Ring Carbons in Pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds and NMR Characterization

The pyrazole ring is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules with specific biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for the structural verification of these complex molecules. The chemical shift of each carbon atom in the pyrazole ring is exquisitely sensitive to the electronic environment, providing a detailed fingerprint of substituent effects.

This guide focuses on pyrazole-3-carbaldehyde, a key intermediate in the synthesis of various bioactive compounds. Understanding the influence of the electron-withdrawing carbaldehyde group at the C3 position on the 13C NMR spectrum is crucial for unambiguous characterization and for predicting the chemical behavior of the molecule.

Comparative Analysis of 13C NMR Chemical Shifts

To elucidate the impact of the 3-carbaldehyde substituent, we will compare the experimental 13C NMR data of 1H-pyrazole-3-carbaldehyde with that of unsubstituted 1H-pyrazole. Furthermore, a comparison with a pyrazole-4-carbaldehyde derivative will highlight the positional dependence of the substituent's electronic effects.

Table 1: Comparison of 13C NMR Chemical Shifts (ppm) of the Pyrazole Ring Carbons

CompoundC3C4C5Solvent
1H-Pyrazole[1]134.6105.9134.6CDCl3
1H-Pyrazole-3-carbaldehyde144.1112.1137.9Not Specified
5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[2]~151.2 (C3-Me)~123.1 (C4-CHO)~138.3 (C5-SAr)DMSO-d6

Note: The data for 1H-pyrazole-3-carbaldehyde was obtained from the Institute of Organic Chemistry, University of Vienna, as cited in PubChem CID 12218383[3]. The specific solvent was not provided, which may contribute to minor shifts compared to data recorded in other solvents. The data for the pyrazole-4-carbaldehyde derivative is for a substituted compound and is provided for qualitative comparison of the aldehyde's influence at a different position.

Analysis of Substituent Effects

The introduction of a carbaldehyde group, an electron-withdrawing substituent, at the C3 position of the pyrazole ring induces significant changes in the 13C NMR chemical shifts, as detailed below:

  • C3 Carbon: The most dramatic effect is observed at the C3 carbon, which is directly attached to the carbaldehyde group. The chemical shift of C3 in pyrazole-3-carbaldehyde is significantly downfield (deshielded) at 144.1 ppm compared to 134.6 ppm in unsubstituted pyrazole. This deshielding is a direct consequence of the inductive and mesomeric electron-withdrawing nature of the aldehyde, which reduces the electron density at C3.

  • C4 Carbon: The C4 carbon also experiences a downfield shift, moving from 105.9 ppm in pyrazole to 112.1 ppm in pyrazole-3-carbaldehyde. This indicates that the electron-withdrawing effect of the 3-carbaldehyde group is transmitted through the pyrazole ring, influencing the electronic environment of the adjacent carbon.

  • C5 Carbon: The C5 carbon shows a less pronounced downfield shift, from 134.6 ppm to 137.9 ppm. The effect of the substituent at C3 is attenuated with distance, resulting in a smaller but still noticeable deshielding at C5.

This observed pattern of deshielding is consistent with the expected electronic perturbations caused by an electron-withdrawing group on an aromatic system.

Positional Isomer Comparison

A qualitative comparison with the provided data for a pyrazole-4-carbaldehyde derivative further illustrates the importance of substituent positioning. In 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the carbon bearing the aldehyde group (C4) is also significantly deshielded. While a direct numerical comparison is confounded by the presence of other substituents, the general principle of localized deshielding at the point of attachment of the electron-withdrawing group holds true.

Mechanistic Insight into Electronic Effects

The observed chemical shifts can be rationalized by considering the resonance structures of pyrazole-3-carbaldehyde. The carbaldehyde group can withdraw electron density from the pyrazole ring through resonance, creating a partial positive charge at the C3 and C5 positions.

Caption: Influence of the 3-carbaldehyde group on the pyrazole ring carbons.

This electron withdrawal reduces the shielding of the carbon nuclei, causing their resonance to occur at a lower magnetic field (higher ppm value). The effect is most pronounced at the site of substitution (C3) and diminishes with distance.

Experimental Protocol for 13C NMR Spectroscopy

For researchers aiming to replicate these findings or characterize novel pyrazole derivatives, the following provides a generalized, robust protocol for acquiring high-quality 13C NMR spectra.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices for pyrazole derivatives include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and methanol (CD₃OD). The choice of solvent can slightly influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Pulse Program: A 30-degree pulse is often used to allow for a shorter relaxation delay.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2 seconds is a good starting point. For quaternary carbons, a longer delay (5-10 seconds) may be necessary for quantitative analysis.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -20 to 220 ppm) is usually sufficient for most organic molecules.

  • Temperature: Standard experiments are typically run at room temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration (if required).

  • Referencing: Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Caption: A streamlined workflow for acquiring and analyzing 13C NMR spectra.

Conclusion

The 13C NMR spectrum of pyrazole-3-carbaldehyde provides a clear illustration of the electronic effects of an electron-withdrawing substituent on the pyrazole ring. The significant downfield shifts observed for all ring carbons, particularly C3, are diagnostic of the aldehyde's influence. This guide serves as a valuable resource for researchers in the field, offering both experimental data for comparison and a robust protocol for the characterization of novel pyrazole derivatives. A thorough understanding of these substituent effects is paramount for the rational design and synthesis of new chemical entities with desired properties.

References

  • SpectraBase . Pyrazole - 13C NMR Chemical Shifts. [Link]

  • PubChem . 1H-pyrazole-3-carbaldehyde. [Link]

  • Sapariya, N. H., et al. (2017). In silico molecular docking study and biological evaluation of 5-(phenylthio) pyrazole based polyhydroquinoline core moiety. RSC Advances, Supplementary Information. [Link]

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A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1-benzyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the integrity of analytical data is the bedrock of scientific discovery. When working with novel intermediates like 1-benzyl-1H-pyrazole-3-carbaldehyde, a key building block in the synthesis of potential therapeutics such as Receptor Interacting Protein 1 (RIP1) kinase inhibitors, the quality of the reference standard is paramount.[1] This guide provides an in-depth comparison of the available standards for this compound and presents a multi-faceted analytical approach to ensure data validity, even in the absence of a formal Certified Reference Material (CRM).

Part 1: The Reference Standard Landscape: Navigating from Research Chemical to Certified Standard

In analytical science, not all standards are created equal. A vial labeled "1-benzyl-1H-pyrazole-3-carbaldehyde" can range from a research-grade chemical with basic purity information to a highly characterized Certified Reference Material (CRM). Understanding this distinction is the first step in building a trustworthy analytical method.

A true CRM is produced and certified under internationally recognized standards such as ISO 17034 and ISO/IEC 17025.[2][3] This guarantees its metrological traceability, with a certificate of analysis (C of A) that provides a certified value for purity, its associated uncertainty, and a detailed list of characterization methods.

A survey of commercially available 1-benzyl-1H-pyrazole-3-carbaldehyde reveals that it is primarily sold as a research chemical. While suitable for initial discovery, its use as a quantitative reference standard requires rigorous in-house validation.

Table 1: Comparison of a Typical Research-Grade Chemical vs. an Ideal Certified Reference Material (CRM)

FeatureTypical Research Chemical (e.g., Fluorochem)Ideal Certified Reference Material (CRM)
Purity Statement Often a single value (e.g., "98%") by one method (e.g., HPLC or NMR).[4]Certified purity value with stated uncertainty (e.g., 99.8% ± 0.1%), determined by mass balance approach.
Traceability Generally not metrologically traceable to national or international standards.Stated traceability to SI units, often via a higher-order standard from a National Metrology Institute (e.g., NIST).[2]
Certification No formal certification; supplier provides a basic specification sheet.Manufactured under an ISO 17034 accredited quality system; certified in an ISO/IEC 17025 accredited lab.[3][5]
Certificate of Analysis Basic information: CAS number, molecular formula, maybe a single spectrum.[4]Comprehensive C of A with all characterization data (NMR, MS, IR, HPLC/GC purity, residual solvents, water content, etc.).[2]
Intended Use Primarily for synthesis and exploratory research.Method validation, instrument calibration, and as a primary quantitative standard.

Given the current market, a laboratory must treat the "research grade" material as a candidate standard and build a comprehensive quality profile. The following sections outline the necessary experimental workflows.

Part 2: A Multi-Pronged Approach to In-House Standard Qualification

No single analytical technique is sufficient to fully characterize a reference standard. A self-validating system relies on the orthogonal application of multiple methods to confirm identity, purity, and strength. We will focus on three core techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Comprehensive Standard Characterization

The logical flow for qualifying a new batch of reference material involves sequential analysis to build a complete picture of the compound's identity and purity.

G cluster_2 Final Assay Assignment NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) NMR->MS HPLC HPLC-UV (Non-volatile impurities, Isomeric purity) MS->HPLC Proceed if identity confirmed GC GC-FID (Residual solvents, Volatile impurities) qNMR qNMR (Assay vs. CRM) MassBalance Mass Balance Calculation (Purity - Impurities - Water - Solvents) qNMR->MassBalance Integrate all data

Caption: Workflow for qualifying a 1-benzyl-1H-pyrazole-3-carbaldehyde reference standard.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Stability

Causality: HPLC is the workhorse for purity assessment of non-volatile organic molecules. For 1-benzyl-1H-pyrazole-3-carbaldehyde, the key challenges are separating it from potential process impurities and, crucially, from its regioisomer, 1-benzyl-1H-pyrazole-4-carbaldehyde. The aromatic nature of the molecule makes UV detection highly suitable. A reverse-phase C18 column is a logical starting point due to the compound's moderate polarity.

Experimental Protocol:

  • System: HPLC with a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of water (A) and acetonitrile (B), with 0.1% formic acid in each, can be a starting point. A gradient may be required for separating all impurities. Example Gradient: 70:30 (A:B) to 30:70 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD, monitor at 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the standard and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution. Dilute further as needed.

  • Specificity Check: To validate the method, analyze a sample spiked with the 4-carbaldehyde isomer and the un-benzylated 1H-pyrazole-3-carbaldehyde.[6][7][8] The method is only suitable if baseline separation is achieved for all three compounds.

  • Purity Calculation: Use area percent calculation, assuming all impurities have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.

Table 2: Hypothetical HPLC Data for Specificity Assessment

CompoundExpected Retention Time (min)Rationale
1H-Pyrazole-3-carbaldehyde~3.5More polar (lacks benzyl group), elutes earliest.
1-Benzyl-1H-pyrazole-3-carbaldehyde ~12.8 Analyte of interest.
1-Benzyl-1H-pyrazole-4-carbaldehyde~13.5Isomer with slightly different polarity, should elute closely.
Gas Chromatography (GC-FID) for Volatile Impurities

Causality: GC is essential for detecting and quantifying impurities that HPLC might miss, such as residual solvents from synthesis (e.g., DMF, THF, ethyl acetate) or volatile starting materials. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. A mid-polarity column like a DB-5 is a robust choice for general-purpose screening.[9][10]

Experimental Protocol:

  • System: GC with FID.

  • Column: DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at 1 mL/min.

  • Injector: Split/Splitless, 250°C.

  • Oven Program: 50°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Detector: FID at 300°C.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a high-purity solvent not used in the synthesis, such as dichloromethane.

  • Analysis: The primary peak will be the analyte. Any earlier eluting peaks are likely residual solvents or other volatile impurities. Quantification is performed against a certified solvent standard mix.

NMR Spectroscopy for Identity and Quantitative Assay (qNMR)

Causality: NMR is the most powerful tool for unambiguous structural confirmation. Every proton and carbon in a unique chemical environment gives a distinct signal, providing a molecular fingerprint.[11][12][13] Furthermore, Quantitative NMR (qNMR) allows for a highly accurate assay of the compound's purity when measured against a certified internal standard of known purity and weight.

Experimental Protocol:

  • System: NMR Spectrometer (≥400 MHz recommended for better resolution).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Identity Confirmation (¹H and ¹³C NMR):

    • Prepare a ~5-10 mg/mL solution.

    • Acquire standard ¹H and ¹³C spectra.

    • Confirm that the observed chemical shifts, integrations (for ¹H), and multiplicities match the expected structure of 1-benzyl-1H-pyrazole-3-carbaldehyde. Key expected ¹H signals would include the aldehyde proton (~9.5-10 ppm), aromatic protons on the pyrazole and benzyl rings (~7-8 ppm), and the benzylic CH₂ protons (~5.5 ppm).[14][15]

  • Quantitative NMR (qNMR) for Assay:

    • Internal Standard Selection: Choose a CRM with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Sample Preparation: Accurately weigh ~10 mg of the 1-benzyl-1H-pyrazole-3-carbaldehyde and ~5 mg of the certified internal standard into the same vial. Dissolve in a known volume of deuterated solvent.

    • Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitation (e.g., long relaxation delay, calibrated 90° pulse).

    • Calculation: The purity of the analyte is calculated based on the integral ratio of a well-resolved analyte peak to a known peak from the internal standard, accounting for the number of protons and the exact weights of each component.

Conclusion: Establishing a Self-Validating System

In the dynamic field of drug development, relying on unverified reference materials is a significant risk. For 1-benzyl-1H-pyrazole-3-carbaldehyde, the current absence of a commercial CRM necessitates a rigorous in-house qualification strategy.

By implementing an orthogonal analytical approach—using HPLC for isomeric and non-volatile purity, GC for residual solvents, and NMR for definitive structural confirmation and a quantitative assay—researchers can establish a self-validating system. This multi-faceted characterization provides a high degree of confidence in the reference standard's identity, purity, and strength, ensuring the integrity of all subsequent experimental data and accelerating the path from discovery to development.

References

  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available from: [Link]

  • Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

  • Dana Bioscience. 1-Benzyl-1H-pyrazole-3-carbaldehyde. Available from: [Link]

  • Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

  • PubChemLite. 1-benzyl-1h-pyrazole-3-carbaldehyde (C11H10N2O). Available from: [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. Available from: [Link]

  • Agilent. Agilent Inorganic Certified Reference Materials and Standards. Available from: [Link]

  • PubChem. 1H-pyrazole-3-carbaldehyde. Available from: [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available from: [Link]

  • ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]

  • ResearchGate. HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ResearchGate. I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning?. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • PubMed. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Available from: [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-benzyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-benzyl-1H-pyrazole-3-carbaldehyde (CAS No. 321405-31-6).[1] The following procedures are based on established best practices for managing aromatic aldehydes and pyrazole derivatives, designed to ensure a safe laboratory environment for all researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related chemicals to provide a conservative and robust safety framework.

Hazard Assessment: A Synthesis of Potential Risks

Pyrazole Moiety Hazards: The parent compound, 1H-pyrazole, is classified as harmful if swallowed and toxic in contact with skin.[2] It is also known to cause skin irritation and serious eye damage.[2] Furthermore, prolonged or repeated exposure can lead to organ damage. Therefore, it is prudent to assume that 1-benzyl-1H-pyrazole-3-carbaldehyde may exhibit similar toxicological properties.

Aromatic Aldehyde Moiety Hazards: Aromatic aldehydes as a class of compounds can cause skin and eye irritation.[3][4] Inhalation of vapors may lead to respiratory discomfort.[3] Volatile aldehydes are also susceptible to oxidation and polymerization, which can alter their properties and reactivity.[5]

Combined Hazard Profile: Based on the hazards of its components, 1-benzyl-1H-pyrazole-3-carbaldehyde should be handled as a substance that is potentially:

  • Harmful or toxic upon skin contact or ingestion.

  • A severe eye and skin irritant.[2][3][4][6][7][8][9]

  • A respiratory tract irritant.[4][6][7]

The following table summarizes the pertinent hazard information extrapolated from related compounds.

Hazard ClassificationAssociated RisksReference Compounds
Acute Toxicity (Dermal) Toxic or harmful in contact with skin.1H-Pyrazole[2]
Acute Toxicity (Oral) Harmful if swallowed.1H-Pyrazole, Benzaldehyde[4]
Skin Corrosion/Irritation Causes skin irritation.1H-Pyrazole, 1H-pyrazole-3-carbaldehyde, Aromatic Aldehydes[2][4][6][7]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.1H-Pyrazole, 1H-pyrazole-3-carbaldehyde, Aromatic Aldehydes[2][4][6][7]
Respiratory Irritation May cause respiratory irritation upon inhalation.1H-pyrazole-3-carbaldehyde, Aromatic Aldehydes[3][4][6][7]

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered approach to personal protection is crucial to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Engineering Controls: The First Layer of Protection

All handling of 1-benzyl-1H-pyrazole-3-carbaldehyde, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation of any vapors or aerosols.[8]

Personal Protective Equipment Selection

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are required at all times. When there is a significant risk of splashing, a face shield should be worn over the goggles for enhanced protection.[8][10] Standard safety glasses are not sufficient.[11]

  • Hand Protection: Double gloving is required to provide robust protection against skin contact.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemically resistant glove such as butyl rubber or Viton should be worn over the inner glove.[10] The selection of the outer glove material should be based on its breakthrough time and permeation rate for aromatic aldehydes and heterocyclic compounds. Always consult the glove manufacturer's compatibility charts.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory laboratory attire.

  • Respiratory Protection: When handled within a certified fume hood, additional respiratory protection is typically not necessary. However, in the event of a large spill or if work must be conducted outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[11] All personnel requiring the use of a respirator must be fit-tested and trained in accordance with OSHA regulations.[11]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_controls Engineering & PPE Controls start Start: Handling 1-benzyl-1H-pyrazole-3-carbaldehyde task Assess Task: - Weighing - Transfer - Reaction Setup - Spill Cleanup start->task spill Spill or Fume Hood Failure? task->spill face_shield Add Face Shield task->face_shield Splash Risk? fume_hood Work in Certified Chemical Fume Hood spill->fume_hood No respirator Add NIOSH-Approved Respirator (Organic Vapor Cartridge) spill->respirator Yes base_ppe Mandatory Base PPE: - Chemical Splash Goggles - Double Gloves (Nitrile + Butyl/Viton) - Lab Coat - Closed-toe Shoes fume_hood->base_ppe face_shield->base_ppe

Caption: PPE selection workflow for handling 1-benzyl-1H-pyrazole-3-carbaldehyde.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risk.

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Don all required PPE as outlined in the section above.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have spill cleanup materials readily available.

Handling:

  • Conduct all manipulations of the solid or solutions of 1-benzyl-1H-pyrazole-3-carbaldehyde within the fume hood.

  • Use a spatula for transferring the solid. Avoid creating dust.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep containers tightly sealed when not in use to prevent the release of vapors and potential degradation.[3][12] Aromatic aldehydes should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[3][13]

Post-Handling:

  • Thoroughly clean the work area after use.

  • Decontaminate any equipment that has come into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the lab coat, goggles, face shield, and finally inner gloves.

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Responsible Waste Management

Chemical Waste:

  • All solid and liquid waste containing 1-benzyl-1H-pyrazole-3-carbaldehyde must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container. The label should include the full chemical name and associated hazards.

  • Do not mix this waste with other incompatible waste streams.

Contaminated Materials:

  • Any materials that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, must also be disposed of as hazardous waste.

  • Place these materials in a designated, sealed waste bag within the fume hood.

Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[3][4] Seek immediate medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][9]

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills within a fume hood, use an appropriate absorbent material, and collect the waste in a sealed container for disposal.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-benzyl-1H-pyrazole-3-carbaldehyde, ensuring a safe and productive research environment.

References

  • Personal protective equipment for handling 1-Isopropylpyrazole. (n.d.). Benchchem.
  • Best practices for handling and storing volatile aldehyde standards. (2025). Benchchem.
  • Myrac Aldehyde | Premium Aromatic Aldehyde. (n.d.). Consolidated Chemical.
  • HAZARDOUS CHEMICAL USED IN ANIMALS. (n.d.). Campus Operations.
  • SAFETY DATA SHEET - Pyrazole. (2026). Sigma-Aldrich.
  • 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383. (n.d.). PubChem.
  • Material Safety Data Sheet - Benzaldehyde. (2013). Sigma-Aldrich.
  • Safety Data Sheet - 1-propyl-1H-pyrazole-3-carbaldehyde. (2024). Fluorochem.
  • Material Safety Data Sheet - 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbonyl chloride. (n.d.). Cole-Parmer.
  • SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde. (n.d.). Fisher Scientific.
  • 1-Benzyl-1H-pyrazole-3-carbaldehyde. (n.d.). CymitQuimica.
  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.).
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025). Allan Chemical Corporation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.